3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKXJKAHWLDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681123 | |
| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184828-51-0 | |
| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Fluorinated Scaffold
An In-depth Technical Guide to 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, identified by its CAS Number 1184828-51-0 , is a highly functionalized organic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a biphenyl core with strategically placed fluorine atoms and a carboxylic acid group, makes it a valuable building block for creating complex molecules with tailored biological activities. The incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, grounded in established scientific principles.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key characteristics of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1184828-51-0 | [1] |
| Molecular Formula | C₁₃H₇F₃O₂ | [1][3] |
| Molecular Weight | 252.19 g/mol | [1][3] |
| MDL Number | MFCD12859193 | [1] |
| Appearance | Typically a white to off-white solid | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [1][3] |
| SMILES Code | O=C(C1=CC=C(C2=CC(F)=CC(F)=C2)C=C1F)O | [1] |
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Reaction
The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions, high tolerance of functional groups, and the commercial availability of boronic acids.[5]
The synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid logically proceeds via the coupling of two key fragments: a substituted bromo- or iodo-benzoic acid derivative and a corresponding trifluorophenylboronic acid.
Caption: Generalized workflow for the synthesis via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative, field-proven methodology for executing a Suzuki-Miyaura coupling to synthesize the target compound.[6]
-
Reactor Setup: In a three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4-bromo-3-fluorobenzoic acid (1.0 equivalent) and 3,5-difluorophenylboronic acid (1.1-1.5 equivalents).
-
Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water as the solvent. Subsequently, add an aqueous solution of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents). The choice of a carbonate base is crucial as it facilitates the transmetalation step without promoting significant side reactions.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 0.02-0.05 mol%. The low catalyst loading highlights the efficiency of this process, making it economically and environmentally favorable.[5]
-
Reaction Execution: Heat the reaction mixture to 80-90°C and maintain it under a nitrogen atmosphere. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup and Extraction: After cooling to room temperature, acidify the mixture with 1M HCl to protonate the carboxylic acid and dissolve any remaining inorganic base. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the high-purity 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Core Applications in Research and Development
The unique structural motifs of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid make it a compound of high strategic value.
Role as a Key Intermediate
This molecule serves as a critical building block. For instance, the related compound 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is a key intermediate in the synthesis of Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI) fungicide.[4][5] This demonstrates the utility of the trifluorobiphenyl scaffold in constructing complex, biologically active molecules for the agrochemical industry.
Significance in Drug Design
-
Fluorine's Influence: The strategic placement of three fluorine atoms significantly alters the electronic properties of the biphenyl rings. This can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[2]
-
The Biphenyl Scaffold: Biphenyl carboxylic acids are recognized as important pharmacophores in various drug classes. They have been investigated as potent inhibitors of urate transporter 1 (URAT1) for the treatment of gout and hyperuricemia.[7]
-
Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional group. It can act as a hydrogen bond donor and acceptor, engage in ionic interactions, and serve as a handle for further chemical modification, such as esterification or amidation, to modulate pharmacokinetic properties or to explore structure-activity relationships.[8] It can also be replaced with bioisosteres like tetrazoles or hydroxamic acids to fine-tune acidity, cell permeability, and metabolic fate.[9][10]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided results, general guidelines for related biphenyl carboxylic acids apply.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[12][13] After handling, wash hands thoroughly.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[1][3]
-
First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]
-
Ingestion: Rinse mouth with water and seek immediate medical advice.[14]
-
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for molecular design. Its value is derived from the synergistic combination of a versatile biphenyl core, the modulating effects of trifluorination, and the functional utility of a carboxylic acid group. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its reliable production, paving the way for its use in the discovery and development of next-generation pharmaceuticals and agrochemicals. For researchers in these fields, a thorough understanding of this molecule's properties and potential is essential for unlocking new therapeutic and technological solutions.
References
- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl).
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.
- BLDpharm. (n.d.). 1184828-51-0|3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
- ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad.
- Guidechem. (n.d.). 2',3,5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | 915416-45-4.
- Home Sunshine Pharma. (n.d.). 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4.
- Asian Journal of Green Chemistry. (2022). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.
- Fisher Scientific. (2021). SAFETY DATA SHEET.
- MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET.
- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- Hovione. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Novachem. (2019). [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid Safety Data Sheet.
- JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Fisher Scientific. (2021). 4-Biphenylcarboxylic acid SAFETY DATA SHEET.
- PubMed. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids.
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A Technical Guide to the Physicochemical Properties of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid: Implications for Research and Development
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1184828-51-0). As a fluorinated biphenyl carboxylic acid, this compound is a structurally significant building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of three fluorine atoms profoundly influences its electronic properties, acidity, and lipophilicity, making it a valuable precursor for the synthesis of complex bioactive molecules.[1] This document details its molecular identity, core physicochemical characteristics such as pKa, solubility, and lipophilicity, and outlines standardized experimental protocols for their determination. Furthermore, it contextualizes the importance of these properties by exploring the compound's relevance as a synthetic intermediate for developing novel therapeutic agents and next-generation agrochemicals, such as succinate dehydrogenase inhibitor (SDHI) fungicides.[1]
Introduction
2.1 The Biphenyl Scaffold in Modern Chemistry
The [1,1'-biphenyl] framework is a privileged structure in chemistry, forming the core of numerous functional materials, ligands, and, most notably, pharmaceutical drugs. Its semi-rigid yet conformationally flexible nature allows it to effectively orient substituents in three-dimensional space, facilitating precise interactions with biological targets. Marketed drugs containing this scaffold, such as the anti-inflammatory agent Diflunisal and the antihypertensive Telmisartan, underscore its therapeutic relevance.[2][3]
2.2 The Strategic Role of Fluorine in Molecule Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity can significantly alter the acidity of nearby functional groups, modulate lipophilicity, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles. In the case of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, the trifluoro-substitution pattern is designed to exert strong inductive effects, influencing the molecule's overall properties and reactivity.
2.3 Profile of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
This compound is a high-purity organic molecule featuring a biphenyl scaffold substituted with three fluorine atoms and a carboxylic acid functional group.[1] This combination makes it a versatile synthetic intermediate for a range of chemical transformations, including amide bond formation and metal-catalyzed cross-coupling reactions.[1] Its structural similarity to precursors of potent bioactive agents, such as the SDHI fungicide Fluxapyroxad, highlights its value in research and development programs aimed at discovering new active ingredients.[1]
Core Physicochemical Profile
The fundamental properties of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid are summarized below. These values are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1184828-51-0 | [1][4] |
| Molecular Formula | C₁₃H₇F₃O₂ | [1] |
| Molecular Weight | 252.19 g/mol | [1] |
| Predicted pKa | 3.01 ± 0.10 | [5][6] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, sealed in dry environment | [1][5][6] |
Detailed Physicochemical Characteristics
4.1 Molecular Identity and Structure
-
IUPAC Name: 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
-
Canonical SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)F
-
InChI Key: SVMOPWVECXWXKW-UHFFFAOYSA-N[5]
4.2 Acidity (pKa)
The acidity of a molecule is a critical determinant of its solubility, absorption, and receptor-binding interactions. The predicted pKa of approximately 3.01 indicates that 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a significantly stronger acid than its non-fluorinated analog, benzoic acid (pKa ≈ 4.2).[5][6] This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effects of the three fluorine atoms, which stabilize the resulting carboxylate anion. At physiological pH (≈7.4), the carboxylic acid group will be almost entirely deprotonated, existing as a negatively charged carboxylate.
4.3 Lipophilicity (LogP)
4.4 Solubility
The solubility of this compound is expected to be low in aqueous media at neutral or acidic pH due to its significant lipophilic character. However, as a carboxylic acid, its solubility can be dramatically increased in alkaline solutions (pH > pKa) through the formation of the more polar carboxylate salt. In research settings, it is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7]
4.5 Spectroscopic Signature
While specific spectral data is not publicly available, the expected spectroscopic characteristics can be predicted from its structure:
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The coupling patterns would be influenced by both proton-proton and proton-fluorine (H-F) coupling. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹⁹F NMR: Three distinct signals would be expected, one for each chemically non-equivalent fluorine atom.
-
¹³C NMR: The spectrum would display 13 distinct signals for the carbon atoms of the biphenyl rings and the carboxyl group (approx. 165-175 ppm).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1725 cm⁻¹), and C-F stretching vibrations (approx. 1100-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (252.04).
Methodologies for Physicochemical Profiling
To ensure data integrity, the determination of physicochemical properties must follow standardized, validated protocols.
5.1 Protocol: pKa Determination by Potentiometric Titration
This method is the gold standard for accurately measuring pKa values.
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a suitable co-solvent (e.g., methanol or DMSO) due to low aqueous solubility. Dilute with deionized water to a final volume of 50 mL.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed beaker maintained at 25°C and monitor the pH.
-
Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the first derivative of the titration curve, corresponding to the pH at the half-equivalence point.
5.2 Protocol: LogP Determination by the Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between two immiscible phases.
-
System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Sample Preparation: Dissolve a known quantity of the compound in the aqueous phase, ensuring the pH is adjusted to at least 2 units below the pKa (e.g., pH 1) to keep the compound in its neutral, protonated form.
-
Partitioning: Combine 20 mL of the aqueous solution with 20 mL of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 15 minutes at a constant temperature (25°C) to allow for complete partitioning. Let the phases separate completely.
-
Analysis: Carefully separate the two phases. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV.
-
Calculation: LogP is calculated as Log₁₀([Concentration in Octanol] / [Concentration in Water]).
Synthesis and Chemical Reactivity
6.1 Retrosynthetic Analysis via Suzuki-Miyaura Coupling
A robust and common method for constructing biphenyl scaffolds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This approach offers high functional group tolerance and is well-suited for industrial-scale production.
6.2 Synthetic Protocol Outline
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid and 3,5-difluorophenylboronic acid (1.1 equivalents) in a solvent mixture (e.g., 1,4-dioxane and water), add a base such as potassium carbonate (K₂CO₃).[2]
-
Catalyst Addition: Degas the mixture by bubbling with nitrogen or argon. Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100°C) for several hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Workup and Purification: After completion, cool the reaction, dilute with water, and acidify to precipitate the product. The crude product can then be purified by extraction and recrystallization or column chromatography.[2]
Implications for Drug Discovery and Agrochemical Development
The physicochemical properties of a compound are not abstract values; they are direct predictors of its in vivo behavior and ultimate success as a drug or agrochemical.
-
Influence on Absorption: The low pKa ensures the compound is ionized in the intestines, which could limit passive diffusion. However, its significant lipophilicity may still allow for absorption. This balance is critical for oral bioavailability.
-
Role in Drug Design: As a building block, this molecule is highly valuable. For instance, biphenyl carboxylic acids have been explored as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout.[3] The specific fluorination pattern of this compound could be used to fine-tune binding affinity and pharmacokinetic properties in such inhibitors.
-
Application in Agrochemicals: In the context of SDHI fungicides, the carboxylic acid can be converted to an amide, a common feature of these active ingredients. The trifluorinated biphenyl portion would serve as a key structural element interacting with the target enzyme, succinate dehydrogenase, potentially offering high potency and metabolic stability.[1]
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is more than a simple chemical; it is a precisely engineered tool for researchers in drug discovery and agrochemical science. Its distinct physicochemical profile—characterized by high acidity, tunable lipophilicity, and a reactive carboxylic acid handle—is a direct result of its trifluorinated biphenyl structure. A thorough understanding and accurate measurement of these properties are paramount for leveraging this compound's full potential as a precursor to novel, high-performance molecules. This guide provides the foundational knowledge and methodological framework necessary for its effective application in advanced research and development programs.
References
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
PubChem. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2,3',5,5'-Tetrafluoro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available at: [Link]
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Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Available at: [Link]
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The Royal Society of Chemistry. Spectra and physical data of (A2). Available at: [Link]
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NIST WebBook. Biphenyl-4-carboxylic acid. Available at: [Link]
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PubChem. (1,1'-Biphenyl)-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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PubMed Central (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. Available at: [Link]
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MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: [Link]
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PubMed Central (PMC). Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. National Center for Biotechnology Information. Available at: [Link]
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An In--depth Technical Guide on the Structure Elucidation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and agrochemical research.[1] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. For each technique, we delve into the theoretical underpinnings, provide detailed experimental protocols, and interpret the expected data, thereby offering a robust, self-validating workflow for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Fluorinated Biphenyls
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid scaffold is a key building block in the synthesis of more complex molecules, particularly in the development of novel fungicides and pharmaceuticals.[1][2] For instance, derivatives of trifluoromethyl-biphenyl structures are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides, which act by disrupting the mitochondrial respiration chain in fungi.[1]
Given the critical role of this compound, unambiguous structural verification is paramount. The presence of multiple fluorine atoms and the rotational freedom around the biphenyl bond present unique challenges and opportunities for structural analysis. This guide provides a systematic approach to overcome these challenges and achieve complete structural elucidation.
The Analytical Triad: A Multi-faceted Approach to Structure Elucidation
A singular analytical technique is often insufficient for complete and unambiguous structure determination. Therefore, we advocate for a synergistic approach employing NMR, MS, and X-ray Crystallography. Each technique provides complementary information, and their combined application constitutes a self-validating system.
Figure 1: Integrated workflow for the structural elucidation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, demonstrating the synergy between NMR, MS, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For fluorinated compounds, ¹⁹F NMR provides a direct and highly sensitive window into the electronic environment of the fluorine atoms.[3][4]
¹H NMR Spectroscopy: Mapping the Proton Landscape
Causality of Experimental Choice: While the molecule is heavily substituted, the remaining protons provide crucial information about the substitution pattern on the aromatic rings.
Expected Data & Interpretation: The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration values.
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on both phenyl rings will resonate in this region. The specific chemical shifts and coupling constants (J-values) will be influenced by the positions of the fluorine and carboxylic acid groups.
-
Carboxylic Acid Proton (δ > 10 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected, which will disappear upon D₂O exchange.
¹³C NMR Spectroscopy: Delineating the Carbon Skeleton
Causality of Experimental Choice: ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms and, crucially, reveals the effect of fluorine substitution through C-F coupling.
Expected Data & Interpretation:
-
Number of Signals: Due to the molecule's asymmetry, 13 distinct carbon signals are expected.
-
C-F Coupling: Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF). Carbons two or three bonds away will exhibit smaller couplings (²JCF, ³JCF). This information is instrumental in confirming the positions of the fluorine atoms.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a downfield signal (typically > 165 ppm).
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
Causality of Experimental Choice: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for distinguishing between the different fluorine environments in the molecule.[5][6] It provides direct evidence of the fluorine substitution pattern.
Expected Data & Interpretation:
-
Chemical Shifts: Three distinct signals are expected, corresponding to the fluorine atoms at the 3, 3', and 5' positions. The chemical shifts will be indicative of their electronic environment.
-
Coupling: F-F and F-H couplings will be observed, providing through-bond and through-space connectivity information. The magnitude of these coupling constants can help in assigning the specific fluorine resonances.
Table 1: Predicted NMR Data for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | > 10.0 | br s | - | -COOH |
| 7.5 - 8.2 | m | - | Aromatic-H | |
| ¹³C | > 165 | s | - | -COOH |
| 110 - 165 | m (with C-F couplings) | ¹JCF, ²JCF, ³JCF | Aromatic-C | |
| ¹⁹F | -100 to -140 | m | F-F, F-H couplings | Aromatic-F |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
2D NMR Spectroscopy: Connecting the Dots
Causality of Experimental Choice: 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously assigning the ¹H, ¹³C, and ¹⁹F signals and establishing the connectivity of the entire molecule.[7]
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to identify adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for piecing together the biphenyl framework and confirming the positions of the substituents.
Figure 2: Logical workflow for NMR signal assignment using a combination of 1D and 2D experiments.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry provides precise mass information, which is used to determine the elemental composition and fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. This is a critical step in confirming the identity of the compound.
Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Compare the experimentally measured accurate mass of the [M-H]⁻ ion with the theoretical mass calculated for C₁₃H₆F₃O₂⁻. A mass accuracy of < 5 ppm is expected.
Table 2: Expected HRMS Data
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M-H]⁻ | C₁₃H₆F₃O₂⁻ | 251.0325 |
Tandem Mass Spectrometry (MS/MS)
Causality of Experimental Choice: MS/MS provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
Protocol: Collision-Induced Dissociation (CID) MS/MS
-
Parent Ion Selection: Isolate the [M-H]⁻ ion (m/z 251.03) in the mass spectrometer.
-
Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Daughter Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.
-
Interpretation: Analyze the neutral losses and characteristic fragment ions to deduce structural features. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).
X-ray Crystallography: The Gold Standard for Solid-State Structure
Causality of Experimental Choice: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and the dihedral angle between the biphenyl rings.[8][9] This technique offers the ultimate confirmation of the molecular structure.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system (e.g., by slow evaporation).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis: Analyze the resulting structural model to determine precise atomic coordinates, bond lengths, angles, and intermolecular interactions such as hydrogen bonding. The dihedral angle between the two phenyl rings is a key parameter that influences the molecule's conformation.[9]
Conclusion: A Self-Validating Approach
The structural elucidation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid requires a meticulous and multi-faceted analytical strategy. By integrating the detailed connectivity information from advanced NMR techniques, the precise molecular formula from HRMS, fragmentation data from MS/MS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can achieve an unambiguous and self-validated structural assignment. This comprehensive approach ensures the highest level of scientific integrity and provides a solid foundation for subsequent research and development activities.
References
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Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic Acid: a Layered Structure. Acta Crystallographica Section C Crystal Structure Communications, 54(6), 795-798. [Link]
-
PubMed. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications. [Link]
-
IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
-
Beilstein Journals. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
-
PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b)... [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
PubChem. (n.d.). 2,3',5,5'-Tetrafluoro-[1,1'-biphenyl]-4-carboxylic acid. [Link]
-
ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. [Link]
-
ScienceDirect. (n.d.). Carboxylic acid ionization constants by 19F NMR spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
MassBank. (2021). MSBNK-Eawag-EQ410851. [Link]
-
National Institutes of Health (NIH). (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
-
ScienceDirect. (n.d.). Fluorine NMR. [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
-
NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid. [Link]
-
eScholarship.org. (2014). Systematic analysis of tandem mass spectra of metabolomes: A neutral loss-based approach. [Link]
-
Agilent. (n.d.). API-TOF Reference Mass Solution Kit Certificate of Analysis. [Link]
-
Research Discovery. (n.d.). Analysis of Perfluoro-carboxylic Acid Fluorides by Gas Chromatography/Mass Spectrometry. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly functionalized organic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a fluorinated biphenyl backbone and a carboxylic acid moiety, makes it a valuable synthetic intermediate for developing complex molecules, including succinate dehydrogenase inhibitor (SDHI) fungicides.[1] The precise arrangement of the three fluorine atoms and the carboxylic acid group critically influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity.
This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and structural verification of this compound. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind spectral assignments and the experimental considerations for acquiring high-quality data.
Molecular Structure and Analytical Framework
A logical workflow is paramount for the systematic characterization of a novel or specialized chemical entity. The process begins with sample preparation and proceeds through a series of spectroscopic analyses, with the data from each technique providing complementary information to build a complete structural picture.
Caption: Workflow for Spectroscopic Analysis.
The molecular structure with a systematic numbering scheme is presented below to facilitate clear and unambiguous assignments in the subsequent NMR data interpretation.
Caption: Molecular Structure and Atom Numbering Scheme.
¹H NMR Spectroscopy
Principle & Application Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, it is used to confirm the substitution pattern on the two aromatic rings by analyzing chemical shifts, spin-spin coupling (both H-H and H-F), and signal integration.
Experimental Protocol A standard protocol for acquiring a ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often chosen for carboxylic acids due to its excellent solvating power and its ability to exchange with the acidic proton, which can be observed.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Record the spectrum at room temperature. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Predicted Data & Interpretation
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| Carboxyl H | ~13.0 | broad singlet | - | 1H | -COOH |
| Aromatic H | ~8.0 - 8.2 | complex multiplet | J(H-H), J(H-F) | 2H | H-2, H-6 |
| Aromatic H | ~7.8 - 8.0 | complex multiplet | J(H-H), J(H-F) | 1H | H-5 |
| Aromatic H | ~7.5 - 7.7 | complex multiplet | J(H-F) | 3H | H-2', H-4', H-6' |
In-depth Analysis:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a very broad singlet far downfield (δ > 12 ppm).[2] Its broadness is due to hydrogen bonding and chemical exchange with trace water or the solvent.
-
Ring 1 Protons (H-2, H-5, H-6): These protons are on the same ring as the electron-withdrawing carboxylic acid and fluorine atom.
-
H-2 and H-6 are ortho to the other phenyl ring and will be influenced by both the fluorine at C-3 and the carboxylic acid at C-4. Their signals are expected to be complex due to both H-H and H-F couplings.
-
H-5 is ortho to the carboxylic acid and meta to the fluorine, leading to a distinct chemical shift and coupling pattern.
-
-
Ring 2 Protons (H-2', H-4', H-6'): These three protons are on the trifluorinated ring. Their chemical shifts will be significantly influenced by the surrounding fluorine atoms. The signals will appear as complex multiplets due to both ortho and meta H-F coupling. The symmetry of the 3',5'-difluoro substitution pattern means H-2' and H-6' may have similar environments, but coupling to H-4' will differentiate them.
¹³C NMR Spectroscopy
Principle & Application Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. It is invaluable for confirming the carbon skeleton, the presence of the carbonyl group, and observing the direct effect of fluorine substitution through C-F coupling, which results in the splitting of carbon signals.
Experimental Protocol
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: Use a 101 MHz (or corresponding frequency for the ¹H instrument) NMR spectrometer.
-
Acquisition: A proton-decoupled sequence is standard, meaning all C-H couplings are removed, and each unique carbon appears as a singlet (or a multiplet if coupled to fluorine). A longer acquisition time is typically required due to the low natural abundance of ¹³C.
Predicted Data & Interpretation
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Assignment |
| Carboxyl Carbon | ~167 | singlet | C=O |
| Fluorine-bearing Carbons | ~158 - 164 | doublet | C-3, C-3', C-5' |
| Aromatic Carbons | ~110 - 145 | singlets or doublets | C-1, C-2, C-4, C-5, C-6, C-1', C-2', C-4', C-6' |
In-depth Analysis:
-
Carboxylic Acid Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected in the δ 165-175 ppm region, consistent with conjugated acid systems.[2]
-
Carbons Bonded to Fluorine (C-F): The most prominent feature will be the signals for C-3, C-3', and C-5'. These carbons are directly bonded to the highly electronegative fluorine atoms, causing them to appear far downfield. Furthermore, they will be split into doublets due to strong one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz.[3]
-
Other Aromatic Carbons: The remaining aromatic carbons will appear between δ 110-145 ppm. Carbons that are two or three bonds away from a fluorine atom will exhibit smaller C-F couplings (²JCF, ³JCF), which may appear as triplets or doublets of doublets, further confirming the substitution pattern. The quaternary carbons (C-1, C-4, C-1') involved in the biphenyl linkage and substitution will typically have lower intensity signals.
Infrared (IR) Spectroscopy
Principle & Application Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR is definitive for confirming the presence of the carboxylic acid and C-F bonds.
Experimental Protocol
-
Sample Preparation: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹.
Predicted Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2500 - 3300 | Very Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1700 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | Medium | C=C stretch | Aromatic Ring |
| 1100 - 1300 | Strong | C-F stretch | Aryl-Fluoride |
| ~1250, ~1420 | Medium | C-O stretch, O-H bend | Carboxylic Acid |
In-depth Analysis:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad absorption band from 2500-3300 cm⁻¹.[2][4] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a dimeric structure in the solid state.
-
C=O Stretch: A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the carbonyl group.[4] Its position slightly lower than a simple ketone is due to conjugation with the aromatic ring.
-
C-F Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F bond stretching vibrations. The presence of multiple strong peaks in this region would support the polyfluorinated nature of the molecule.
-
Aromatic C=C Stretches: Medium intensity peaks around 1600 cm⁻¹ and 1470 cm⁻¹ are typical for C=C stretching vibrations within the aromatic rings.[5]
Mass Spectrometry (MS)
Principle & Application Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental formula of a compound. Analysis of the fragmentation pattern gives valuable structural information.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids. It can be run in either positive or negative ion mode. Negative mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass.
Predicted Data & Interpretation
Molecular Formula: C₁₃H₇F₃O₂ Exact Mass: 252.0398
| m/z (Predicted) | Ion Type | Interpretation |
| 252.0398 | [M]⁺˙ | Molecular ion (in EI) |
| 251.0320 | [M-H]⁻ | Deprotonated molecule (in ESI negative mode) |
| 235.0369 | [M-OH]⁺ | Loss of hydroxyl radical |
| 207.0423 | [M-COOH]⁺ | Loss of carboxyl group |
In-depth Analysis:
-
Molecular Ion: The primary goal is to observe the ion corresponding to the molecular weight of the compound. For 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, the molecular weight is 252.19 g/mol .[1] High-resolution MS would yield an accurate mass of 252.0398 for the neutral molecule, which is a powerful confirmation of the elemental formula.
-
Fragmentation: In tandem MS (MS/MS) experiments, characteristic neutral losses can be observed.
-
Loss of H₂O or OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (17 Da) or water (18 Da).
-
Loss of COOH: Decarboxylation, the loss of the entire carboxylic acid group as a radical (45 Da), is a very common fragmentation pathway for aromatic carboxylic acids and would result in a significant fragment ion.[6]
-
The stability of the fluorinated biphenyl ring system would likely make it a prominent fragment in the spectrum.
-
Conclusion
The structural elucidation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement and electronic environment of the carbon-hydrogen framework, with C-F and H-F couplings providing definitive proof of the fluorine substitution pattern. IR spectroscopy offers rapid and unambiguous confirmation of the critical carboxylic acid and aryl-fluoride functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide a self-validating system for confirming the identity, purity, and structure of this important chemical building block, ensuring its suitability for advanced applications in drug discovery and materials science.
References
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- Guidechem. 2',3,5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
- Wade, Jr., L.G. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc.
- Benchchem. 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid.
- The Royal Society of Chemistry. Spectra and physical data of (A2).
- PubChem. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Infrared (IR) Spectroscopy Guide.
- Mummadi, M. et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- BLDpharm. 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
- MassBank. (2021). MSBNK-Eawag-EQ410851.
- NIST WebBook. Biphenyl-4-carboxylic acid.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Ghodke, S. D. et al. (2021). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. J POLYM RES.
- PubChem. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid. National Center for Biotechnology Information.
- SpectraBase. 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
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A Technical Guide to 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated organic compound featuring a biphenyl scaffold, a structural motif of significant interest in medicinal and agrochemical research. As a synthetic intermediate, its value lies in the unique combination of a reactive carboxylic acid handle and a trifluorinated biphenyl core. The strategic placement of fluorine atoms can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making this molecule a versatile building block for the synthesis of complex, high-value target compounds.
This guide provides a comprehensive technical overview of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, covering its fundamental physicochemical properties, a detailed, field-proven synthetic strategy, robust analytical methodologies for quality control, and a discussion of its current and potential applications in modern chemical development.
Physicochemical Properties and Identification
The foundational data for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid are summarized below. These properties are critical for its handling, reaction design, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 252.19 g/mol | [1][2] |
| Molecular Formula | C₁₃H₇F₃O₂ | [1][2] |
| CAS Number | 1184828-51-0 | [1][2] |
| Canonical SMILES | O=C(C1=CC=C(C2=CC(F)=CC(F)=C2)C=C1F)O | [2] |
| Synonyms | 4-(3,5-Difluorophenyl)-2-fluorobenzoic acid | [3] |
| Appearance | White to off-white solid (typical) | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Predicted pKa | 3.01 ± 0.10 | [4] |
Synthesis and Purification
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent strategy due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acid and aryl halide precursors.
Retrosynthetic Analysis and Strategy
The logical disconnection for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is at the C-C bond between the two phenyl rings. This leads to two potential precursor pairs for a Suzuki coupling:
-
(3,5-Difluorophenyl)boronic acid and a 2-fluoro-4-halobenzoic acid derivative.
-
A 4-carboxy-2-fluorophenylboronic acid derivative and 1-halo-3,5-difluorobenzene.
Strategy 1 is often preferred due to the typically higher stability and commercial availability of arylboronic acids compared to those bearing carboxylic acid functional groups. The halogen on the benzoic acid component is ideally bromine or iodine to ensure efficient oxidative addition to the palladium catalyst.
Proposed Synthesis Workflow
The following diagram outlines a robust workflow for the synthesis and purification of the target compound via a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is a representative example based on established methodologies for Suzuki couplings.[5][6]
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Fit the flask with a condenser and purge the system with nitrogen or argon for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-18 hours).
-
Workup:
-
Cool the mixture to room temperature and dilute with water.
-
Carefully acidify the aqueous mixture with 2M hydrochloric acid (HCl) until the pH is ~2. The carboxylic acid product should precipitate as a solid.
-
Extract the mixture with ethyl acetate (EtOAc) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Analytical Characterization and Quality Control
Confirming the identity, purity, and integrity of the synthesized compound is paramount. A multi-technique approach ensures a comprehensive characterization.
Overview of Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the aromatic proton environments, while ¹⁹F NMR is essential for verifying the number and positions of the fluorine atoms. ¹³C NMR validates the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula (C₁₃H₇F₃O₂).
-
Infrared (IR) Spectroscopy: Identifies key functional groups, notably the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A well-developed HPLC method serves as a self-validating system for quality control.
SOP for Purity Assessment by HPLC-UV
-
Standard Preparation: Accurately weigh ~1 mg of the reference standard and dissolve in a known volume (e.g., 10 mL) of diluent (e.g., 50:50 acetonitrile:water) to create a 0.1 mg/mL stock solution.
-
Sample Preparation: Prepare the synthesized sample in the same manner and at the same concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample. Purity is calculated based on the area percentage of the main peak in the sample chromatogram. The retention time of the sample's main peak must match that of the reference standard.
HPLC Analysis Workflow
Applications in Research and Development
The utility of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid stems from its pre-functionalized and tunable structure, making it a valuable asset in both agrochemical and pharmaceutical R&D.
Core Utility as a Synthetic Building Block
The molecule possesses two key reactive sites:
-
Carboxylic Acid: This group is readily converted into amides, esters, or acid fluorides, serving as a primary coupling point for building more complex molecules.[7]
-
Fluorinated Biphenyl Core: This scaffold provides a rigid, well-defined three-dimensional structure. The fluorine atoms are not merely passive substituents; they are used to block metabolic oxidation sites, enhance binding affinity through favorable electronic interactions, and modulate the acidity (pKa) of the carboxylic acid group.
Case Study: Agrochemicals (SDHI Fungicides)
Compounds with trifluoromethyl-biphenyl architectures are known to be critical precursors in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[1] A prominent example is Fluxapyroxad, a highly effective, broad-spectrum fungicide.[6] Although the specific isomer differs, 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is an exemplary building block for exploring new SDHI candidates.[1] SDHIs function by inhibiting a key enzyme in the mitochondrial respiration chain of fungi, which disrupts cellular energy production and leads to fungal death.[1] The biphenyl amine portion of these fungicides is often synthesized from precursors like the title compound.[6][8]
Potential in Medicinal Chemistry
The biphenyl carboxylic acid scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.
-
URAT1 Inhibitors: Biphenyl carboxylic acids have been successfully designed as potent inhibitors of urate transporter 1 (URAT1), a clinical target for treating hyperuricemia and gout.[9] The carboxylic acid moiety typically serves as the anionic component that interacts with the transporter, while the second phenyl ring can be modified to optimize hydrophobic interactions and overall pharmacological properties.
-
Anticancer Agents: Research has demonstrated that certain small molecule biphenyl carboxylic acids exhibit in vitro anticancer activity against human cancer cell lines.[5]
-
Bioisosteres: The carboxylic acid group itself can be replaced with bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve pharmacokinetic profiles, and this compound serves as the ideal starting point for such synthetic explorations.[10]
Safety and Handling
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is intended for laboratory research use only.[1] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For long-term stability, the compound should be stored sealed in a dry environment at 2-8°C.[1][2]
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ResearchGate. An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. [Link]
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MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]
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PubMed Central (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
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Home Sunshine Pharma. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4. [Link]
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National Institutes of Health (NIH). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]
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A Technical Guide to the Solubility of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid in Organic Solvents
Abstract
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated biphenyl derivative, a class of compounds of significant interest in medicinal chemistry and materials science. A compound's solubility is a critical physicochemical property that dictates its utility, particularly in drug development, where it directly influences formulation strategies, bioavailability, and therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of this specific molecule. We explore the theoretical principles governing its solubility, rooted in its distinct molecular structure, and present a standardized protocol for its experimental determination. The guide synthesizes predictive analysis with established chemical principles to offer researchers and drug development professionals a foundational understanding of how this compound behaves in various organic solvent systems and outlines strategies for modulating its solubility.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solubility are paramount.[2] Poor solubility can lead to a cascade of negative consequences, including difficult preclinical formulation, inconsistent pharmacokinetic profiles, and ultimately, suboptimal therapeutic performance.[3]
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a complex organic molecule featuring a rigid biphenyl backbone, a polar carboxylic acid functional group, and multiple fluorine substituents. This unique combination of features results in a nuanced solubility profile. The biphenyl core imparts significant hydrophobicity, while the carboxylic acid group provides a site for hydrogen bonding and acid-base chemistry. The trifluoro-substitution further modulates the molecule's electronic properties and intermolecular interactions.[4][5] Understanding how these structural elements interact with different solvent environments is essential for any scientist working with this compound. This guide aims to deconstruct the factors governing its solubility and provide a practical framework for its assessment and manipulation.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7][8]
Molecular Structure Analysis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid:
-
[1,1'-biphenyl] Core: This large, aromatic hydrocarbon structure is inherently nonpolar and hydrophobic. It favors interactions with nonpolar solvents through van der Waals forces.
-
-COOH (Carboxylic Acid) Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). Its presence significantly increases the potential for interaction with polar solvents. Furthermore, its acidic nature (predicted pKa ≈ 3.01) means its ionization state, and thus solubility, can be dramatically altered by the pH of the medium.[9]
-
Trifluoro Substituents (-F): Fluorine is the most electronegative element, and the C-F bond is highly polarized. This substitution has several effects:
-
Inductive Effect: The fluorine atoms withdraw electron density from the aromatic rings, influencing the acidity of the carboxylic acid group.[10]
-
Altered Polarity: While the C-F bond is polar, the symmetrical arrangement of multiple fluorine atoms can impact the overall molecular dipole moment.
-
Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance solubility in nonpolar environments.[10]
-
Weak Interactions: The fluorine atoms can participate in weak hydrogen bonds and other dipole-dipole interactions, further complicating solubility predictions.[5]
-
Predictive Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The carboxylic acid group will interact favorably with them. However, the large, nonpolar biphenyl core will resist solvation, likely leading to moderate solubility in alcohols and very poor solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents are polar and can act as hydrogen bond acceptors but lack acidic protons. They are generally excellent solvents for carboxylic acids. The solvent's ability to accept a hydrogen bond from the -COOH group, combined with its capacity to interact with the polarizable biphenyl rings, often results in high solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While they can solvate the nonpolar biphenyl core, they offer no favorable interactions for the highly polar carboxylic acid group. This mismatch will likely result in very low solubility.
Experimental Determination of Solubility
To move from theoretical prediction to quantitative data, a standardized experimental method is required. The equilibrium or "shake-flask" method is a widely accepted, albeit time-consuming, technique for determining the solubility of a compound.[11]
Protocol: Equilibrium Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of solid 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle. For fine suspensions, centrifugation or filtration (using a filter compatible with the solvent) is necessary to separate the saturated solution from the solid.
-
Sampling and Dilution: Carefully extract an aliquot of the clear, saturated supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]
-
Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Predicted Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong H-bond acceptor for the -COOH group; effectively solvates the aromatic system. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a strong H-bond acceptor with high polarity. | |
| Tetrahydrofuran (THF) | Medium-High | Good H-bond acceptor, but lower polarity than DMSO/DMF may limit solvation of the full molecule. | |
| Acetone | Medium | Carbonyl group is a good H-bond acceptor, but overall polarity is moderate. | |
| Polar Protic | Methanol / Ethanol | Medium-Low | Can H-bond with the -COOH group, but the nonpolar biphenyl core limits overall solubility. |
| Water | Very Low / Insoluble | The large hydrophobic biphenyl structure dominates, overcoming the polarity of the -COOH group. | |
| Nonpolar | Dichloromethane (DCM) | Low | Moderate polarity may solvate the biphenyl core, but poor interaction with the -COOH group. |
| Toluene | Very Low | Aromatic nature interacts favorably with the biphenyl core, but cannot solvate the -COOH group. | |
| Hexane | Insoluble | Entirely nonpolar; cannot effectively solvate the polar carboxylic acid functional group. |
Strategies for Solubility Enhancement
For applications requiring higher concentrations, particularly in aqueous or mixed-solvent systems for drug development, several strategies can be employed to enhance the solubility of poorly soluble compounds like this one.[2][12][13]
-
pH Adjustment: As a carboxylic acid, the compound's solubility in aqueous media can be dramatically increased by raising the pH above its pKa. Deprotonation of the carboxylic acid to form the carboxylate salt introduces a formal charge, making the molecule significantly more polar and water-soluble.
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous solution can enhance the solubility of organic compounds by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar portions of the molecule.[2]
-
Amorphous Solid Dispersions (ASDs): This advanced technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state.[12] The amorphous form has higher free energy than the stable crystalline form, leading to enhanced apparent solubility and dissolution rates.[3][12]
-
Complexation: Using agents like cyclodextrins can enhance aqueous solubility. The hydrophobic drug molecule is encapsulated within the hydrophobic interior of the cyclodextrin, while the hydrophilic exterior of the complex improves water solubility.[3][13]
Diagram of Solubility Enhancement Approaches
Caption: Key strategies for enhancing the solubility of drug candidates.
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid presents a challenging yet predictable solubility profile governed by the interplay of its large, hydrophobic biphenyl core and its polar, acidic functional group. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, which can effectively solvate both ends of the molecule. Conversely, it is predicted to be poorly soluble in both highly polar protic solvents like water and nonpolar solvents like hexane. For drug development professionals, overcoming the inherently low aqueous solubility of this compound will be a primary hurdle. Strategies such as pH modification to form a salt or the use of advanced formulation technologies like amorphous solid dispersions will be critical to achieving therapeutically relevant concentrations and ensuring adequate bioavailability. The principles and methods outlined in this guide provide a robust framework for approaching these challenges.
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Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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How to determine the solubility of a substance in an organic solvent ?. ResearchGate. [Link]
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Exploring the Solubility of Organic Compounds: Theory and Practice. Teachy. [Link]
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Enhancing solubility and stability of poorly soluble drugs. LinkedIn. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College. [Link]
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Solubility. Wikipedia. [Link]
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Solubility of Organic Compounds. (2023). University of Calgary. [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Lonza. [Link]
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Solubility of organic compounds. Khan Academy. [Link]
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3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. PubChem. [Link]
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2,3',5,5'-Tetrafluoro-[1,1'-biphenyl]-4-carboxylic acid. PubChem. [Link]
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The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. Journal of the Chemical Society C. [Link]
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (2011). PubMed. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). PubMed Central. [Link]
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Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]
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Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Princeton University. [Link]
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3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
Introduction
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1184828-51-0) is a fluorinated organic compound that belongs to the class of biphenyl carboxylic acids.[1] Its structure, featuring a biphenyl core with three fluorine substituents and a carboxylic acid group, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, making such compounds valuable building blocks in drug design.[2][3]
While its structural analogues have been explored for various applications, including as potential hypolipidemic agents or anticancer agents, comprehensive safety and toxicological data for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid itself are not extensively documented in publicly available literature.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for its safe handling, storage, and disposal. The protocols and recommendations herein are synthesized from established chemical safety principles and data from structurally similar compounds, promoting a culture of caution and preparedness in the laboratory.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. Given the limited specific data for this compound, a conservative approach, treating it as potentially hazardous, is required.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to assessing its potential hazards and handling requirements.
| Property | Value | Source |
| CAS Number | 1184828-51-0 | [1] |
| Molecular Formula | C₁₃H₇F₃O₂ | [6] |
| Molecular Weight | 252.19 g/mol | [6] |
| Appearance | Solid (Assumed based on related compounds) | [7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6][8] |
| Predicted pKa | 3.01 ± 0.10 (for isomer 2',3,5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid) | [6] |
Toxicological Profile (Inferred)
To the best of our knowledge, a complete toxicological profile for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid has not been thoroughly investigated.[9] However, based on safety data sheets (SDS) for analogous compounds like 4'-Trifluoromethyl-2-biphenyl carboxylic acid and other biphenyl carboxylic acids, the following potential hazards should be assumed:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[7][10][11]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[7][9][10]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[7][10][11]
Long-chain perfluorocarboxylic acids (PFCAs) as a class are noted for their persistence, potential for bioaccumulation, and adverse effects on human health.[12] While the specific properties of this compound are unknown, its fluorinated nature warrants a high degree of caution.
GHS Classification (Inferred)
No official GHS classification is available.[6] The following classification is inferred from structurally related compounds and should be used for preliminary hazard assessment and labeling.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[7] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[7][11] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[7][9] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[7][11] |
Engineering and Administrative Controls
The foundation of safe chemical handling lies in the "Hierarchy of Controls," which prioritizes the most effective measures to mitigate risk.
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thermal stability of trifluorinated biphenyl carboxylic acids
An In-depth Technical Guide: Thermal Stability of Trifluorinated Biphenyl Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoromethylated biphenyl carboxylic acids represent a significant scaffold in modern medicinal chemistry, prized for the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and binding affinity.[1] The thermal stability of these active pharmaceutical ingredients (APIs) is a critical quality attribute, influencing manufacturing processes, formulation strategies, and shelf-life. This guide provides a comprehensive technical overview of the factors governing the thermal stability of this molecular class, details rigorous analytical methodologies for its assessment, and explores potential degradation pathways. By synthesizing principles of physical organic chemistry with practical, field-proven analytical protocols, this document serves as a key resource for professionals in drug development and materials science.
Introduction: The Role of Fluorination and Thermal Stability in Drug Development
The incorporation of fluorine, and particularly the trifluoromethyl group, into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] The -CF3 group can enhance lipophilicity, improve membrane permeability, block metabolic hotspots, and increase binding affinity.[1] These benefits have led to a significant number of FDA-approved drugs containing this moiety.
Concurrent with these beneficial biological properties is the inherent stability of the -CF3 group itself. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to chemical and thermal degradation.[2] However, the overall thermal stability of a complex molecule like a trifluorinated biphenyl carboxylic acid is not dictated by a single functional group. It is a holistic property arising from the interplay between the robust biphenyl core, the stable -CF3 substituent, and the potentially reactive carboxylic acid group. Understanding this interplay is paramount, as thermal instability can lead to API degradation, loss of potency, and the formation of potentially toxic impurities. Therefore, a thorough assessment of thermal stability using validated analytical techniques is a non-negotiable step in the drug development pipeline.
Core Structural Chemistry and Predicted Stability
The thermal behavior of a trifluorinated biphenyl carboxylic acid is best understood by examining its constituent parts.
The Biphenyl Scaffold
The core biphenyl structure is comprised of two phenyl rings linked by a C-C single bond. This aromatic system is inherently rigid and thermally robust. Studies on the thermal decomposition of biphenyl itself show that significant degradation only begins at very high temperatures (e.g., 400-460°C), typically proceeding through C-H and C-C bond cleavage to form products like hydrogen, benzene, and polyphenyls. This inherent stability forms the foundation of the molecule's thermal profile.
The Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring.[1] Its primary contribution to thermal stability is the exceptional strength of the C-F bonds. High temperatures are required to provide the energy needed to cleave these bonds.[2] Furthermore, the electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, making it less susceptible to certain degradation reactions.[2] This contributes to the overall recalcitrant nature of many fluorinated pharmaceuticals.[3]
The Carboxylic Acid Moiety
In contrast to the highly stable biphenyl and trifluoromethyl moieties, the carboxylic acid group (-COOH) often represents the most thermally labile site on the molecule. The primary degradation pathway for many carboxylic acids is decarboxylation—the loss of carbon dioxide (CO2). Theoretical and experimental studies on perfluorinated carboxylic acids (PFCAs) have shown that thermal decomposition can be initiated by the cleavage of the bond between the carboxyl group and the fluorinated chain.[4][5] This process can occur at significantly lower temperatures than the decomposition of the core scaffold, making it the most probable initial step in the thermal degradation of trifluorinated biphenyl carboxylic acids.
Primary Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach is required to fully characterize the thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive method for determining the temperature at which a compound begins to decompose (onset temperature) and for quantifying mass loss associated with the release of volatile degradation products.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting (endothermic) and decomposition (often exothermic), providing critical information about the material's physical and chemical stability.[9]
-
Evolved Gas Analysis (EGA): To identify the specific volatile products released during decomposition, TGA instruments can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[10] This provides direct evidence of degradation pathways, for example, by detecting CO2 to confirm decarboxylation.
Experimental Protocols
The following protocols describe a self-validating system for the thermal analysis of a novel trifluorinated biphenyl carboxylic acid. The inclusion of system suitability checks and a defined methodology ensures the trustworthiness of the results.
Protocol for Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal decomposition profile of the analyte. The choice of an inert nitrogen atmosphere is critical to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[11]
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.
-
Start the nitrogen purge gas at a flow rate of 50-100 mL/min to create an inert environment.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the trifluorinated biphenyl carboxylic acid sample into a clean, tared TGA pan (e.g., alumina or platinum).[11] An accurate mass is crucial for quantitative analysis.
-
-
Blank Run (Baseline Correction):
-
Run the heating program with an empty sample pan to obtain a baseline curve. This is essential for correcting any instrumental drift.
-
-
Heating Program:
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C).
-
A linear heating rate of 10°C/min is a standard choice that provides a good balance between resolution and experiment time.[11]
-
-
Data Acquisition & Analysis:
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve (Weight % vs. Temperature) to determine the onset temperature of decomposition (T-onset) and the temperatures at which 5% (T5) and 10% (T10) mass loss occur.
-
Caption: General workflow for thermal analysis using TGA.
Protocol for Differential Scanning Calorimetry (DSC)
This protocol identifies the melting point and any exothermic or endothermic events associated with decomposition.
Step-by-Step Methodology:
-
Instrument Preparation & Calibration:
-
Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.
-
Initiate an inert gas purge (e.g., nitrogen at 50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.
-
-
Heating Program:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a point beyond any expected transitions.
-
-
Data Acquisition & Analysis:
-
Record the differential heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify the melting point (Tm) as the peak of the endotherm and the enthalpy of fusion (ΔHf) from the peak area.
-
Identify any sharp exothermic peaks, which are often indicative of decomposition.
-
Data Interpretation and Analysis
The data from TGA and DSC provide a complementary picture of thermal stability.
Analyzing the TGA Thermogram
The TGA curve reveals the temperature at which the material begins to degrade. A sharp, single-step mass loss suggests a clean, primary decomposition event, such as decarboxylation. A multi-step degradation profile would indicate a more complex process. The onset temperature is a key indicator of thermal stability.
Analyzing the DSC Thermogram
The DSC thermogram first shows an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point (Tm). At higher temperatures, a broad or sharp exothermic peak may appear, which often corresponds to the mass loss event seen in the TGA. This exotherm indicates that the decomposition process releases energy.
Representative Data Summary
The following table summarizes the kind of quantitative data obtained from a comprehensive thermal analysis of a hypothetical trifluorinated biphenyl carboxylic acid.
| Thermal Property | Value Range | Method | Significance |
| Melting Point (Tm) | 150 - 250 °C | DSC | Indicates purity and the upper limit for solid-state processing. |
| Enthalpy of Fusion (ΔHf) | 50 - 150 J/g | DSC | Relates to the crystalline structure and energy required to melt the solid. |
| T-onset (Decomposition) | 250 - 350 °C | TGA | The primary indicator of thermal stability; onset of mass loss. |
| T5 (5% Mass Loss) | 260 - 360 °C | TGA | A common metric for comparing the stability of different materials. |
| Decomposition Exotherm | > 270 °C | DSC | Confirms the decomposition event is energetic and potentially hazardous. |
| Residual Mass @ 600°C | < 5% | TGA | Indicates near-complete decomposition into volatile products. |
Hypothesized Thermal Degradation Pathways
Based on fundamental chemical principles and studies of related compounds, a primary degradation pathway can be proposed.
Primary Pathway: Decarboxylation
The most likely initial step in the thermal degradation of a trifluorinated biphenyl carboxylic acid is decarboxylation.[12][13] The C-C bond between the biphenyl ring and the carboxylic acid group is weaker than the C-F bonds or the bonds within the aromatic system. Upon heating, this bond can cleave, releasing a molecule of carbon dioxide and forming a trifluoromethyl biphenyl intermediate.
Secondary Pathways: C-F and C-C Bond Cleavage
At significantly higher temperatures, the resulting trifluoromethyl biphenyl intermediate will further decompose. This can involve the cleavage of the strong C-F bonds, potentially releasing toxic species like hydrogen fluoride (HF) if a hydrogen source is present, or cleavage of the biphenyl C-C bond.[2]
Caption: Hypothesized primary thermal degradation pathway.
Conclusion
Trifluorinated biphenyl carboxylic acids possess a high degree of intrinsic thermal stability derived from their aromatic biphenyl scaffold and the robust C-F bonds of the trifluoromethyl group. However, the carboxylic acid moiety typically serves as the initiation point for thermal decomposition via decarboxylation. A comprehensive assessment using TGA and DSC is essential to quantify the precise temperature limits for an API's stability. This data is critical for guiding safe and effective process development, formulation design, and establishing appropriate storage conditions to ensure the quality and safety of the final drug product.
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ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions | Request PDF. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Commercial Availability and Application of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
Abstract: This technical guide provides an in-depth analysis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1184828-51-0), a fluorinated biphenyl derivative of significant interest to researchers in medicinal chemistry and agrochemical development. The document details its physicochemical properties, current commercial availability, and strategic procurement considerations. Furthermore, it presents a comprehensive overview of prevalent synthetic methodologies, including a detailed laboratory-scale protocol based on the Suzuki-Miyaura cross-coupling reaction. The guide culminates in a discussion of its applications as a strategic building block in modern drug discovery, contextualized by the growing importance of fluorinated scaffolds in modulating pharmacokinetic and pharmacodynamic properties.
The Strategic Importance of Fluorinated Biphenyl Scaffolds in R&D
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When incorporated into a biphenyl scaffold, which provides a rigid yet conformationally adaptable backbone, these effects are amplified. Biphenyl carboxylic acids, in particular, have emerged as a privileged structure class, with derivatives being investigated as potent anticancer agents and urate transporter 1 (URAT1) inhibitors for the treatment of gout.[3][4] 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid represents a key building block within this chemical space, offering a specific substitution pattern for fine-tuning molecular properties.
Compound Profile: 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
Chemical Identity and Structure
This compound is a biphenyl derivative where one phenyl ring is substituted with a carboxylic acid group and a fluorine atom, and the second phenyl ring is substituted with two fluorine atoms. Its precise structure and connectivity are critical for its utility in synthesis.
Caption: Structure of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental planning and safety assessments.
| Property | Value | Source |
| CAS Number | 1184828-51-0 | [5][6] |
| Molecular Formula | C₁₃H₇F₃O₂ | [6][7] |
| Molecular Weight | 252.19 g/mol | [6][7] |
| Appearance | White to Off-White Solid/Powder (Typical) | [8][9] |
| Storage Conditions | Sealed in dry, 2-8°C | [6][7] |
| pKa (Predicted) | 3.01 ± 0.10 | [7] |
Commercial Availability and Procurement
Overview of the Supply Landscape
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is commercially available from a number of specialized chemical suppliers who focus on providing building blocks for research and development.[5][6] It is typically offered in small quantities (milligrams to grams) suitable for laboratory-scale synthesis and initial screening campaigns. Due to its specialized nature, it is not a large-scale commodity chemical, and lead times may vary.
Representative Supplier Data
The following table lists suppliers who have been identified as offering this compound. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.
| Supplier | Product Number | Purity | Available Quantities | Notes |
| BLDpharm | BD00788691 | ≥95% (Typical) | Inquire | Cold-chain transportation may be required.[5] |
| Benchchem | BCM1184828510 | ≥97% (Typical) | Inquire | Intended for R&D purposes only.[6] |
Procurement Strategy for R&D Professionals
When sourcing this reagent, the primary consideration is ensuring isomeric purity. The presence of other trifluoro-biphenyl-carboxylic acid isomers could lead to ambiguous results in subsequent reactions or biological assays.
Workflow for Procurement:
Caption: A strategic workflow for procuring specialized chemical reagents.
Synthetic Pathways and Considerations
Retrosynthetic Analysis
The most logical and industrially relevant approach to synthesizing this molecule is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited due to its high functional group tolerance and generally mild reaction conditions.
Caption: Retrosynthetic analysis via a Suzuki-Miyaura disconnection.
Example Laboratory-Scale Synthesis Protocol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[3][10] Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is driven by its proven efficacy in coupling a wide range of substrates. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid and facilitating the catalytic cycle. A solvent system of dioxane and water allows for the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (volume calculated to achieve a starting material concentration of ~0.1 M).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq) to the flask under a positive pressure of nitrogen. The low catalyst loading is desirable for economic and environmental reasons.[10]
-
Reaction: Place the flask in a pre-heated oil bath at 80-90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Acidify the aqueous phase with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, making it soluble in the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Applications in Research and Drug Development
Role as a Versatile Synthetic Building Block
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is primarily valued as a synthetic intermediate.[6] Its structure contains two key functional handles:
-
The Carboxylic Acid: This group can be readily converted into a wide range of other functionalities, such as amides, esters, or alcohols, allowing for the construction of diverse compound libraries.
-
The Fluorinated Biphenyl Core: This scaffold provides a well-defined three-dimensional structure that can be used to orient other pharmacophoric elements for optimal interaction with a biological target.
Relevance in Medicinal Chemistry
The structural motif of this compound is highly relevant to several areas of active drug discovery research:
-
URAT1 Inhibitors: Biphenyl carboxylic acids are a known class of URAT1 inhibitors.[4] This compound provides a novel substitution pattern for exploring structure-activity relationships (SAR) in the development of new treatments for hyperuricemia and gout.
-
Anticancer Agents: The biphenyl scaffold is present in numerous compounds with demonstrated anticancer activity.[3] This building block allows for the synthesis of new analogues to probe interactions with oncology targets.
-
General Drug Design: The strategic placement of three fluorine atoms can be used to block sites of metabolism, modulate the acidity (pKa) of the carboxylic acid, and enhance binding to target proteins through favorable electrostatic interactions.[1]
Caption: Synthetic utility leading to diverse drug development pathways.
Handling, Storage, and Safety
Recommended Storage and Handling
-
Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[6][7] It should be kept in a dry environment to prevent hydrolysis.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12]
Summary of Known Safety Data
While a specific Safety Data Sheet (SDS) for CAS 1184828-51-0 was not detailed in the search results, data for structurally related biphenyl carboxylic acids indicate potential hazards. These compounds are often classified as causing skin irritation and serious eye irritation.[11][13] Some may be harmful if swallowed and may cause respiratory irritation.[11][14]
It is imperative to obtain and consult the specific SDS from the supplier before handling this chemical.
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a commercially available, high-value building block for researchers engaged in the synthesis of complex organic molecules. Its trifluorinated biphenyl core makes it particularly attractive for applications in medicinal chemistry and agrochemical research, where the modulation of physicochemical properties is paramount. A robust supply chain for R&D quantities exists, and well-established synthetic protocols, primarily centered on Suzuki-Miyaura coupling, allow for its efficient incorporation into larger molecular frameworks. As the demand for sophisticated, rationally designed therapeutic agents grows, the utility of such precisely functionalized scaffolds will continue to increase.
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The Strategic Role of Fluorine Substitution in Biphenyl Carboxylic Acids: A Mechanistic and Application-Focused Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably as the foundation for numerous non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of fluorine into this framework has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic efficacy. This guide provides an in-depth analysis of the multifaceted roles of fluorine substitution, moving beyond simple observation to explain the underlying causality of its effects. We will explore how this small but powerful atom modulates physicochemical properties, alters pharmacokinetic profiles, and ultimately enhances biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine's unique characteristics in the rational design of next-generation therapeutics.
Introduction: Why Fluorine?
Fluorine's rise to prominence in drug design is no accident. Despite its high electronegativity, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a subtle bioisostere of hydrogen with profound electronic consequences.[1][2][3] In the context of biphenyl carboxylic acids, fluorine substitution is not merely an empirical tweak but a strategic decision to address specific liabilities of a lead compound. The C-F bond is exceptionally strong and polar, which allows chemists to modulate acidity, conformation, lipophilicity, and metabolic fate in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[4][5] This guide will dissect these effects, providing a framework for its rational application.
Modulation of Fundamental Physicochemical Properties
The introduction of fluorine instigates a cascade of changes in a molecule's fundamental properties. Understanding these primary effects is crucial to predicting their downstream biological consequences.
Acidity (pKa) Enhancement via Inductive Effects
The acidity of the carboxylic acid moiety is a critical determinant of a drug's solubility, absorption, and receptor interaction. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which propagates through the carbon skeleton.[6][7]
Mechanism: This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation.[6][8][9] According to equilibrium principles, any factor that stabilizes the conjugate base will increase the acidity of the parent acid, resulting in a lower pKa value.[8] The magnitude of this effect is dependent on both the number of fluorine atoms and their proximity to the carboxyl group.[6][8]
| Compound | Structure | pKa | Rationale |
| Benzoic Acid | C₆H₅COOH | 4.20 | Baseline reference. |
| 4-Fluorobenzoic Acid | 4-F-C₆H₄COOH | 4.14 | Modest pKa drop; inductive effect diminishes with distance.[8] |
| 2-Fluorobenzoic Acid | 2-F-C₆H₄COOH | 3.27 | Significant pKa drop due to the proximity of fluorine to the carboxyl group.[6] |
| Acetic Acid | CH₃COOH | 4.76 | Aliphatic baseline. |
| Fluoroacetic Acid | FCH₂COOH | 2.59 | Strong inductive effect from the alpha-fluorine.[7][9] |
| Trifluoroacetic Acid | CF₃COOH | 0.52 | Additive effect of three fluorine atoms dramatically increases acidity.[6][8] |
| Table 1: Comparison of pKa values for non-fluorinated and fluorinated carboxylic acids, illustrating the potent inductive effect of fluorine. Data compiled from multiple sources.[6][7][8] |
This pKa modulation can be leveraged to optimize a drug's ionization state at physiological pH, enhancing oral absorption and bioavailability.[2][3]
Lipophilicity and Membrane Permeability
Fluorination almost invariably increases the lipophilicity of a molecule, as measured by its partition coefficient (LogP).[4][10] The C-F bond is more lipophilic than the C-H bond it replaces.[10] This modification can improve a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, which can be critical for bioavailability and reaching the site of action.[2][4][10][11]
However, this is a delicate balance. While enhanced lipophilicity can aid absorption, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to efflux by transporters like P-glycoprotein.[4][12] Therefore, the placement and number of fluorine atoms must be carefully considered to achieve an optimal balance of properties.
Conformational Control of the Biphenyl Scaffold
The two phenyl rings of a biphenyl system are not coplanar due to steric hindrance between the ortho-hydrogens.[13] The resulting dihedral (twist) angle is a critical determinant of the molecule's three-dimensional shape and, consequently, its ability to bind to a target receptor.
Substituting a small hydrogen atom with a slightly larger fluorine atom at an ortho-position introduces a significant steric barrier to rotation around the central C-C bond. This effect can "lock" the molecule into a specific, more rigid conformation that may be the bioactive one.[13] This conformational restriction reduces the entropic penalty upon binding, potentially leading to a significant increase in binding affinity.
Figure 1: Conformational restriction in biphenyls by ortho-fluorine substitution.
Impact on Pharmacokinetics: Enhancing Metabolic Stability
One of the most powerful applications of fluorination in drug design is to improve metabolic stability.[3] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of a C-H bond to a C-OH group.
Mechanism of Metabolic Blocking: By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively block this common metabolic pathway. The C-F bond has a much higher bond dissociation energy (~485 kJ/mol) compared to a C-H bond (~413 kJ/mol), making it significantly more resistant to oxidative cleavage by CYP enzymes.[2][3][14] This strategy can dramatically increase a drug's half-life and oral bioavailability.[4][15]
A classic example is the NSAID Flurbiprofen . Microbial models of metabolism, which use fungi like Cunninghamella elegans to mimic mammalian P450 oxidation, identified the 4'-position of the biphenyl system as the primary site of metabolic hydroxylation.[15][16] Subsequent synthesis of 4'-fluoro-biphenyl-4-carboxylic acid showed this derivative to be completely resistant to this oxidative transformation, demonstrating the success of the metabolic blocking strategy.[16][17]
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Methodological & Application
Application Note & Protocol: Synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids
Fluorinated biphenyl carboxylic acids represent a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,3',5'-trifluoro substitution pattern on a [1,1'-biphenyl]-4-carboxylic acid core is a key structural motif in the development of novel therapeutics and advanced materials. This application note provides a detailed, field-proven protocol for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[1][2] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar¹-X\n(Aryl Halide)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂\n(Boronic Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Biphenyl Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; ArX -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Base -> Transmetalation [label=""]; Transmetalation -> PdII_Ar_complex [label=""]; PdII_Ar_complex -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption { label = "Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction."; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
This synthesis is a two-step process: the Suzuki coupling to form the biphenyl ester, followed by hydrolysis to yield the final carboxylic acid.
Part 1: Synthesis of Methyl 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylate
This protocol details the palladium-catalyzed Suzuki coupling of (3,5-difluorophenyl)boronic acid with methyl 4-bromo-2-fluorobenzoate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 | 233.03 | 10.0 | 1.0 |
| (3,5-Difluorophenyl)boronic acid | 156545-07-2 | 157.91 | 12.0 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 10 mL | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-bromo-2-fluorobenzoate (10.0 mmol, 2.33 g), (3,5-difluorophenyl)boronic acid (12.0 mmol, 1.89 g), and potassium carbonate (20.0 mmol, 2.76 g).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg). The choice of a pre-formed Pd(0) complex like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle directly.[3]
-
Solvent Addition and Degassing: Add 1,4-dioxane (50 mL) and water (10 mL). The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[1] Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 3,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylate.
Part 2: Hydrolysis of Methyl 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylate to 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
This step involves the saponification of the methyl ester to the desired carboxylic acid.[7]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| Methyl 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylate | N/A | 268.21 | 8.0 |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 16.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 40 mL |
| Water (deionized) | 7732-18-5 | 18.02 | 10 mL |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 | As needed |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl 3,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylate (8.0 mmol, 2.15 g) in a mixture of THF (40 mL) and water (10 mL).
-
Base Addition: Add lithium hydroxide (16.0 mmol, 0.38 g) to the solution. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting ester is completely consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. The carboxylic acid product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid as a white solid.[8] If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[9]
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// Edges Start -> Suzuki; Suzuki -> Purification1; Purification1 -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Purification2; Purification2 -> FinalProduct; } caption { label = "Figure 2: Overall workflow for the synthesis of the target compound."; fontsize = 10; fontname = "Arial"; }
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.
-
¹⁹F NMR: The fluorine NMR will confirm the presence and positions of the three fluorine atoms.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the biphenyl backbone and the carboxylic acid carbon.
-
Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak for C₁₃H₇F₃O₂.
-
Melting Point (MP): A sharp melting point indicates high purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. The protocols detailed in this application note have been optimized for high yield and purity, providing researchers with a robust pathway to this valuable chemical intermediate. Careful attention to reaction setup, degassing, and purification is essential for achieving the desired outcome.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
- De Filippis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(24), 4053-4074.
- De Filippis, A., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(24), 4053-4074.
- Google Patents. (2021). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- National Center for Biotechnology Information. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4216.
-
WordPress. (2014). Use of Base Metals in Suzuki Coupling. Available at: [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
Chem-Impex. Methyl 4-bromo-2-fluorobenzoate. Available at: [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available at: [Link]
-
ResearchGate. (2020). Screening of different bases for Suzuki coupling a. Available at: [Link]
- Asian Journal of Green Chemistry. (2021). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. 5(3), 279-288.
- ACS Publications. (2015).
-
LookChem. Cas 156545-07-2,3,5-Difluorophenylboronic acid. Available at: [Link]
- ResearchGate. (2021). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 27(45), 11623-11629.
-
Reddit. (2021). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available at: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
PubChem. 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Available at: [Link]
- ACS Publications. (2015). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Organic Letters, 17(18), 4522–4525.
- ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 7(47), 29465-29470.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. Available at: [Link]
-
The Royal Society of Chemistry. Spectra and physical data of (A2) :. Available at: [Link]
-
University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Chemistry LibreTexts. (2020). 22.6: Ester Chemistry. Available at: [Link]
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2425-2437.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
Application Notes & Protocols for the Synthesis of Trifluorobiphenyls
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Trifluorobiphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Its strategic functionalization with trifluoromethyl (CF₃) groups profoundly alters molecular properties, making it an indispensable tool for modern chemical design. The incorporation of a CF₃ group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties and binding affinity of a molecule.[1] These benefits have driven the development of robust and versatile synthetic methods to access trifluorobiphenyl derivatives.
This guide provides an in-depth analysis of key synthetic strategies, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale. We will explore two primary paradigms: the coupling of pre-functionalized aromatic partners and the late-stage trifluoromethylation of a pre-formed biphenyl core. Each section is designed to be a self-validating system, grounded in authoritative literature and field-proven insights.
Core Synthetic Paradigms
The synthesis of trifluorobiphenyls can be broadly categorized into two logical approaches, each with distinct advantages depending on the target molecule and the availability of starting materials.
-
Convergent Synthesis via Cross-Coupling: This is the most established approach, involving the construction of the biphenyl C-C bond by coupling two distinct aryl partners, one of which already bears the trifluoromethyl group. Methods like the Suzuki-Miyaura and Ullmann couplings are staples of this strategy.
-
Late-Stage Functionalization: This modern approach involves first synthesizing the parent biphenyl (or a complex derivative) and then introducing the trifluoromethyl group directly onto the aromatic ring via C-H activation. Photoredox catalysis has emerged as a powerful tool for this type of transformation.[1][2][3][4]
Figure 1: High-level overview of the two primary synthetic routes to trifluorobiphenyls.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing trifluorobiphenyls.[5][6] Its widespread adoption is due to its broad substrate scope, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids and aryl halides.
Causality: The Catalytic Cycle
The reaction's success hinges on a well-understood palladium-catalyzed cycle.[7] Understanding this mechanism is critical for troubleshooting and optimization.
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron species (Ar'-B(OH)₂), facilitating the transfer of the aryl group (Ar') from boron to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biphenyl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[7]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Trifluoromethyl-1,1'-biphenyl
This protocol details a representative Suzuki coupling. The choice of catalyst, base, and solvent are critical variables that often require screening for optimal results with different substrates.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Bromobenzotrifluoride | 225.01 | 225 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzotrifluoride (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Rationale: The Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation and lower yields.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add toluene (5 mL) and water (1 mL) via syringe. Degas the solvent mixture by bubbling argon through it for 10-15 minutes. Rationale: Degassing removes dissolved oxygen, further protecting the catalyst.
-
Catalyst Introduction: Quickly add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(trifluoromethyl)-1,1'-biphenyl.[8]
Method 2: Late-Stage C-H Trifluoromethylation
The ability to install a CF₃ group onto a pre-existing biphenyl core is a powerful strategy, particularly in drug discovery for late-stage diversification of lead compounds. Photoredox catalysis has revolutionized this field by enabling the generation of the trifluoromethyl radical (•CF₃) under exceptionally mild conditions using visible light.[4][9][10]
Causality: The Photoredox Catalytic Cycle
This process leverages a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) events to generate reactive radical intermediates.
-
Excitation: A photocatalyst (PC), such as [Ru(bpy)₃]²⁺, absorbs a photon of visible light, promoting it to an excited state (*PC). This excited state is both a stronger oxidant and a stronger reductant than the ground state.
-
Radical Generation: The excited photocatalyst (*PC) reduces a trifluoromethyl source (e.g., CF₃SO₂Cl), which then fragments to generate the trifluoromethyl radical (•CF₃).[4]
-
C-H Addition: The electrophilic •CF₃ radical adds to the electron-rich biphenyl ring, forming a cyclohexadienyl radical intermediate.
-
Oxidation & Regeneration: This radical intermediate is oxidized by the now-oxidized photocatalyst (PC⁺), regenerating the ground-state photocatalyst (PC) and forming a cyclohexadienyl cation.
-
Deprotonation: A mild base removes a proton to restore aromaticity, yielding the final trifluorobiphenyl product.
Figure 3: A simplified photoredox catalytic cycle for radical generation.
Experimental Protocol: Trifluoromethylation of Biphenyl
This protocol provides a general procedure for the direct C-H trifluoromethylation of biphenyl.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Biphenyl | 154.21 | 154 mg | 1.0 | 1.0 |
| Triflyl Chloride (CF₃SO₂Cl) | 168.52 | 253 mg | 1.5 | 1.5 |
| Ru(bpy)₃(PF₆)₂ | 859.64 | 9 mg | 0.01 | 0.01 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Procedure:
-
Setup: In a 25 mL borosilicate glass vial, combine biphenyl (154 mg, 1.0 mmol) and the photocatalyst Ru(bpy)₃(PF₆)₂ (9 mg, 0.01 mmol).
-
Inerting: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.
-
Solvent & Reagent Addition: Add 10 mL of degassed acetonitrile via syringe. Add triflyl chloride (CF₃SO₂Cl, 1.5 mmol) via microsyringe. Note: Triflyl chloride is a gas at room temperature and should be handled with care in a well-ventilated fume hood.
-
Reaction: Place the vial approximately 5-10 cm from a blue LED lamp (440-450 nm) and stir at room temperature. Use a small fan to maintain ambient temperature. Rationale: The reaction is initiated by light, not heat. Overheating can lead to catalyst degradation.
-
Monitoring: The reaction is typically run for 24 hours. Progress can be monitored by GC-MS or ¹⁹F NMR. A mixture of regioisomers (ortho, meta, para) is expected.
-
Work-up: Upon completion, vent the vial in a fume hood. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the unreacted starting material and the resulting trifluoromethylbiphenyl isomers.
Alternative Methodologies
While Suzuki coupling and photoredox C-H activation are leading methods, other strategies remain relevant.
-
Ullmann Coupling: A classical method using stoichiometric copper powder or salts to couple two aryl halides.[11][12][13] It is particularly useful for synthesizing symmetrical biphenyls. However, it often requires harsh conditions (high temperatures >200 °C) and can suffer from erratic yields, making it less favorable than modern palladium-catalyzed methods.[14]
-
Buchwald-Hartwig Amination: While primarily for C-N bond formation, this palladium-catalyzed reaction is relevant when synthesizing aminobiphenyls, which can then be converted to other functionalities.[15][16][17][18] The development of sterically hindered phosphine ligands has greatly expanded its scope and utility under milder conditions.[15][19]
-
Decarboxylative Cross-Coupling: An emerging strategy where a carboxylic acid serves as a "clean" and readily available surrogate for an organometallic reagent.[20][21][22] This approach is attractive from a green chemistry perspective as it releases only CO₂ as a byproduct.[22]
Safety & Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[23][24][25]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Trifluoromethylating Agents: Many CF₃ sources can release toxic and corrosive gases, such as hydrogen fluoride (HF), upon decomposition or contact with moisture.[24][26] Triflyl chloride is a volatile and corrosive gas.[4] Always handle these reagents with extreme caution.
-
Solvents: Organic solvents like toluene and acetonitrile are flammable and toxic.[25] Ensure there are no ignition sources nearby and handle them under an inert atmosphere when required.
-
Bases: Solid bases like K₂CO₃ and Cs₂CO₃ can be irritating. Stronger bases like KOtBu are highly corrosive. Avoid skin contact.
-
Pressurized Systems: Reactions in sealed vessels must be performed behind a blast shield, and the vessel should never be filled more than two-thirds full to prevent over-pressurization upon heating.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently inert atmosphere.3. Poor quality of reagents (e.g., wet solvent, impure boronic acid).4. Incorrect base or solvent system. | 1. Use fresh catalyst or a more air-stable precatalyst.2. Improve degassing and inerting procedures.3. Use anhydrous solvents; check purity of starting materials.4. Screen a panel of bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF). |
| Homocoupling Side Product | 1. (Suzuki) Decomposition of boronic acid.2. (Ullmann) Inherent pathway for symmetrical coupling. | 1. Use a slight excess of boronic acid (1.1-1.2 equiv.); add catalyst last.2. For unsymmetrical biphenyls, use a different method like Suzuki coupling. |
| Low Regioselectivity (C-H Trifluoromethylation) | 1. Inherent reactivity of the biphenyl substrate.2. Radical reaction mechanism is often less selective than ionic pathways. | 1. Accept mixture and separate isomers via chromatography.2. Introduce a directing group on the biphenyl substrate to guide functionalization to a specific position. |
| Reaction Stalls | 1. Catalyst deactivation.2. Product inhibition. | 1. Add a fresh portion of catalyst.2. Run the reaction at a lower concentration. |
References
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PubMed Central.
- Visible light mediated C–H trifluoromethylation of (hetero)arenes - RSC Publishing.
- Electrophotochemical C−H trifluoromethylation of arenes 1.
- Ullmann Reaction - BYJU'S.
- Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethyl
- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)
- Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC - NIH.
- 1,2,2-Trifluoroethyl trifluoromethyl ether - Synquest Labs.
- Ullmann reaction - Wikipedia.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Yields of 4-(trifluoromethyl)-1,1'-biphenyl over time for the systems...
- Ullmann Reaction - Organic Chemistry Portal.
- SAFETY D
- SAFETY D
- Buchwald–Hartwig amin
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry.
- SAFETY D
- Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling - Benchchem.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
- Tetrakis-(trifluoromethyl)-biphenyls | Journal of the American Chemical Society.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing).
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- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
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- Trifluoromethyl
- Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhal
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Application Notes & Protocols: The Strategic Utility of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Unpacking the Potential of a Fluorinated Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and specific structural scaffolds is a cornerstone of rational drug design.[1] The molecule 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1184828-51-0) represents a confluence of three powerful medicinal chemistry motifs: a biphenyl core, multiple fluorine substituents, and a carboxylic acid functional group.[2] This combination imparts a unique set of physicochemical properties that make it a highly valuable building block and a compelling candidate for lead optimization campaigns.[2]
The biphenyl scaffold provides a rigid, yet conformationally adaptable, framework that can effectively orient functional groups to interact with biological targets. The carboxylic acid moiety, a common pharmacophore, acts as a critical hydrogen bond donor and acceptor and can engage in key electrostatic interactions with protein residues.[3][4] The trifluoro-substitution pattern is the most distinguishing feature, profoundly influencing the molecule's electronic properties, lipophilicity, and metabolic stability.[1] This guide will elucidate the applications of this compound, grounded in its structural rationale, and provide detailed protocols for its investigation in a key therapeutic area.
Physicochemical Rationale: The Impact of Trifluorination
The strategic placement of fluorine atoms dramatically alters the properties of the parent biphenyl carboxylic acid molecule. These changes are fundamental to its utility in medicinal chemistry. The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid (lowers the pKa) and modulates the electron distribution across the aromatic rings.[1] Furthermore, the trifluoromethyl groups can increase lipophilicity, which may enhance interactions with hydrophobic regions of proteins and enzymes.[2]
| Property | 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | 3',5'-Difluorobiphenyl-4-carboxylic acid | [1,1'-biphenyl]-4-carboxylic acid |
| Molecular Formula | C₁₃H₇F₃O₂ | C₁₃H₈F₂O₂ | C₁₃H₁₀O₂ |
| Molecular Weight | 252.19 g/mol [2] | 234.20 g/mol [2] | 198.22 g/mol |
| Predicted pKa | ~3.01[5] | ~2.8 (estimated)[2] | ~4.2 |
| Key Attributes | High acidity, enhanced lipophilicity due to trifluoro substitution.[2] | Moderate acidity, used in medicinal chemistry intermediates.[2] | Baseline scaffold. |
| Table 1: Comparative physicochemical properties highlighting the influence of fluorination. |
Primary Application Profile: Kinetic Stabilization of Transthyretin (TTR)
Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the dissociation of the native transthyretin (TTR) protein tetramer into monomers.[6] These monomers misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the heart and nerves.[6][7] A leading therapeutic strategy is the kinetic stabilization of the TTR tetramer, which prevents the initial, rate-limiting dissociation step.[6][8]
Small molecules can bind to the thyroxine (T4) binding sites of the TTR tetramer, effectively acting as molecular glue to hold the four subunits together.[8][9] The drug Tafamidis, a benzoxazole derivative, is a successful TTR stabilizer approved for treating ATTR.[10][11] The structural features of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid—a halogenated phenyl ring appended to a second ring containing a carboxylic acid—bear a strong resemblance to the core pharmacophore of Tafamidis and other known TTR stabilizers. This makes it a prime candidate for investigation as a novel TTR kinetic stabilizer.
Caption: TTR amyloid cascade and the intervention point of a kinetic stabilizer.
Experimental Protocol: In Vitro TTR Aggregation Assay
This protocol details a robust method to quantify the ability of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid to prevent acid-induced TTR aggregation.
1. Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound for stabilizing the TTR tetramer against acid-mediated dissociation and aggregation.
2. Principle: At low pH (e.g., 4.4), the TTR tetramer dissociates, and the resulting monomers readily aggregate into amyloid fibrils.[8] This aggregation can be monitored as an increase in turbidity (light scattering) or by using an amyloid-specific fluorescent dye like Thioflavin T (ThT). A potent stabilizer will bind to the tetramer and prevent this process, resulting in a lower aggregation signal.
3. Materials & Reagents:
-
Recombinant Human TTR (wild-type or mutant)
-
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (Test Compound)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sodium Acetate Buffer (100 mM Sodium Acetate, 100 mM KCl, 1 mM EDTA, pH 7.6)
-
Acidification Buffer (200 mM Acetate Buffer, 100 mM KCl, 1 mM EDTA, pH 4.2)
-
96-well clear, flat-bottom microplates (for turbidity) or black plates (for fluorescence)
-
Plate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em ~440/485 nm.
4. Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare a 7.2 µM (0.4 mg/mL) stock solution of TTR in Sodium Acetate Buffer (pH 7.6). Centrifuge briefly to remove any pre-existing aggregates.
-
-
Compound Dilution Series:
-
Perform a serial dilution of the 10 mM compound stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). This will be the source for the final assay concentrations.
-
-
Assay Plate Setup:
-
In each well of the 96-well plate, add 2 µL of the appropriate DMSO dilution of the test compound. Include DMSO-only wells as a "no inhibitor" control (0% stabilization) and buffer-only wells for background subtraction.
-
To each well, add 98 µL of the 7.2 µM TTR stock solution. This results in a final TTR concentration of ~7.0 µM and a final DMSO concentration of 2%.
-
Mix gently by pipetting and incubate at 37°C for 30 minutes to allow for compound-TTR binding.
-
-
Initiation of Aggregation:
-
Add 100 µL of the Acidification Buffer (pH 4.2) to each well. The final pH of the mixture will be approximately 4.4.
-
Immediately place the plate in the plate reader, pre-heated to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm (or ThT fluorescence) every 5 minutes for a period of 72 hours. Ensure the plate is shaken briefly before each reading.
-
-
Data Analysis:
-
Subtract the background reading (buffer-only wells) from all data points.
-
For each concentration, determine the final aggregation signal (endpoint or rate of aggregation).
-
Normalize the data by setting the aggregation signal of the DMSO control as 100% aggregation (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to calculate the EC₅₀ value.
-
Caption: Experimental workflow for the in vitro TTR stabilization assay.
Broader Potential in Medicinal Chemistry
While TTR stabilization is a highly promising application, the 3,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid scaffold is relevant to other therapeutic targets.
-
URAT1 Inhibition: Biphenyl carboxylic acids are a known structural class of inhibitors for the urate transporter 1 (URAT1).[12][13] Inhibition of URAT1 is a clinically validated strategy for treating hyperuricemia and gout.[12][14] The specific fluorination pattern of this compound could be explored to optimize potency and selectivity against this transporter.
-
Anticancer Agents: The biphenyl scaffold is frequently utilized in the design of anticancer agents.[15] Studies have shown that fluorinated biphenyl carboxylic acid derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.[2]
-
Agrochemicals: It is worth noting that related structures, such as 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, are key intermediates in the synthesis of fungicides like Fluxapyroxad, which acts by inhibiting succinate dehydrogenase.[16] This highlights the versatility of the trifluorobiphenyl core in creating bioactive molecules across different industries.[2]
Synthetic Accessibility
The synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid and its derivatives is readily achievable using modern synthetic methodologies. The most common and efficient approach involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl boronic acid (or ester) with an aryl halide, providing a robust method for constructing the central biphenyl C-C bond.[15][16]
Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is more than a simple chemical intermediate; it is a strategically designed scaffold with significant potential in medicinal chemistry. Its unique physicochemical properties, imparted by the trifluorination pattern, make it an excellent candidate for developing novel therapeutics, most notably as a kinetic stabilizer for transthyretin. The protocols and insights provided in this guide are intended to empower researchers to explore and unlock the full potential of this versatile molecule in their drug discovery programs.
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Alle, T., Joyasawal, S., Oukoloff, K., et al. Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. [Link]
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An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. [Link]
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Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. [Link]
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Hou, X., Wang, Y., Yang, Y., & Xiao, Z. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. [Link]
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Alle, T., Joyasawal, S., Oukoloff, K., et al. Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]
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Bulawa, C. E., Connelly, S., DeVit, M., et al. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PMC, NIH. [Link]
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Tafamidis | C14H7Cl2NO3. PubChem, NIH. [Link]
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Waddington-Cruz, M., & Benson, M. D. A Review of Tafamidis for the Treatment of Transthyretin-Related Amyloidosis. PMC. [Link]
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Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF on ResearchGate. [Link]
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Hou, X., Wang, Y., Yang, Y., & Xiao, Z. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PubMed. [Link]
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Chu, D. T., Fernandes, P. B., Claiborne, A. K., et al. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. PubMed. [Link]
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Zhang, Z., Wang, X., Wang, Z., et al. Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups. PubMed. [Link]
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Falk, R. H., Quarta, C. C., & Dorbala, S. Effect of Tafamidis on Serum Transthyretin Levels in Non-Trial Patients With Transthyretin Amyloid Cardiomyopathy. National Genomics Data Center (CNCB-NGDC). [Link]
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Nativi-Nicolau, J., Siu, G., Dispenzieri, A., et al. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. PubMed Central. [Link]
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Ballatore, C., Huryn, D. M., & Smith, A. B. Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central. [Link]
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Long term effects of tafamidis treatment on transthyretin familial amyloid polyneuropathy (TTR-FAP): interim results from the Fx1A-303 study. ResearchGate. [Link]
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Park, J., Egolum, U., Parker, S., et al. Tafamidis: A First-in-Class Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. PubMed. [Link]
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Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. ResearchGate. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
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Transthyretin Kinetic Stabilizers for ATTR Amyloidosis. ResearchGate. [Link]
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Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]
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Hou, X., Wang, Y., Yang, Y., & Xiao, Z. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PMC. [Link]
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Application Notes and Protocols: 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid as a Privileged Synthon for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorinated Biphenyls in Modern Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[1] Within the medicinal chemist's toolkit, the biphenyl scaffold is a frequently employed motif, offering a rigid yet tunable framework for orienting pharmacophoric elements within the ATP-binding site of kinases. The strategic incorporation of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and selectivity.[2][3] This application note details the synthesis and potential applications of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid , a versatile synthon for the development of next-generation kinase inhibitors.
The unique trifluorination pattern of this biphenyl carboxylic acid offers a distinct electronic and conformational profile. The fluorine atoms can modulate the pKa of the carboxylic acid, influence dihedral angles between the phenyl rings, and form specific interactions with amino acid residues in the kinase active site, potentially leading to enhanced potency and selectivity.[2] This document provides a comprehensive guide to the synthesis of this key building block and explores its application in the design of inhibitors for critical cancer-related kinases, drawing on structure-activity relationship (SAR) data from analogous compounds.
Section 1: Synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
The most efficient and modular route to substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and generally high yields.[4]
Proposed Synthetic Workflow
The synthesis of the title compound can be envisioned through the Suzuki-Miyaura coupling of 4-bromo-2-fluorobenzoic acid and (3,5-difluorophenyl)boronic acid .
Sources
Application Notes & Protocols: Derivatization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for the derivatization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. This fluorinated biphenyl scaffold is a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, most notably the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad[1][2]. The carboxylic acid functional group, while versatile, often requires chemical modification—or derivatization—to enhance its reactivity for subsequent synthetic steps or to improve its analytical characteristics for chromatographic analysis. These application notes detail field-proven protocols for esterification, amidation, and silylation, explaining the mechanistic rationale behind each method and providing step-by-step instructions for researchers, chemists, and drug development professionals.
Introduction: The Rationale for Derivatization
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a structurally important intermediate whose utility is defined by the reactivity of its carboxyl moiety. However, direct reactions involving this group can be challenging. The hydroxyl (-OH) component of a carboxylic acid is a poor leaving group, necessitating an "activation" step to facilitate nucleophilic acyl substitution[3].
Derivatization serves two primary objectives:
-
Synthetic Advancement: To convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, an active ester, or an amide. This is fundamental for building more complex molecules, for instance, in the synthesis of pyrazole-4-carboxamide fungicides where an amide bond is crucial[2].
-
Analytical Enhancement: To modify the physicochemical properties of the molecule for improved analysis. For techniques like Gas Chromatography (GC), the polarity and low volatility of carboxylic acids lead to poor peak shape and thermal instability[4]. Derivatization into esters or silyl ethers increases volatility and thermal stability, enabling robust and sensitive detection[5][6][7][8]. For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore to enhance UV or fluorescence detection[9].
This guide is structured to provide both the theoretical underpinnings and the practical execution of the most effective derivatization strategies for this compound.
Core Principle: Activation of the Carboxyl Group
The cornerstone of derivatizing a carboxylic acid is the conversion of the hydroxyl group into a better leaving group. This activation is the pivotal first step that dictates the success of subsequent reactions.
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Application Note: The Strategic Integration of Trifluorobiphenyls in High-Performance Liquid Crystal Displays
Introduction: The Fluorine Advantage in Liquid Crystal Technology
The relentless pursuit of higher resolution, faster response times, and lower power consumption in liquid crystal displays (LCDs) has driven significant innovation in materials science.[1] Among the most impactful advancements has been the strategic incorporation of fluorinated organic molecules into liquid crystal (LC) mixtures. Fluorine's unique combination of high electronegativity, small van der Waals radius, and the ability to form strong, stable C-F bonds imparts a range of desirable physicochemical properties to LC molecules. This application note provides a detailed guide on the use of trifluorobiphenyls, a key class of fluorinated liquid crystals, in the formulation of advanced LC mixtures for thin-film transistor (TFT) displays.[1] We will explore the underlying principles of their function, provide a detailed protocol for their integration into LC mixtures, and discuss the critical characterization techniques for performance validation.
Trifluorobiphenyls have emerged as critical components in modern LC formulations due to their ability to fine-tune the dielectric anisotropy (Δε), rotational viscosity (γ₁), and optical birefringence (Δn) of the final mixture.[1][2] These parameters are crucial for achieving the demanding performance characteristics of today's high-performance displays, such as those used in smartphones, high-definition televisions, and augmented reality devices.[2]
Physicochemical Properties of Trifluorobiphenyls: A Molecular Engineering Perspective
The substitution of hydrogen with fluorine atoms on the biphenyl core significantly alters the molecule's electronic and steric properties. The strategic placement of three fluorine atoms can lead to a molecule with a strong dipole moment, which is essential for achieving a large positive dielectric anisotropy. This high Δε is a prerequisite for low-voltage operation of TFT-LCDs, thereby reducing power consumption.[1]
Furthermore, the introduction of fluorine can disrupt intermolecular π-π stacking, which in turn can lead to a reduction in viscosity compared to their non-fluorinated or cyano-substituted counterparts.[1] Lower viscosity is directly correlated with faster switching speeds, a critical parameter for displaying video content without motion blur.[1] The relationship between molecular structure and these key physical properties is summarized in the table below.
| Property | Impact of Trifluorobiphenyls | Rationale |
| Dielectric Anisotropy (Δε) | Significantly increases (positive Δε) | The strong C-F bond dipoles create a large molecular dipole moment, enhancing the material's response to an electric field. |
| Rotational Viscosity (γ₁) | Generally lower compared to cyano-biphenyls | Fluorine substitution can reduce intermolecular interactions, leading to easier molecular reorientation and thus lower viscosity.[1][2] |
| Optical Birefringence (Δn) | Moderate to high | The rigid biphenyl core contributes to a high polarizability anisotropy, which is essential for efficient light modulation. |
| Nematic Phase Range | Broad and stable | Trifluorobiphenyls often exhibit a wide nematic phase, ensuring reliable operation over a range of temperatures.[2] |
| Chemical and Photochemical Stability | High | The strength of the C-F bond imparts excellent stability against degradation from heat, UV light, and electric fields. |
Protocol for the Formulation of a Trifluorobiphenyl-Containing Liquid Crystal Mixture
This protocol provides a generalized procedure for the formulation of a liquid crystal mixture for TFT applications. The specific ratios of components will need to be optimized based on the desired final properties of the display.
Materials and Equipment
-
Liquid Crystal Components:
-
Trifluorobiphenyl derivative (e.g., 4-(trans-4-propylcyclohexyl)-3',4',5'-trifluorobiphenyl)
-
Other mesogenic compounds (e.g., alkyl-cyclohexyl-benzonitriles, esters)
-
Chiral dopant (if a twisted nematic or super-twisted nematic mode is desired)
-
-
Equipment:
-
High-precision analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or oil bath with precise temperature control
-
Polarizing optical microscope (POM) with a hot stage
-
Differential scanning calorimeter (DSC)
-
Cleanroom environment (ISO 5 or better)
-
Step-by-Step Formulation Procedure
-
Component Selection and Calculation:
-
Based on the target specifications for Δε, Δn, γ₁, and clearing point (Tₙᵢ), determine the composition of the LC mixture. This is often an iterative process guided by empirical data and molecular modeling.
-
Calculate the required mass of each component for the desired total batch size.
-
-
Weighing and Mixing:
-
In a cleanroom environment, accurately weigh each component into a clean, dry glass vial.
-
Cap the vial tightly and vortex the mixture for 2-3 minutes to ensure initial dispersion of the solid components.
-
-
Homogenization:
-
Heat the vial in a heating block or oil bath to a temperature approximately 10-15 °C above the clearing point of the mixture. This will bring the mixture into the isotropic liquid phase.
-
Once in the isotropic phase, place the vial in an ultrasonic bath for 15-20 minutes to ensure complete dissolution and homogenization of all components.
-
Visually inspect the mixture against a light source to ensure there are no undissolved particles or phase separation.
-
-
Cooling and Phase Characterization:
-
Slowly cool the mixture back to room temperature.
-
Place a small droplet of the homogenized mixture on a clean microscope slide and cover with a coverslip.
-
Using a polarizing optical microscope with a hot stage, observe the texture of the liquid crystal phase as it cools from the isotropic phase. This will confirm the formation of the desired nematic phase and allow for the determination of the clearing point.
-
Perform differential scanning calorimetry (DSC) to accurately determine the phase transition temperatures of the mixture.
-
-
Purification (Optional but Recommended):
-
For high-purity applications, the mixture can be further purified by techniques such as column chromatography or recrystallization from a suitable solvent.
-
Quality Control
-
Clearing Point (Tₙᵢ): The temperature at which the mixture transitions from the nematic to the isotropic phase. This should be within ±0.5 °C of the target specification.
-
Dielectric Anisotropy (Δε): Measured using a capacitance cell.
-
Optical Birefringence (Δn): Measured using an Abbé refractometer.
-
Rotational Viscosity (γ₁): Measured using electro-optical or magneto-optical methods.
-
Voltage Holding Ratio (VHR): A measure of the mixture's ability to hold a charge, which is critical for active matrix displays.
Visualization of Molecular Alignment and Formulation Workflow
To better understand the role of trifluorobiphenyls and the formulation process, the following diagrams are provided.
Caption: Molecular structure of a generic trifluorobiphenyl and its alignment in an LCD.
Caption: Workflow for the formulation of a liquid crystal mixture.
Conclusion
Trifluorobiphenyls are indispensable components in the formulation of high-performance liquid crystal mixtures for modern displays. Their unique ability to impart high dielectric anisotropy, low viscosity, and excellent stability allows for the fabrication of displays with low power consumption, fast response times, and long operational lifetimes. The protocol outlined in this application note provides a robust framework for the development and characterization of novel liquid crystal mixtures incorporating these advanced materials. As display technology continues to evolve, the principles of molecular engineering and systematic formulation development will remain paramount in pushing the boundaries of performance.
References
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH.
- Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - NIH.
- Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment - ResearchGate.
- The Properties of Liquid Crystal Materials for TFT LCD Screens - Reshine Display.
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry.
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC.
- Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display - PMC - NIH.
- LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS - MIT.
Sources
Application Notes and Protocols: Fluorinated Biphenyl Carboxylic Acids in High-Performance Polymer Synthesis
For: Researchers, scientists, and drug development professionals exploring advanced polymer architectures.
Introduction: The Strategic Role of Fluorine in Polymer Chemistry
The incorporation of fluorine atoms into polymer backbones represents a powerful strategy for designing materials with exceptional properties. Fluorinated biphenyl carboxylic acids, as key monomer building blocks, have emerged as a cornerstone in the synthesis of high-performance polymers such as polyamides and polyimides. The strategic placement of fluorine imparts a unique combination of attributes, including enhanced thermal stability, improved solubility, reduced dielectric constant, and increased optical transparency. These characteristics are critical for applications in demanding fields like microelectronics, aerospace, and advanced membranes.
The rationale behind these property enhancements lies in the fundamental nature of the carbon-fluorine (C-F) bond. Its high bond energy contributes to superior thermal and oxidative stability. Furthermore, the large van der Waals radius and high electronegativity of fluorine disrupt intermolecular chain packing and reduce electronic polarizability, leading to increased solubility and lower dielectric constants. This guide provides detailed protocols and the underlying scientific principles for the synthesis and polymerization of fluorinated biphenyl carboxylic acids, offering a practical framework for researchers in the field.
Part 1: Synthesis of Fluorinated Biphenyl Carboxylic Acid Monomers
A pivotal monomer in this class is 4,4'-bis(4-carboxyphenoxy)-2,2',3,3',5,5',6,6'-octafluorobiphenyl. Its synthesis is a multi-step process that requires careful control of reaction conditions.
Experimental Protocol: Synthesis of 4,4'-bis(4-carboxyphenoxy)-2,2',3,3',5,5',6,6'-octafluorobiphenyl
This protocol is adapted from the synthesis of related fluorinated diether dicarboxylic acids.
Step 1: Synthesis of Decafluorobiphenyl
-
Reaction: Ullmann coupling of pentafluoroiodobenzene.
-
Procedure:
-
Activate copper powder by stirring with iodine in acetone, followed by washing with acetone and drying.
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the activated copper powder and dimethylformamide (DMF).
-
Heat the mixture to reflux and add pentafluoroiodobenzene dropwise.
-
Maintain reflux for 10 hours.
-
After cooling, pour the reaction mixture into a solution of ferric chloride in aqueous HCl to dissolve the copper and copper salts.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield decafluorobiphenyl.
-
Step 2: Synthesis of 4,4'-dihydroxyoctafluorobiphenyl
-
Reaction: Nucleophilic substitution of fluorine in decafluorobiphenyl with hydroxide.
-
Procedure:
-
Dissolve decafluorobiphenyl in tert-butanol in a flask equipped with a stirrer and reflux condenser.
-
Add a solution of potassium hydroxide in water dropwise.
-
Reflux the mixture for 8 hours.
-
After cooling, acidify the solution with concentrated HCl.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Step 3: Synthesis of 4,4'-bis(4-cyanophenoxy)-2,2',3,3',5,5',6,6'-octafluorobiphenyl
-
Reaction: Nucleophilic aromatic substitution of 4-fluorobenzonitrile with 4,4'-dihydroxyoctafluorobiphenyl.
-
Procedure:
-
In a flask equipped with a Dean-Stark trap, stirrer, and nitrogen inlet, combine 4,4'-dihydroxyoctafluorobiphenyl, 4-fluorobenzonitrile, potassium carbonate, and a mixture of N,N-dimethylacetamide (DMAc) and toluene.
-
Heat the mixture to reflux and remove the water-toluene azeotrope.
-
After removing toluene, maintain the reaction at 150°C for 12 hours.
-
Cool the mixture and pour it into methanol.
-
Filter the precipitate, wash with water and methanol, and dry.
-
Step 4: Hydrolysis to 4,4'-bis(4-carboxyphenoxy)-2,2',3,3',5,5',6,6'-octafluorobiphenyl
-
Reaction: Alkaline hydrolysis of the dinitrile to the dicarboxylic acid.
-
Procedure:
-
Reflux the dinitrile from the previous step in a mixture of ethanol and aqueous sodium hydroxide for 24 hours.
-
Cool the solution and acidify with concentrated HCl.
-
Filter the white precipitate, wash thoroughly with water, and dry under vacuum at 80°C.
-
Synthetic Workflow Diagram
Caption: Workflow for low-temperature solution polycondensation of fluorinated polyamides.
Part 3: Characterization and Properties
The resulting fluorinated polymers should be characterized to confirm their structure and evaluate their properties.
| Property | Typical Range for Fluorinated Polyamides/Polyimides | Significance |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Indicates high molecular weight, which is essential for good mechanical properties. |
| Glass Transition (Tg) | 200 - 300 °C | Defines the upper-temperature limit for the material's use in rigid applications. |
| Thermal Stability (T10) | > 500 °C (in N2) | High decomposition temperature signifies excellent thermal resistance, crucial for aerospace and electronics. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | Good solubility facilitates processing into films and coatings. Fluorination enhances solubility over non-fluorinated analogs. |
| Dielectric Constant | 2.5 - 3.0 (at 1 MHz) | A low dielectric constant is critical for microelectronics packaging and high-frequency circuit boards. |
| Optical Transparency | High transmittance in the visible region (>85%) | Important for applications in flexible displays and optical components. |
Conclusion and Future Outlook
Fluorinated biphenyl carboxylic acids are indispensable monomers for the synthesis of advanced polymers with a unique constellation of high-performance characteristics. The protocols outlined in this guide provide a robust foundation for researchers to explore this fascinating area of polymer chemistry. The continued development of novel fluorinated monomers will undoubtedly push the boundaries of material science, enabling innovations in electronics, communications, and separation technologies. The strategic incorporation of fluorine remains a key enabler for the next generation of high-performance materials.
References
-
Hsiao, S.-H., & Lin, S.-Y. (2012). A New Class of Soluble and Optically Transparent Fluorinated Polyamides Containing Pendent Diphenyl- or Triphenylamine Groups. Macromolecular Chemistry and Physics, 213(1), 83-93. [Link]
-
Hsiao, S.-H., & Chen, Y.-H. (2012). Novel Fluorinated Polyamides and Polyimides Based on 4,4′-Bis(4-aminophenoxy)-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 50(12), 2463-2473. [Link]
-
Hsiao, S.-H., & Chen, J.-H. (2013). Synthesis and characterization of novel fluorinated polyamides from 4,4′-bis(4-amino-2-trifluoromethylphenoxy)-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl and aromatic dicarboxylic acids. High Performance Polymers, 25(2), 163-172. [Link]
-
Hsiao, S.-H., & Chen, Y.-H. (2012). Synthesis of a novel fluorinated diether-dicarboxylic acid and its derived polyamides and polyimides. Polymers for Advanced Technologies, 23(4), 817-827. [Link]
The Strategic Application of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Fluorinated Biphenyl Motif as a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[3][4][5] Among the various fluorinated motifs, the trifluorinated biphenyl scaffold represents a particularly powerful building block, offering a rigid backbone for the precise spatial orientation of pharmacophoric elements while simultaneously introducing the benefits of fluorine substitution.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid as a versatile building block in the synthesis of novel bioactive molecules. We will explore its synthesis, key reactions, and potential therapeutic applications, providing detailed protocols and insights into the rationale behind experimental design.
Physicochemical Properties and Strategic Advantages
The unique substitution pattern of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid offers several strategic advantages in drug design.
| Property | Value/Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₇F₃O₂ | Provides a foundation for further chemical modification. |
| Molecular Weight | 252.19 g/mol | Falls within the range suitable for lead-like and drug-like molecules. |
| pKa | ~3.01 (Predicted) | The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, which can influence its interaction with biological targets and its pharmacokinetic properties.[5] |
| Lipophilicity (XLogP3) | ~3.4 | The fluorine atoms contribute to increased lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[4] |
| Metabolic Stability | Enhanced | The C-F bonds are highly stable to metabolic degradation, potentially blocking sites of oxidative metabolism and prolonging the drug's half-life.[3] |
The strategic placement of the fluorine atoms on both phenyl rings influences the torsional angle between the rings, which can pre-organize the molecule into a specific conformation for optimal binding to a biological target. Furthermore, the carboxylic acid moiety serves as a versatile chemical handle for the introduction of diverse functional groups, most notably through amide bond formation.
Synthesis of the Building Block
The synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid and its precursors is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for the formation of C-C bonds between aryl halides and arylboronic acids and is tolerant of a wide range of functional groups.
Protocol: Synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of the title compound. Optimization may be required based on the specific scale and available reagents.
Materials:
-
4-Bromo-2,6-difluorobenzoic acid
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask, add 4-bromo-2,6-difluorobenzoic acid (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 3:1 ratio).
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Application in Medicinal Chemistry: Amide Bond Formation
The carboxylic acid functionality of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a prime site for chemical modification, with amide bond formation being the most common and versatile reaction. This allows for the introduction of a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR).
Protocol: Synthesis of a Trifluorobiphenyl Amide Derivative
This protocol outlines a general procedure for the amide coupling of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid with a primary or secondary amine.
Materials:
-
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Potential Therapeutic Applications and Bioassay Protocols
Derivatives of biphenyl carboxylic acids have shown activity against a range of biological targets. The unique trifluoro-substitution pattern of the title compound makes its derivatives promising candidates for various therapeutic areas.
URAT1 Inhibition for the Treatment of Gout
Urate transporter 1 (URAT1) is a key protein involved in the reabsorption of uric acid in the kidneys.[2] Inhibition of URAT1 is a validated strategy for the treatment of hyperuricemia and gout. Biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors.
Proposed Bioassay Protocol: In Vitro URAT1 Inhibition Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human URAT1 (HEK293-hURAT1) in appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of the test compound (synthesized amide derivative) in DMSO and create serial dilutions.
-
Assay Procedure:
-
Seed HEK293-hURAT1 cells in a 96-well plate and incubate overnight.
-
Wash the cells with a pre-warmed buffer (e.g., HBSS).
-
Add the test compound at various concentrations to the cells and pre-incubate for 10-15 minutes.
-
Initiate the uptake reaction by adding a solution containing ¹⁴C-labeled uric acid.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of uric acid uptake at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Anticancer Activity
The biphenyl scaffold is present in numerous anticancer agents. The rigidity of the biphenyl core can facilitate optimal interactions with target proteins such as kinases or other enzymes involved in cell proliferation.
Proposed Bioassay Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a highly valuable and versatile building block for modern drug discovery. Its unique trifluorination pattern offers significant advantages in terms of metabolic stability and the potential for enhanced biological activity. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling, combined with the versatility of its carboxylic acid handle for library synthesis, makes it an attractive starting point for the development of novel therapeutics across a range of disease areas. The protocols and insights provided herein are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery programs.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- Zhou Y, et al. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. 2023.
- Xu L, et al.
- Mezencev R. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
- Melnykov KP, et al. Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. 2024.
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
- Google Patents. Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
- Murphy CD. The UCD community has made this article openly available. Please share how this access benefits you.
- Google Patents. A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
- Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007.
- Isanbor C, O'Hagan D. Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry. 2006.
- Shah P, Westwell AD. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007.
- Purser S, et al. Fluorine in medicinal chemistry. Chemical Society Reviews. 2008.
- Gillis EP, et al. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015.
- Ni Y, et al. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2008.
- Google Patents. Pharmaceutical compositions.
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- PubChem. 2'-Fluorobiphenyl-3-carboxylic acid. PubChem.
- Wang J, et al.
- Liu T, et al. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. Drug Metabolism and Disposition. 2021.
- Pinto DJ, et al. Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Bioorganic & Medicinal Chemistry Letters. 2007.
- Shen HC. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt.
Sources
- 1. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purity, structure, and physicochemical properties of such intermediates are critical as they directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals, offering in-depth methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC). Each section explains the rationale behind the chosen methods, provides step-by-step protocols, and presents illustrative data.
Introduction: The Importance of Characterizing Fluorinated Intermediates
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a fluorinated biphenyl derivative. The incorporation of fluorine atoms into organic molecules is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, the rigorous characterization of fluorinated intermediates is a non-negotiable aspect of pharmaceutical development.[3] Ensuring the identity, purity, and stability of this intermediate prevents the introduction of potentially harmful impurities into the drug manufacturing process.[4][5]
This application note outlines a multi-technique approach to provide a holistic analytical profile of the compound, ensuring its suitability for downstream applications.
Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates.[1][6] Its high resolution and sensitivity enable the separation and quantification of the main component from process-related impurities and degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) provides an orthogonal detection method, confirming molecular weight and offering structural insights into unknown impurities.[2][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Rationale: A reversed-phase HPLC method is chosen due to the non-polar nature of the biphenyl backbone. The acidic nature of the carboxylic acid requires a mobile phase with a low pH to suppress its ionization, ensuring good peak shape and retention.[8][9] Acetonitrile is selected as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Run Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject 10 µL of the prepared sample.
-
Data Processing: Integrate the peak areas of all components. Calculate the purity of the main peak as a percentage of the total peak area.
Data Presentation:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Ret. Time | ~8.5 min |
Table 1: HPLC Method Parameters for Purity Analysis.
Workflow Visualization:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Rationale: LC-MS is employed to confirm the molecular identity of the main peak observed in the HPLC analysis. Electrospray Ionization (ESI) in negative mode is highly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[10][11] This provides unambiguous confirmation of the molecular weight.
Experimental Protocol:
-
System Setup: Utilize an LC-MS system with an ESI source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Chromatography: Employ the same HPLC method described in Section 2.1 to ensure correlation of retention times.
-
MS Parameters: Set the mass spectrometer to operate in negative ion mode.
-
Analysis: Inject the sample and acquire both total ion chromatogram (TIC) and mass spectral data for the peak of interest.
-
Data Interpretation: Extract the mass spectrum for the main chromatographic peak. The expected m/z for the [M-H]⁻ ion of C₁₃H₇F₃O₂ (MW = 268.19 g/mol ) is 267.04.
Data Presentation:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 8 L/min |
| Expected Ion | [M-H]⁻ |
| Expected m/z | 267.04 |
Table 2: Illustrative LC-MS Parameters.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms, while FTIR identifies key functional groups.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for unambiguous structure confirmation.[6] For fluorinated compounds, ¹⁹F NMR is particularly valuable.[12] It offers a wide chemical shift range and high sensitivity, making it an excellent probe for confirming the number and environment of fluorine atoms.[13][14] ¹H NMR will confirm the aromatic proton count and their coupling patterns, which are influenced by the adjacent fluorine substituents.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Observe the chemical shifts, integration values, and coupling constants (J-values) of the aromatic protons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. Observe the chemical shifts of the three distinct fluorine signals.
-
Data Analysis: Correlate the observed signals and coupling patterns with the expected structure of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Illustrative Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~13.5 | br s | 1H | -COOH |
| ~8.1 | m | 2H | Protons ortho to -COOH | |
| ~7.8 | m | 2H | Protons meta to -COOH | |
| ~7.6 | m | 1H | H-6' | |
| ~7.4 | m | 1H | H-4' | |
| ~7.2 | m | 1H | H-2' | |
| ¹⁹F | -110 to -115 | m | 1F | F-5' |
| -130 to -135 | m | 1F | F-3 | |
| -160 to -165 | m | 1F | F-3' |
Table 3: Predicted ¹H and ¹⁹F NMR Chemical Shifts (Illustrative).
Workflow Visualization:
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[15] For 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, the most characteristic vibrations will be the O-H and C=O stretches of the carboxylic acid and the C-F stretches from the fluorinated rings.[16][17]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic Rings) |
| 1100-1300 | Strong | C-F stretch |
Table 4: Key FTIR Absorption Bands.
Thermal Analysis for Stability and Purity Assessment
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, decomposition profile, and purity of a compound.[18]
Rationale: TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition.[19] DSC measures the heat flow into or out of a sample during a temperature change, allowing for the determination of the melting point and an estimation of purity based on the van't Hoff equation.[4][20] For a crystalline substance, a sharp melting peak at a high temperature suggests high purity and stability.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA or DSC pan.
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample from 30 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 5 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine the melting endotherm.
-
Data Presentation:
| Analysis | Parameter | Illustrative Value |
| TGA | Onset of Decomposition | > 250 °C |
| Significant Weight Loss | > 300 °C | |
| DSC | Melting Point (Onset) | ~215 °C |
| Melting Point (Peak) | ~220 °C | |
| Purity (by van't Hoff) | > 99.0% |
Table 5: Illustrative Thermal Analysis Data.
Workflow Visualization:
Conclusion
The analytical characterization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid requires a multi-faceted approach. The combination of chromatographic, spectroscopic, and thermal methods detailed in this application note provides a robust framework for confirming its identity, quantifying its purity, and assessing its thermal stability. By following these protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, supporting the development of safe and effective medicines.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- PubMed. (1990). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid].
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- SIELC Technologies. (n.d.). HPLC Analysis of TFA.
- ResearchGate. (2024, April 17). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients.
- Benchchem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester.
- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Supporting Information. (n.d.).
- Benchchem. (n.d.). Comparative Thermal Stability Analysis of Propanoic acid, 3-(trichlorogermyl)- and its Analogs.
- Gerig, J. T. (n.d.). Fluorine NMR.
- NIH. (n.d.). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
- Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
- The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- Carboxylic acid ionization constants by 19F NMR spectroscopy. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid.
- NIH. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- A Simple and Sensitive High Performance Liquid Chromatographic Method for Determination of Trifluoroacetic Acid. (n.d.).
- PubMed. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Speciation.net. (2020, January 21). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
- PubMed. (2006, January 11). Polarized FTIR spectroscopy in conjunction with in situ H/D exchange reveals the orientation of protein internal carboxylic acids.
- NIH. (2020, April 9). Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation.
- SpectraBase. (n.d.). 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum.
- CABI Digital Library. (n.d.). Phytochemical screening by FTIR spectroscopic analysis of leaf extracts of selected Indian Medicinal plants.
- ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and....
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
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- 3. 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
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- 11. faculty.fiu.edu [faculty.fiu.edu]
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- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The presence of multiple fluorine atoms and a carboxylic acid group on a sterically demanding biphenyl framework presents unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust, optimized protocol to ensure a successful synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no conversion in the synthesis of this sterically hindered and electron-deficient biphenyl is a common issue. The root causes typically involve catalyst deactivation or inefficient catalytic turnover. Here’s a systematic approach to troubleshooting:
-
Cause 1: Inefficient Catalyst System (Ligand Choice is Critical). The ortho-fluorine atom creates significant steric hindrance around the reaction center. Standard ligands like triphenylphosphine (PPh₃) are often insufficient to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands.[1] Ligands such as SPhos or XPhos are specifically designed to accelerate bond-forming reductive elimination from the sterically crowded intermediate and promote the initial oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective for such challenging couplings.[1]
-
-
Cause 2: Inactive Palladium Source. The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not efficiently reduced in situ, or if your Pd(0) source (e.g., Pd₂(dba)₃) has degraded upon storage, the catalytic cycle will not initiate.
-
Solution: Use a fresh, high-purity palladium source. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst system (e.g., SPhos G3) that is designed for air stability and efficient generation of the active catalyst. Always handle catalysts under an inert atmosphere (N₂ or Ar).
-
-
Cause 3: Poor Choice of Base. The base plays a crucial role in activating the boronic acid for transmetalation.[2][3][4] An inappropriate base can lead to poor reactivity or decomposition of starting materials.
-
Solution: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice for this system as it is effective without being overly harsh, which could promote side reactions.[1] Cesium carbonate (Cs₂CO₃) is another strong contender.[1] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Cause 4: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid, leading to undesired byproducts.[5]
-
Solution: Rigorously degas your reaction solvent and the entire reaction setup. This is typically done by bubbling an inert gas (N₂ or Ar) through the solvent for 15-20 minutes before adding the catalyst.[6] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Q2: I'm seeing significant amounts of side products, particularly homocoupling of my boronic acid and/or protodeboronation. How can I suppress these?
A2: The formation of homocoupled (dimer of the boronic acid) and protodeboronated (boronic acid replaced by a hydrogen) byproducts indicates off-cycle reactions are competing with the desired cross-coupling.
-
Homocoupling Byproduct: This is often caused by the presence of oxygen, which can facilitate a Pd-catalyzed dimerization of the boronic acid.[5]
-
Protodeboronation Byproduct: This occurs when the boronic acid reacts with a proton source (like water) to cleave the C-B bond, effectively destroying the nucleophile. This side reaction can be base-catalyzed.
-
Solution 1: Use Anhydrous Conditions. Ensure your solvent is anhydrous and that your base (e.g., K₃PO₄) is dried before use. While some Suzuki reactions benefit from a small amount of water, for sensitive substrates, starting completely anhydrous can minimize this side reaction.[7]
-
Solution 2: Choose the Right Base. Avoid strongly hydroxyl-containing bases if water is present. K₃PO₄ is generally a good choice. If protodeboronation is severe, consider using a fluoride source like cesium fluoride (CsF) as the base, which can activate the boronic acid differently and sometimes suppress this pathway.[8]
-
Solution 3: Use a Boronic Ester. MIDA boronates or pinacol esters are often more stable towards protodeboronation than the corresponding boronic acids and can be a viable alternative if the problem persists.[9]
-
Q3: The reaction works, but I'm struggling to isolate and purify the final 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid product. What's the best approach?
A3: Purifying carboxylic acids can be challenging due to their polarity and potential to streak on silica gel. A multi-step approach is often necessary.
-
Step 1: Acid-Base Extraction. After the reaction is complete, perform a standard aqueous workup. The key is to selectively extract your product.
-
Procedure:
-
Quench the reaction and dilute with an organic solvent like ethyl acetate.
-
Wash with water and then extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or Na₂CO₃). Your carboxylic acid product will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like homocoupled byproducts) in the organic layer.
-
Separate the layers. Carefully acidify the aqueous layer with cold 1 M HCl until the product precipitates out (pH ~2-3).
-
Extract the precipitated product back into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.[10]
-
-
-
Step 2: Recrystallization. This is often the most effective method for obtaining highly pure crystalline material.
-
Solvent Selection: Finding the right solvent system is key. For biphenyl carboxylic acids, common systems include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether).[11] Experiment with small amounts to find the ideal conditions.
-
-
Step 3: Column Chromatography (If Necessary). If impurities persist after extraction and recrystallization, column chromatography may be required.
-
Pro-Tip: To reduce streaking of the carboxylic acid on the silica gel, add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). This keeps the product protonated and reduces its interaction with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q: Which set of starting materials is better: (3,5-difluorophenyl)boronic acid + 3-fluoro-4-bromobenzoic acid OR (3-fluoro-4-carboxyphenyl)boronic acid + 1-bromo-3,5-difluorobenzene?
A: Both routes are viable. However, issues can sometimes arise when the carboxylic acid is on the boronic acid partner, as the carboxylate can coordinate to the palladium center and potentially inhibit catalysis.[12] Therefore, Route A ((3,5-difluorophenyl)boronic acid + 3-fluoro-4-bromobenzoic acid) is often the more reliable starting point. The electron-withdrawing nature of the fluorine atoms on the aryl bromide can also facilitate the oxidative addition step.[9]
Q: Do I need to protect the carboxylic acid functional group?
A: Generally, it is not necessary to protect the carboxylic acid for a Suzuki coupling, especially when using bases like K₃PO₄ or K₂CO₃.[13] The base is typically not strong enough to cause significant issues. Protecting the acid as an ester (e.g., methyl or ethyl ester) is an option if you encounter problems like catalyst inhibition, but this adds extra steps to your synthesis (protection and subsequent saponification).[12]
Q: What is the optimal reaction temperature?
A: For challenging, sterically hindered couplings, elevated temperatures are usually required to achieve a reasonable reaction rate. A good starting point is 80-100 °C .[14] Solvents like dioxane or a toluene/water mixture are well-suited for these temperatures. Monitor the reaction by TLC or LC-MS to avoid decomposition at prolonged high temperatures.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) to get good separation between your starting materials and the more polar product. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting materials and the appearance of the product's mass peak.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues encountered during the synthesis.
Caption: A workflow for troubleshooting common Suzuki coupling issues.
Optimized Experimental Protocol
This protocol is optimized for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid on a 1 mmol scale.
Reactants:
-
3-Fluoro-4-bromobenzoic acid (1.0 mmol, 219 mg)
-
(3,5-Difluorophenyl)boronic acid (1.2 mmol, 189 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 637 mg)
-
1,4-Dioxane (Anhydrous, 5 mL)
-
Water (Degassed, 0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-fluoro-4-bromobenzoic acid, (3,5-difluorophenyl)boronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate small vial, add Pd₂(dba)₃ and SPhos.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask via syringe. Stir the resulting suspension.
-
Degassing: Bubble argon or nitrogen gas through the stirred suspension for 15 minutes.
-
Catalyst Addition: Quickly add the solid catalyst mixture to the flask against a positive flow of inert gas.
-
Heating: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC (7:3 Hexane:EtOAc + 1% AcOH) or LC-MS until the starting aryl bromide is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 20 mL of water.
-
Extract the organic layer with 1 M NaOH (2 x 20 mL).
-
Combine the aqueous layers and cool in an ice bath. Acidify to pH 2-3 with cold 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
-
Purification:
-
Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
-
Parameter Summary Table
| Parameter | Recommended Condition | Rationale / Key Considerations |
| Aryl Halide | 3-Fluoro-4-bromobenzoic acid | Aryl bromides offer a good balance of reactivity and stability.[9] |
| Boronic Acid | (3,5-Difluorophenyl)boronic acid | Using the acid on the halide partner can avoid catalyst inhibition.[12] |
| Pd Source | Pd₂(dba)₃ | A common, effective Pd(0) source for generating the active catalyst. |
| Ligand | SPhos | A bulky, electron-rich Buchwald ligand ideal for sterically hindered substrates.[1] |
| Base | K₃PO₄ (anhydrous, powdered) | Effective base that minimizes side reactions like ester hydrolysis.[1] |
| Solvent | 1,4-Dioxane / Water (10:1) | Aprotic solvent suitable for high temperatures; water aids base solubility. |
| Temperature | 100 °C | Elevated temperature is necessary to overcome the activation barrier. |
| Atmosphere | Inert (N₂ or Argon) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[5] |
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Heiss, C., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Uozumi, Y., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Organometallic Chemistry. [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit r/OrganicChemistry. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit r/chemhelp. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit r/chemhelp. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
Technical Support Center: Synthesis of Trifluorinated Biphenyls
Welcome to the technical support center for the synthesis of trifluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. The potent electron-withdrawing nature and steric bulk of the trifluoromethyl (CF3) group introduce unique challenges in achieving high-yield and high-purity products.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trifluorinated biphenyls, and what are its main advantages?
The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing trifluorinated biphenyls.[2][3] Its widespread adoption is due to several key advantages:
-
Mild Reaction Conditions: The reaction is often tolerant of a wide range of functional groups, which is crucial when working with complex molecules in drug discovery.[2]
-
Commercial Availability of Reagents: A vast library of trifluoromethylated aryl halides and boronic acids/esters are commercially available, simplifying reaction setup.[1]
-
High Yields: When optimized, the Suzuki-Miyaura coupling can provide excellent yields of the desired biphenyl product.[3]
-
Low Toxicity of Boron Reagents: Compared to other organometallic reagents used in cross-coupling reactions, boronic acids and their derivatives are generally less toxic and more stable.
Q2: I am observing a significant amount of homocoupling of my boronic acid reagent. What are the likely causes and how can I minimize it?
Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction in Suzuki-Miyaura couplings.[1][4] The primary culprits are typically:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the palladium(0) catalyst to palladium(II), which can promote homocoupling.[4][5]
-
Suboptimal Catalyst System: An inefficient or deactivated palladium catalyst can favor the homocoupling pathway.[1]
-
Inappropriate Base: The choice and strength of the base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[6]
To mitigate homocoupling, consider the following strategies:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.[1]
-
Optimize Catalyst and Ligand: Employ a Pd(0) source like Pd(PPh₃)₄ or use a pre-catalyst that readily forms the active Pd(0) species.[4] Utilizing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often suppress homocoupling by favoring the reductive elimination of the cross-coupled product.[7]
-
Base Selection: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases, as they can disfavor the homocoupling pathway.[4][6]
Q3: My reaction is sluggish and gives a low yield of the trifluorinated biphenyl. What are the key parameters to investigate for optimization?
Low yields in the synthesis of trifluorinated biphenyls via Suzuki-Miyaura coupling can stem from several factors. A systematic approach to optimization is crucial.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for the purification of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 1184828-51-0). This resource is designed for researchers, medicinal chemists, and process development professionals who require this key building block in high purity for applications in drug discovery and agrochemical synthesis.[1] This guide provides in-depth, field-proven insights into overcoming common purification challenges, structured in a practical question-and-answer format.
Section 1: Understanding the Chemistry - FAQs
This section addresses fundamental questions about the synthesis and properties of the target compound, which are crucial for designing an effective purification strategy.
Q1: What is the likely synthetic origin of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, and what byproducts should I anticipate?
A1: This molecule is an unsymmetrical biaryl, most commonly synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[2] The reaction would couple an appropriately substituted aryl halide with an arylboronic acid (or ester). Given the structure, a likely route involves coupling 4-bromo-2-fluorobenzoic acid with (3,5-difluorophenyl)boronic acid.
Regardless of the exact precursors, Suzuki-Miyaura reactions are known to generate a characteristic set of byproducts that will contaminate your crude product.[3][4] Understanding these impurities is the first step to removing them.
Table 1: Common Byproducts in the Synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
| Byproduct Type | Structure Example | Key Differentiating Property |
| Homocoupling (Aryl Halide) | 3,3'-Difluoro-5,5'-dibromo-[1,1'-biphenyl] | Neutral, non-polar |
| Homocoupling (Boronic Acid) | 3,3',5,5'-Tetrafluoro-1,1'-biphenyl | Neutral, non-polar |
| Protodeboronation | 1,3-Difluorobenzene | Neutral, volatile |
| Dehalogenation | 2-Fluorobenzoic acid | Acidic, more polar than product |
| Unreacted Starting Materials | e.g., (3,5-difluorophenyl)boronic acid | Boronic acid is weakly acidic |
| Palladium Residues | Palladium black / Pd complexes | Insoluble metal particles |
Q2: What are the key physicochemical properties of my target compound that I can exploit for purification?
A2: The most significant feature of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is the carboxylic acid functional group . This group provides a powerful "handle" for purification:
-
Acidity (pKa ≈ 3-4): The compound is acidic and will readily deprotonate in the presence of a mild base (e.g., NaHCO₃, K₂CO₃) to form a water-soluble carboxylate salt.[4] Most of the key byproducts, such as homocoupled species, are neutral and will remain in an organic solvent.[3][5]
-
Polarity: The carboxylic acid group makes the molecule significantly more polar than its non-acidic byproducts. This polarity difference is key for chromatographic separations.
-
Crystallinity: As a solid organic acid, it has a good potential for purification by recrystallization from appropriate solvent systems.[6][7]
Q3: Why can simple crystallization or chromatography sometimes fail for this compound?
A3: While effective, these standard techniques can be challenging for a few reasons:
-
Similar Polarity: The desired product and unreacted acidic starting materials (e.g., 2-fluorobenzoic acid) can have similar polarities, leading to co-elution in column chromatography or co-crystallization.
-
High Melting Point: Biphenyl carboxylic acids often have high melting points, which can make selecting a suitable single-solvent system for recrystallization difficult.[6] Mixed-solvent systems are often required.
-
Insoluble Impurities: Crude reaction mixtures can contain insoluble palladium black and other inorganic salts which can interfere with both chromatography (clogging the column) and crystallization (acting as unwanted nucleation sites).
Section 2: Troubleshooting Guide - Common Purification Issues
This section provides direct answers to specific problems you might encounter during your experiments.
Problem: My crude product is a dark, oily, or gummy solid that is difficult to handle.
-
Probable Cause: This is often due to residual palladium catalyst (appearing as black particulates), high-boiling point solvents (like DMF or dioxane), and a complex mixture of byproducts.[3]
-
Troubleshooting Steps:
-
Initial Filtration: Before any workup, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite® or silica gel.[8] This will remove the insoluble palladium black.
-
Solvent Removal: Ensure your solvent is completely removed under reduced pressure. Co-evaporation with a lower-boiling solvent like toluene can help remove traces of high-boiling solvents.
-
Proceed to Acid-Base Extraction: Do not attempt to directly crystallize this crude material. The best approach is to immediately subject the crude mixture to an acid-base extraction workflow as detailed in Section 3.
-
Problem: After performing an acid-base extraction and recrystallization, my NMR/HPLC still shows significant impurities.
-
Probable Cause & Analysis:
-
If ¹H and ¹⁹F NMR show simpler, but still impure, aromatic signals: You may have co-precipitated an acidic impurity like unreacted 2-fluorobenzoic acid or a related derivative.
-
If HPLC shows a peak with a similar retention time: This also points to an impurity with similar polarity.
-
-
Troubleshooting Steps:
-
Refine the Extraction: Ensure the pH during the basic wash is carefully controlled. Use a milder base like sodium bicarbonate (NaHCO₃) initially. A very strong base (like NaOH) could potentially hydrolyze boronic esters or other functional groups. Ensure you perform multiple extractions (at least 3x) to ensure complete separation.
-
Re-evaluate Recrystallization Solvents: Your current solvent system may be too effective at dissolving both the product and the impurity. Perform a systematic solvent screen. (See Protocol 2). A good solvent system will dissolve the compound when hot but show very limited solubility when cold, while keeping impurities dissolved at all temperatures.
-
Consider Chromatography: If co-crystallization is persistent, flash column chromatography is the next logical step.[8][9]
-
Problem: My column chromatography gives poor separation between my product and an unknown impurity.
-
Probable Cause: The chosen eluent system has the wrong polarity, or the impurity is structurally very similar to the product.
-
Troubleshooting Steps:
-
Optimize the Eluent: The key is to use a solvent system that maximizes the difference in affinity for the silica gel. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the eluent (e.g., Hexane/Ethyl Acetate/Acetic Acid) can suppress the ionization of the carboxylic acid on the silica surface. This often results in sharper peaks and better separation from less acidic impurities.
-
Try a Different Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly challenging separations, reversed-phase (C18) flash chromatography may be necessary.
-
Section 3: Detailed Purification Protocols
This section provides step-by-step workflows for the most effective purification strategies.
Overall Purification Strategy
The most robust purification strategy involves a multi-step approach that leverages different physicochemical properties to remove distinct classes of impurities at each stage.
Caption: High-level purification workflow.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This is the most critical step for removing non-acidic byproducts like homocoupled materials.
Caption: Detailed acid-base extraction workflow.
Step-by-Step Methodology:
-
Dissolve the crude, filtered reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Combine all aqueous extracts. This solution now contains your product as a sodium carboxylate salt. The organic layer, containing neutral impurities, can be discarded.[10]
-
Cool the combined aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is ~2 (test with pH paper). A white precipitate of your purified carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry thoroughly under vacuum.
Protocol 2: Recrystallization
This step is designed to remove impurities that have similar acidity but different solubility profiles.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of your post-extraction product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product completely when hot but provide low solubility when cold.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent system to just dissolve the solid completely.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale | Reference |
| Ethanol / Water | Mixed | Good for polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify. | [6] |
| Ethyl Acetate / Hexanes | Mixed | A versatile system for moderately polar compounds. | [8] |
| Toluene | Single | Good for aromatic compounds, but may require a larger volume. | [11] |
| Acetonitrile | Single | A polar aprotic solvent that can be effective for crystalline acids. | [12] |
Section 4: Purity Assessment
Always validate the purity of your final product using a combination of analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Purpose | What to Look For |
| ¹H & ¹⁹F NMR | Structural Confirmation & Purity | Clean signals corresponding to the product structure. Absence of peaks from starting materials or byproducts. ¹⁹F NMR is particularly sensitive to fluorinated impurities.[13] |
| HPLC/LC-MS | Quantitative Purity | A single major peak for the product (ideally >98% by area). MS confirms the correct molecular weight (252.19 g/mol ).[1][14] |
| Melting Point | Purity Indicator | A sharp, defined melting point range. Broad ranges indicate impurities. |
| Elemental Analysis | Compositional Verification | The measured percentages of C, H, and F should be within ±0.4% of the theoretical values for C₁₃H₇F₃O₂. |
References
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Accessed: 2026-01-18.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Accessed: 2026-01-18.
- Determination of Fluorine in Fluoro-Organic Compounds - DTIC. Accessed: 2026-01-18.
- Determination of fluorine in organic compounds: Microcombustion method. (2002). Accessed: 2026-01-18.
- Fluorine detection in organic compounds - Chemistry Stack Exchange. (2021). Accessed: 2026-01-18.
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Accessed: 2026-01-18.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. Accessed: 2026-01-18.
- 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid - Benchchem. Accessed: 2026-01-18.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Accessed: 2026-01-18.
- Suzuki reaction - Wikipedia. Accessed: 2026-01-18.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. Accessed: 2026-01-18.
- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. Accessed: 2026-01-18.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. Accessed: 2026-01-18.
- Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. Accessed: 2026-01-18.
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. Accessed: 2026-01-18.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Accessed: 2026-01-18.
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- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
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recrystallization techniques for fluorinated carboxylic acids
<Technical Support Center: Recrystallization of Fluorinated Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the recrystallization of fluorinated carboxylic acids. The unique physicochemical properties of these compounds, driven by the high electronegativity of fluorine, present distinct challenges and opportunities in their purification.[1] This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying principles of experimental choices, ensuring a robust and reproducible purification process.
Understanding the Impact of Fluorination
The introduction of fluorine atoms into a carboxylic acid molecule significantly alters its properties:
-
Increased Acidity: Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, leading to a lower pKa and increased acidity.[2][3] This effect is additive and distance-dependent, with fluorine atoms closer to the carboxyl group having a more pronounced impact.[2]
-
Altered Polarity and Intermolecular Forces: Fluorination enhances the molecule's dipole moment and introduces the potential for various non-covalent interactions, including hydrogen bonds and halogen bonds.[1][4] These forces play a crucial role in solubility and crystal lattice formation.[1]
-
Modified Solubility: The solubility of fluorinated carboxylic acids is highly dependent on the degree and position of fluorination, as well as the pH of the solution.[5][6] Generally, the ionized carboxylate form is more water-soluble.[5]
These unique characteristics necessitate a tailored approach to recrystallization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of fluorinated carboxylic acids, offering systematic troubleshooting strategies.
Question 1: My fluorinated carboxylic acid "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This phenomenon occurs when the melting point of your compound (often lowered by impurities) is below the temperature of the solution at the point of saturation.[7][8] The resulting oil is often an impure, supercooled liquid that can be difficult to solidify into a pure crystalline form.[9][10]
Causality:
-
Low Melting Point: The intrinsic melting point of your fluorinated carboxylic acid may be relatively low.
-
High Impurity Levels: Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[7][9]
-
Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature above the compound's depressed melting point.[7]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.[8]
Solutions:
-
Re-dissolve and Add More Solvent: Gently reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, then allow the solution to cool more slowly.[7][11]
-
Slow Down the Cooling Rate: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask on a non-conductive surface like a cork ring or wrapping it with glass wool.[7] An inverted beaker placed over the flask can also create an insulating air bath.[7]
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.[12] This can encourage nucleation to begin before the temperature drops to the point of oiling out.
-
Change the Solvent System:
-
Single Solvent: If feasible, switch to a solvent with a lower boiling point.
-
Mixed-Solvent System: This is often a very effective strategy. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid.[13][14] Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[13]
-
Question 2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve my recovery?
Answer:
A low yield is a frequent issue in recrystallization and can stem from several factors.[12]
Causality:
-
Using Too Much Solvent: This is the most common reason for poor yield.[8][12] The excess solvent keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[12]
-
Premature Crystallization During Hot Filtration: If you have insoluble impurities that need to be removed by hot filtration, your compound may start to crystallize in the filter funnel, leading to product loss.[15]
-
Incomplete Crystallization: The solution may not have been cooled sufficiently or for a long enough period to allow for maximum crystal formation.[15]
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product.[12]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[12][16] It is better to add the solvent in small portions and allow time for dissolution between additions.
-
Optimize Hot Filtration: If a hot filtration is necessary, use a slight excess of the solvent to prevent premature crystallization.[17] After filtration, boil off the excess solvent to re-saturate the solution before cooling.[17] Pre-heating the filtration apparatus can also help.
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice-water bath to maximize crystal formation.[15]
-
Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without significant product loss.[12]
-
Recover from the Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Question 3: My fluorinated carboxylic acid won't dissolve in any single solvent I've tried, or it's too soluble in everything. What should I do?
Answer:
Finding a suitable single solvent can be challenging. The ideal solvent should dissolve your compound when hot but not when cold.[16] When a single solvent isn't effective, a mixed-solvent system is the best approach.[13]
Causality:
-
Extreme Polarity or Non-Polarity: The unique electronic properties of your fluorinated carboxylic acid may make it highly soluble in polar solvents and virtually insoluble in non-polar solvents, or vice-versa, with no good middle ground.
Solutions:
-
Employ a Mixed-Solvent System: This is the most common and effective solution.[18]
-
Identify a "Good" and "Poor" Solvent Pair: Find a solvent in which your compound is highly soluble (the "good" solvent) and another miscible solvent in which it is poorly soluble (the "poor" solvent).[14]
-
Procedure: Dissolve the compound in the minimum amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[13][18] Then, add a few drops of the "good" solvent to redissolve the precipitate and create a saturated solution.[13] Allow this solution to cool slowly.
Common Mixed-Solvent Pairs:
-
Ethanol-Water
-
Acetone-Hexane
-
Ethyl Acetate-Hexane
-
Tetrahydrofuran-Hexane
-
Question 4: No crystals are forming, even after cooling the solution in an ice bath. What's going on?
Answer:
The failure of crystals to form from a cooled solution is often due to either using too much solvent or the formation of a supersaturated solution.[12]
Causality:
-
Excess Solvent: The solution is not saturated, so the solute remains dissolved even at low temperatures.[8]
-
Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.[12]
Solutions:
-
Reduce Solvent Volume: If you suspect you've used too much solvent, gently heat the solution to boil off some of the solvent and increase the concentration.[7] Then, allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[12]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[12] This provides a template for further crystal growth.
-
-
Patience: Sometimes, crystallization is simply a slow process.[15] Allow the solution to stand undisturbed for a longer period.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents to screen for the recrystallization of a new fluorinated carboxylic acid?
A1: A good starting point is to test solvents with a range of polarities. Consider the "like dissolves like" principle.[19] Given the polar nature of the carboxylic acid group and the unique properties of the fluorinated portion, a good screening set would include:
-
Polar Protic Solvents: Water, Ethanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile
-
Non-Polar Solvents: Hexane, Toluene
Test the solubility of a small amount of your compound in these solvents at room temperature and upon heating.
Q2: Are there any specific safety precautions I should take when working with fluorinated carboxylic acids?
A2: Yes. Many fluorinated compounds, including carboxylic acids, can be corrosive and may have toxicological properties. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[20][21] General safety precautions include:
-
Work in a well-ventilated fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[20]
Q3: How can I remove colored impurities from my sample?
A3: If your solution has a colored tint from impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration.[11] The colored impurities will adsorb onto the surface of the charcoal. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[7]
Experimental Protocol: A General Approach to Recrystallization of a Fluorinated Carboxylic Acid
This protocol outlines a systematic approach to developing a recrystallization procedure for a novel fluorinated carboxylic acid.
1. Solvent Screening:
-
Place a small amount (10-20 mg) of your crude solid into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot and form a good quantity of crystals upon cooling.[16]
2. Recrystallization Procedure (Single Solvent):
-
Place the crude fluorinated carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip or stir bar.
-
Heat the mixture to boiling with stirring.
-
Add more hot solvent in small portions until the solid is just dissolved.[19]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If you used charcoal or have insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[18]
-
Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely.
Data Presentation
Table 1: Solvent Selection Troubleshooting
| Observation | Potential Cause | Recommended Action |
| Compound is insoluble even in hot solvent. | Poor solvent choice. | Select a more polar/less polar solvent. |
| Compound is soluble in cold solvent. | Solvent is too "good." | Select a less polar/more polar solvent or use a mixed-solvent system.[23] |
| Oiling out occurs. | Rapid cooling, high impurity level, or low melting point. | Reheat, add more solvent, cool slowly, or switch to a mixed-solvent system.[7] |
| No crystals form upon cooling. | Too much solvent used or supersaturation. | Boil off some solvent or induce crystallization (scratching/seeding).[12] |
Visualization
Diagram 1: Decision-Making Workflow for Recrystallization
Caption: A workflow for selecting and optimizing a recrystallization method.
References
- BenchChem. (2025).
- Chemistry LibreTexts. (2021, March 5). 2.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.).
- University of York. (n.d.).
- Reddit. (2013, February 3).
- YouTube. (2012, May 7).
- Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
- Northern Kentucky University. (n.d.).
- Langmuir. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).
- University of York. (n.d.).
- BenchChem. (2025).
- A Crystal Clear Guide to Crystalliz
- Mettler Toledo. (n.d.).
- Bocsci. (2024, December 25).
- University of Missouri. (2006, January 8).
- Request PDF. (2025, December 3).
- Fluorinated Carboxylic Acids: A Key to Next-Gen M
- Apollo Scientific. (2022, May 16). (S)-6-Fluorochromane-2-carboxylic acid.
- Guide for crystalliz
- Wikipedia. (n.d.).
- MIT OpenCourseWare. (2012, January).
- Canadian Science Publishing. (n.d.). Replacement of the carboxylic acid function with fluorine.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2008, February 15).
- Universität Potsdam. (n.d.).
- Taylor & Francis. (2023). Perfluoroalkyl carboxylic acids – Knowledge and References. Journal of Environmental Science and Health, Part A.
- Recrystalliz
- PMC - NIH. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs).
- Benchchem. (n.d.).
- ResearchGate. (2020, October 9).
- University of Rochester. (n.d.).
- (n.d.).
- PubMed. (2025, April 1).
- RSC Education. (2021, September).
- Expert Synthesis Solutions. (2020, October 13).
- Choosing the Right Fluorin
- University of Rochester. (n.d.).
- Sigma-Aldrich. (2025, October 15).
- Wordpress. (n.d.).
- ResearchGate. (2025, August 5).
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avoiding side reactions in the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this challenging Suzuki-Miyaura cross-coupling reaction. The presence of multiple fluorine atoms introduces unique electronic effects that can lead to specific side reactions and purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields and purity.
I. Understanding the Core Reaction: Suzuki-Miyaura Coupling
The synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the coupling of an organoboron species with an organohalide.[1] For this specific target molecule, two primary retrosynthetic disconnections are viable:
-
Route A: Coupling of (3,5-difluorophenyl)boronic acid with a 4-halo-2-fluorobenzoic acid derivative.
-
Route B: Coupling of a (4-carboxy-3-fluorophenyl)boronic acid with a 1-halo-3,5-difluorobenzene.
The choice between these routes will depend on the commercial availability and stability of the starting materials. Both routes are subject to similar side reactions due to the electron-deficient nature of the coupling partners.
II. Troubleshooting Guide: Navigating Common Side Reactions
The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of the aryl halides and the stability of the arylboronic acids, making this synthesis prone to several side reactions.[2][3]
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge and can be attributed to several factors within the catalytic cycle.
Q1: My reaction shows poor conversion. What are the likely causes and how can I address them?
A1: Poor conversion in the synthesis of polyfluorinated biphenyls often points to issues in the key steps of the Suzuki-Miyaura catalytic cycle. The electron-deficient nature of the substrates can impact both the oxidative addition and transmetalation steps.[2]
-
Inefficient Oxidative Addition: The C-Br bond of a fluorinated aryl bromide is less electron-rich, which can slow down the oxidative addition to the Pd(0) catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos are known to accelerate the oxidative addition of electron-deficient aryl halides.[1]
-
-
Slow Transmetalation: The electron-withdrawing fluorine atoms on the boronic acid reduce its nucleophilicity, hindering the transfer of the aryl group to the palladium center.
-
Solution: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for activating electron-deficient boronic acids.[3]
-
-
Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation.
-
Solution: Ensure rigorous degassing of solvents and reagents to remove oxygen. Using a pre-catalyst like XPhos Pd G4 can sometimes improve catalyst stability.[4]
-
Issue 2: Protodeboronation of the Arylboronic Acid
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to a non-productive pathway.[5] Electron-deficient arylboronic acids, such as (3,5-difluorophenyl)boronic acid, are particularly susceptible to this side reaction under basic conditions.[6][7]
Q2: I am observing a significant amount of the defluorinated arene byproduct. How can I minimize protodeboronation?
A2: Minimizing protodeboronation requires careful control of reaction conditions to disfavor the protonolysis of the boronic acid.
-
Mechanism of Protodeboronation: For electron-deficient arylboronic acids, protodeboronation is often accelerated under basic aqueous conditions. The mechanism can involve the formation of a transient aryl anion, which is then protonated.[8][9]
-
Mitigation Strategies:
-
Choice of Base: Use of milder bases or fluoride ions (e.g., CsF) can sometimes suppress protodeboronation.[5] However, for electron-deficient systems, a stronger base is often needed for efficient transmetalation, creating a delicate balance.[3]
-
Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, minimizing the amount of water in the reaction mixture can reduce the rate of protodeboronation.[10]
-
"Slow-Release" Strategy: Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can provide a slow, sustained release of the boronic acid into the reaction medium, keeping its concentration low and thus minimizing side reactions.[5]
-
Solvent Choice: The choice of solvent can influence the rate of protodeboronation. Aprotic solvents are generally preferred.[11]
-
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Issue 3: Homocoupling of the Boronic Acid
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and can compete with the desired cross-coupling.[12]
Q3: My reaction mixture contains a significant amount of the homocoupled byproduct of my boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling is a common side reaction in Suzuki couplings, especially with electron-deficient arylboronic acids.[13]
-
Mechanism of Homocoupling: The mechanism can be complex, but it is generally accepted that it is promoted by Pd(II) species and the presence of an oxidant, such as oxygen.[14]
-
Mitigation Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[4]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction that could initiate homocoupling.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[9]
-
Main Reaction vs. Side Reactions
Caption: The desired Suzuki-Miyaura catalytic cycle and competing side reactions.
III. Optimized Experimental Protocol (Representative)
This protocol is a starting point and may require optimization based on the specific substrates and equipment used.
Materials:
-
(3-Fluorophenyl)boronic acid (1.2 equiv)
-
XPhos Pd G4 (2 mol%)[4]
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)[3]
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3,5-difluorobenzoic acid, (3-fluorophenyl)boronic acid, and potassium phosphate.
-
Add the XPhos Pd G4 pre-catalyst.
-
Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) to aid in dissolving the base.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
IV. Purification of the Final Product
Q4: What is the best method to purify the final product, 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid?
A4: The final product is a solid carboxylic acid, making recrystallization the preferred method of purification.[18]
-
Solvent Selection for Recrystallization: A mixed solvent system is often effective for biphenyl carboxylic acids. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether).[18][19]
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Slowly add the non-polar solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Acid-Base Extraction: If the crude product contains significant neutral impurities, an acid-base extraction can be performed prior to recrystallization. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaOH). The aqueous layer, containing the carboxylate salt, is then separated, acidified with 1M HCl to precipitate the pure carboxylic acid, which can then be filtered or extracted.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | XPhos Pd G4 (or similar Buchwald pre-catalyst) | Bulky, electron-rich ligands facilitate oxidative addition of electron-deficient aryl halides and improve catalyst stability.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are more effective at activating electron-deficient boronic acids for transmetalation.[3] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene) | Minimizes protodeboronation and provides good solubility for the reactants.[11] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barriers for electron-deficient substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst deactivation and homocoupling side reactions.[4] |
V. References
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. ([Link])
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. ([Link])
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. ([Link])
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. ([Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. ([Link])
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. ([Link])
-
Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. ([Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. ([Link])
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. ([Link])
-
Why is methanol a good solvent to recrystallize biphenyl? Homework.Study.com. ([Link])
-
Reaction Optimization of a Suzuki-Miyaura Cross-Coupling using Design of Experiments. ResearchGate. ([Link])
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. ([Link])
-
Protodeboronation. Wikipedia. ([Link])
-
RECRYSTALLISATION. University of Calgary. ([Link])
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. ([Link])
-
Test experiments for optimization of the Suzuki-Miyaura coupling reactions. ResearchGate. ([Link])
-
Crystallization Solvents.pdf. University of California, Berkeley. ([Link])
-
Struggling with Suzuki Reaction. Reddit. ([Link])
-
Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids. PubMed. ([Link])
-
Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. ([Link])
-
Base-free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. PubMed. ([Link])
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. ([Link])
-
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. PubMed. ([Link])
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. ([Link])
-
Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Royal Society of Chemistry. ([Link])
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. ([Link])
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. ([Link])
-
4-Bromo-3,5-difluorobenzoic acid. Oakwood Chemical. ([Link])
-
B-Alkyl Suzuki Couplings. Macmillan Group. ([Link])
-
Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. ([Link])
-
Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. National Institutes of Health. ([Link])
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. ([Link])
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. ([Link])
-
Carboxylic acid purification and crystallization process. Google Patents. ()
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. ([Link])
-
METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. European Patent Office. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. 4-Bromo-3,5-difluorobenzoic acid [synhet.com]
- 17. 4-Bromo-3,5-difluorobenzoic acid [oakwoodchemical.com]
- 18. reddit.com [reddit.com]
- 19. homework.study.com [homework.study.com]
troubleshooting low solubility of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Welcome to the technical support guide for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Our goal is to provide you with the foundational knowledge and practical methodologies to overcome these solubility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid not dissolving in aqueous buffers like PBS?
A1: The low solubility of this compound is inherent to its molecular structure. It is a confluence of several factors:
-
Hydrophobic Biphenyl Core: The central biphenyl structure is large, rigid, and nonpolar, leading to a natural aversion to water.
-
Lipophilic Fluorine Atoms: The three fluorine atoms significantly increase the molecule's lipophilicity (fat-solubility), further reducing its affinity for aqueous media.
-
Strong Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, and the weak interactions with water are often insufficient to overcome this energy barrier.
-
Weak Acidic Group: While the carboxylic acid group (-COOH) is polar and can be ionized, in its protonated (neutral) form at acidic or neutral pH, its contribution is not enough to counteract the dominant hydrophobic character of the rest of the molecule.
Simply put, the molecule prefers to interact with itself rather than with water, resulting in poor aqueous solubility.
Q2: I've been told to "just use DMSO." Is this the best approach, and what are the potential pitfalls?
A2: Dimethyl sulfoxide (DMSO) is an excellent starting point as a strong, polar aprotic organic solvent. The compound is likely highly soluble in 100% DMSO. However, this approach has critical limitations in many experimental contexts, especially cell-based assays or in vivo studies.
The primary issue is compound precipitation . When a concentrated DMSO stock solution is diluted into an aqueous buffer (e.g., cell culture media, PBS), the solvent environment changes dramatically. The DMSO concentration drops, and the compound may crash out of the solution as it is no longer soluble in the now predominantly aqueous environment. This can lead to inaccurate and unreliable experimental results.[1]
Best Practice: Use DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM), but always perform serial dilutions and verify the final concentration's solubility in the aqueous assay buffer. A common method is to first dissolve the compound in an organic solvent like DMSO or DMF and then carefully dilute it with the aqueous buffer of choice.[1]
Q3: How can I systematically improve the aqueous solubility for my experiments?
A3: The most effective and scientifically sound strategy for solubilizing a carboxylic acid is through pH modification .[2][3] By increasing the pH of the solvent above the compound's pKa, the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻).
Mechanism of Action: The neutral form (R-COOH) is poorly soluble due to its hydrophobicity. The ionized salt form (R-COO⁻ Na⁺, for example) is an ion and is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.[4] The solubility of compounds with basic anions, such as carboxylates, generally increases as the pH of the solution rises.[5]
A general rule of thumb is to adjust the pH to be at least 2 units above the compound's pKa to ensure complete ionization and maximize solubility. The predicted pKa for a similar compound, 2',3,5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, is approximately 3.01.[6] Therefore, adjusting the pH to > 5.0, and ideally to ~7.0-7.4 for physiological relevance, should dramatically improve solubility.[7][8]
Caption: Chemical equilibrium showing how increasing pH shifts the compound from its poorly soluble protonated form to its highly soluble deprotonated salt form.
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Troubleshooting of Low Solubility
This workflow provides a logical progression from simple to more advanced techniques.
Caption: A step-by-step decision tree for troubleshooting the solubility of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol details the most reliable method for solubilizing the compound in aqueous media for biological assays.
Objective: To prepare a 1 mg/mL (approx. 3.96 mM) stock solution in Phosphate-Buffered Saline (PBS), pH 7.4.
Materials:
-
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (MW: 252.19 g/mol )
-
1.0 N Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weigh Compound: Accurately weigh 1 mg of the compound into a sterile microcentrifuge tube.
-
Calculate Molar Equivalents:
-
Moles of compound = 1 mg / 252.19 mg/mmol = 0.00396 mmol.
-
This requires 0.00396 mmol of NaOH for 1:1 stoichiometric neutralization.
-
Volume of 1.0 N NaOH = 0.00396 mmol / 1.0 mmol/mL = 3.96 µL.
-
-
Initial Base Addition: Add exactly 1 molar equivalent (3.96 µL) of 1.0 N NaOH directly to the dry powder. A small amount (~50 µL) of PBS can be added to facilitate mixing.
-
Energy Input: Vortex the tube vigorously for 1-2 minutes. If solids persist, place the tube in a bath sonicator for 5-10 minutes. The goal is to form the sodium salt of the acid.
-
Dilution to Final Volume: Once the solid is fully dissolved, add PBS (pH 7.4) to reach a final volume of 1 mL.
-
Final Check: Vortex briefly. The solution should be clear. If any cloudiness or precipitate appears, it may indicate that the solubility limit has been exceeded, even with pH adjustment. In this case, prepare a more dilute stock solution.
Data & Solvent Selection
While specific experimental solubility data for this exact molecule is not widely published, we can infer its properties from its structure and data on similar compounds. The primary strategy should always be to leverage the carboxylic acid functional group.
| Solvent/System | Expected Solubility | Recommendation & Comments |
| Water / PBS (pH < 6) | Very Poor (<0.1 mg/mL) | Not recommended for direct dissolution. The hydrophobic nature dominates. |
| DMSO, DMF, NMP | High (>20 mg/mL) | Excellent for creating a concentrated initial stock solution. Beware of precipitation upon aqueous dilution.[1] |
| Ethanol, Methanol | Moderate | Can be used as a co-solvent. May not be sufficient on its own for high concentrations.[9][10] |
| Aqueous Buffer (pH > 7.0) | Good to High | Primary Recommended Method. Deprotonation to the carboxylate salt dramatically increases solubility.[5][7][11] |
| Co-solvent Systems | Variable | A mixture of a small amount of organic solvent (e.g., 1-5% DMSO) with an aqueous buffer can maintain solubility.[2] This helps prevent precipitation upon dilution. |
References
-
Reddit User Discussion on Compound Solubility. (2022). r/labrats. [Link]
-
PubChem. (n.d.). 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Gong, W., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Wang, S., et al. (2024). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. ACS Omega. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
-
Miyazaki, S., et al. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]
-
Purdue University. (n.d.). Table of Acids with Ka and pKa Values. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. [Link]
-
Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs. [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. [Link]
-
PubChem. (n.d.). 2'-Fluorobiphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Pharmanews. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Reddit User Discussion on pH and Solubility. (2012). r/askscience. [Link]
-
Box, K. J., & Kholmoyanov, A. (2018). Perspectives in solubility measurement and interpretation. PubMed Central. [Link]
-
PubChem. (n.d.). 2,3',5,5'-Tetrafluoro-[1,1'-biphenyl]-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]
-
Jencks, W.P., & Westheimer, F.H. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Technical Support Center: Column Chromatography Purification of Fluorinated Biphenyls
Welcome to the technical support center for the purification of fluorinated biphenyls. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these compounds. The introduction of fluorine atoms into a biphenyl scaffold dramatically alters its physicochemical properties, including polarity, lipophilicity, and molecular interactions, making chromatographic purification a non-trivial task.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and provides the foundational knowledge required for developing a successful purification strategy.
Q1: What makes the purification of fluorinated biphenyls so challenging?
The primary challenge stems from the unique properties imparted by the fluorine atom. Its high electronegativity creates a strong carbon-fluorine bond and a significant dipole moment. However, depending on the degree and position of fluorination, the overall effect on molecular polarity can be counterintuitive. A key factor in chromatographic separation is often the fluorine content percentage (F%), rather than the absolute number of fluorine atoms.[3][4] This can lead to very similar polarities between the desired compound and its impurities or isomers, making separation difficult. Furthermore, separating isomers (regioisomers or stereoisomers) is inherently challenging as they have identical mass and very similar physical properties.[5][6]
Q2: What is the best stationary phase for separating fluorinated biphenyls and their isomers?
While traditional C18 (octadecylsilane) columns are a common starting point in many labs for reversed-phase chromatography, they often provide insufficient selectivity for these complex separations.[7] The interactions are primarily based on hydrophobicity, which may not be distinct enough between fluorinated isomers.
For enhanced selectivity, consider the following:
-
Pentafluorophenyl (PFP) Phases: This is often the most effective choice. PFP phases provide multiple interaction mechanisms beyond simple hydrophobicity. These include π-π interactions, dipole-dipole interactions, charge transfer, and ion-exchange capabilities, which are highly effective for separating aromatic and halogenated compounds.[7][8][9] The altered electron density of the fluorinated ring on the stationary phase can create unique electrostatic interactions with your fluorinated biphenyl analytes.
-
Biphenyl Phases: These phases also offer enhanced π-π interactions compared to C18 and can be a good alternative for improving the retention and selectivity of aromatic compounds.[8][10]
-
Standard Silica Gel (Normal-Phase): For traditional normal-phase chromatography, silica gel is the standard. As it is slightly acidic, it may strongly retain basic compounds.[11] If your biphenyl is acid-sensitive, you may need to use deactivated silica or an alternative like alumina.[12][13]
Q3: How should I select a mobile phase for my separation?
The mobile phase choice is critical and depends on your stationary phase. A key strategy for fluorinated compounds is the concept of "hetero-pairing" the column and eluent.[3][4]
-
On a Fluorinated Stationary Phase (e.g., PFP): Start with standard hydrogenated eluents. For reversed-phase, this would be mixtures of acetonitrile/water or methanol/water, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[14]
-
On a Hydrogenated Stationary Phase (e.g., C18, Silica): Consider using a fluorinated eluent or modifier. The addition of solvents like 2,2,2-trifluoroethanol (TFE) to the mobile phase can dramatically alter selectivity.[3][4] TFE can adsorb onto the stationary phase surface, changing its interaction characteristics and improving the separation of fluorinated analytes.[7]
-
For Normal-Phase on Silica: A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with a more polar solvent such as ethyl acetate, dichloromethane, or MTBE.[12][15]
Q4: Should I use an isocratic or gradient elution method?
The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, highly reproducible, and ideal for separating a few components with similar retention behaviors.[16][17][18] If you are simply removing a non-polar impurity from a more polar product, an isocratic method may be fast and sufficient.
-
Gradient Elution: This method involves changing the mobile phase composition over the course of the run (e.g., increasing the percentage of the stronger solvent). It is far superior for complex mixtures containing compounds with a wide range of polarities.[16][17][19] It helps to elute strongly retained compounds as sharper peaks and significantly reduces total analysis time.[20] For developing a method for a new, uncharacterized mixture of fluorinated biphenyls, starting with a gradient is highly recommended.[18]
Q5: How can I detect my fluorinated biphenyl fractions during column chromatography?
-
Thin-Layer Chromatography (TLC): This is the most common method for monitoring column progress. Spot collected fractions onto a TLC plate and elute to identify which fractions contain your compound(s). Use a UV lamp (254 nm) for visualization, as biphenyls are aromatic and typically UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex mixtures or when identifying unknown byproducts, LC-MS is an invaluable tool. It provides both retention time data and mass information, which is critical for confirming the identity of your purified compounds.[21][22]
-
¹⁹F-NMR Spectroscopy: In advanced applications, ¹⁹F-NMR can be used as a powerful tool to detect and quantify all fluorine-containing species in a sample, providing a complete fluorine mass balance.[1][2]
Part 2: Troubleshooting Guide
This section is formatted to quickly diagnose and solve common problems encountered during purification.
Problem 1: Poor or no separation between my target biphenyl and its isomers/impurities.
-
Causality: The selected chromatographic conditions (stationary and mobile phases) do not exploit the subtle physicochemical differences between the co-eluting compounds. Standard C18 phases often fail here.
-
Solution Pathway:
-
Change Stationary Phase: This is the most powerful variable for altering selectivity. If you are using a C18 column, switch to a PFP or Biphenyl phase to introduce different interaction mechanisms like π-π and dipole-dipole forces.[7]
-
Optimize Mobile Phase: Systematically vary the solvent composition. If in reversed-phase, try methanol instead of acetonitrile, or vice-versa, as this can change selectivity. Consider adding a fluorinated co-solvent like TFE to a standard C18 column setup.[3][4]
-
Implement a Gradient: A shallow gradient that slowly changes the mobile phase composition around the elution point of your target compounds can significantly improve resolution compared to an isocratic method.[12]
-
Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency and alter selectivity. Baseline separation of some fluorinated compounds has been achieved at elevated temperatures (e.g., 45°C).[3][4]
-
Problem 2: My compound is streaking or giving broad, tailing peaks.
-
Causality: This is often caused by poor column packing, sample overloading, or secondary interactions with the stationary phase. Dissolving the sample in a solvent that is too strong relative to the mobile phase is a very common cause.[23]
-
Solution Pathway:
-
Check Sample Loading: Ensure you have not overloaded the column. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. Dissolve your crude mixture in the minimum amount of solvent, preferably one that is less polar than your mobile phase (for normal-phase) or more polar (for reversed-phase).
-
Use Solid Loading: If your compound is poorly soluble in a weak solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, free-flowing powder can be loaded directly onto the top of the column bed.[12][23] This technique prevents band broadening caused by using a strong loading solvent.
-
Verify Column Packing: An improperly packed column will lead to channeling and uneven flow, causing band broadening.[24] Ensure the column is packed uniformly without cracks or air bubbles. (See Protocol 1).
-
Modify Mobile Phase: Peak tailing, especially for basic compounds on silica, can be due to strong interactions with surface silanol groups.[10] Adding a small amount of a competitive base, like triethylamine (~0.1-1%), to the mobile phase can mitigate this.
-
Problem 3: My compound appears to be decomposing on the column.
-
Causality: The stationary phase itself can be catalytic. Standard silica gel is acidic and can cause degradation of acid-sensitive molecules.[13]
-
Solution Pathway:
-
Confirm Instability: Run a simple stability test. Dissolve a small amount of your compound, spot it on a silica TLC plate, and let it sit for 1-2 hours. Elute the plate and check for the appearance of new spots compared to a freshly spotted sample.[13]
-
Deactivate the Silica: Before packing, the silica gel can be treated with a solvent system containing a base like triethylamine to neutralize the acidic sites.[12]
-
Use an Alternative Stationary Phase: Switch to a less acidic support like neutral alumina, or consider florisil.[13] For reversed-phase, ensure the mobile phase pH is within the stable range for your compound.
-
Problem 4: I'm seeing irreproducible retention times between runs.
-
Causality: This is most common with gradient elution and is almost always due to insufficient column re-equilibration between injections.[16][18] The stationary phase needs to fully return to the initial mobile phase conditions for the next run to be reproducible.
-
Solution Pathway:
-
Increase Equilibration Time: After a gradient run, ensure the column is flushed with the initial mobile phase for a sufficient volume. A general guideline is 5-10 column volumes.
-
Check for Leaks: Ensure there are no leaks in your pump, lines, or fittings, as this can cause fluctuations in mobile phase composition.
-
Ensure Consistent Mobile Phase: Prepare fresh mobile phase regularly and ensure it is thoroughly mixed and degassed to prevent bubble formation.
-
Part 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Slurry Packing a Silica Gel Column
Proper column packing is essential for high-resolution separation.[24] The slurry method provides a more uniform and tightly packed bed than dry packing, minimizing channeling.[11][25]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.
-
Create Slurry: In a beaker, measure the required amount of silica gel. Add your initial, non-polar mobile phase solvent to the silica (in a ratio of about 1.5:1 solvent volume to silica volume) and gently swirl to create a consistent, pourable slurry.[11] Do not use a magnetic stir bar, as it can fracture the silica particles.[24]
-
Pouring: Clamp the column perfectly vertically. Pour the slurry into the column in a single, continuous motion. Use a funnel and pour down the side to minimize air bubbles.[24]
-
Packing: Immediately open the stopcock to allow solvent to drain. As the slurry is added, gently and continuously tap the side of the column with a piece of rubber tubing to encourage even settling and dislodge air bubbles.[11]
-
Settling: Once all the slurry is added, continue to drain solvent while tapping until a stable bed is formed. The solvent level must never be allowed to drop below the top of the silica bed, as this will cause cracking.
-
Finalizing: Add a final layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample and solvent loading.[23] Drain the solvent until it is just level with the sand, and the column is ready for loading.
Protocol 2: Developing a Gradient Elution Method for Complex Biphenyl Mixtures
-
Scouting Run: Begin with a rapid, wide-range gradient to determine the approximate elution conditions. For example, on a PFP column, run a linear gradient from 95:5 Water/Acetonitrile to 5:95 Water/Acetonitrile over 15-20 minutes.
-
Analyze Results: Identify the solvent composition at which your first compound elutes and your last compound elutes.
-
Optimize Gradient: Design a new, shallower gradient that focuses on the region of interest.
-
Start with the mobile phase composition where the first peak began to elute.
-
Run a slow, linear gradient to a composition slightly stronger than that required to elute the final peak. For example, if your compounds elute between 30% and 50% Acetonitrile, you could design a gradient like:
-
0-2 min: Hold at 25% Acetonitrile.
-
2-22 min: Linear gradient from 25% to 55% Acetonitrile.
-
22-25 min: Hold at 55% Acetonitrile.
-
-
-
Add Wash and Equilibration Steps: After the analytical portion of the gradient, add a high-organic "wash" step (e.g., 95% Acetonitrile) to remove any strongly bound material. Follow this with a return to the initial conditions and hold for 5-10 column volumes to re-equilibrate the column for the next injection.[18]
Part 4: Data & Visualizations
Table 1: Solvent Properties for Normal-Phase Chromatography
This table provides a reference for selecting solvents based on their polarity, which dictates their elution strength on a polar stationary phase like silica gel.
| Solvent | Polarity Index (ε°) on Silica |
| n-Hexane / Heptane | 0.01 |
| Toluene | 0.29 |
| Dichloromethane (DCM) | 0.42 |
| Diethyl Ether (Et₂O) | 0.38 |
| Ethyl Acetate (EtOAc) | 0.58 |
| Acetone | 0.56 |
| Acetonitrile (MeCN) | 0.65 |
| Isopropanol | 0.82 |
| Methanol (MeOH) | 0.95 |
Diagram 1: Decision Tree for Stationary Phase Selection
Caption: Decision tree for initial stationary phase selection.
Diagram 2: Workflow for Troubleshooting Poor Separation
Caption: A systematic workflow for improving poor resolution.
References
-
Jiang, Z. et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, available in PMC. [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Application Note. [Link]
-
ResearchGate. (2015). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate Publication. [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Technical Document. [Link]
-
Przybyciel, M. (Date not available). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Jiang, Z. et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, available in PMC. [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex Resources. [Link]
-
Atem-Tambe, D. et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Journal of The American Society for Mass Spectrometry, available in PMC. [Link]
-
Bell, D.S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Mastelf. (Date not available). Column Packing in Chromatography: Essential Techniques and Effective Separation. Mastelf. [Link]
-
Dolan, J.W. et al. (1996). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A. [Link]
- Google Patents. (2020). Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof.
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials Blog. [Link]
-
Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf Blog. [Link]
-
University of Rochester, Department of Chemistry. (Date not available). Tips & Tricks for Flash Column Chromatography. University of Rochester. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. ChemistryViews. [Link]
-
AZoM. (2023). The Power of Separation Science to Prepare Chromatographic Materials. AZoM. [Link]
-
University of Rochester, Department of Chemistry. (Date not available). Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
McCloud, M. et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Kimata, K. et al. (Date not available). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Nacalai Tesque, Inc. [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry Subreddit. [Link]
-
McCloud, M. et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, available in PMC. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Bartle, K.D. et al. (1993). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Journal of Supercritical Fluids. [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Blog. [Link]
-
ResearchGate. (2015). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate Publication. [Link]
-
Pesek, J.J. & Matyska, M.T. (2010). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Application Note. [Link]
-
Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. Restek ChromaBlog. [Link]
-
Lavery, K. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Wasik, A. et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. Trends in Analytical Chemistry, available in PMC. [Link]
-
Chemistry For Everyone. (2025). How To Clean Column Chromatography? YouTube. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
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- 8. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
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- 18. welch-us.com [welch-us.com]
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- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 24. Column Packing and Preparation [sigmaaldrich.com]
- 25. longdom.org [longdom.org]
Technical Support Center: Synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with this synthesis. As a key intermediate in the development of active pharmaceutical ingredients and agrochemicals, such as the fungicide Fluxapyroxad, ensuring the purity and yield of this compound is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Question 1: Why is my yield of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid consistently low?
Answer:
Low yields in the Suzuki-Miyaura coupling for this specific molecule can stem from several factors, primarily related to the quality of reactants, catalyst activity, and reaction conditions.
-
Poor Quality of Boronic Acid: The stability of boronic acids is a common reason for low yields in Suzuki couplings.[3] 3,5-Difluorophenylboronic acid, one of the key starting materials, can be susceptible to degradation.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation can severely impact the yield.
-
Cause: Palladium black precipitation indicates catalyst aggregation and deactivation.[7] This can be caused by impurities in the starting materials or solvents, or non-optimal reaction temperatures.
-
Recommendation: Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) species. Use high-purity reagents and consider using a ligand that stabilizes the palladium catalyst.
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.
-
Cause: The choice and amount of base are crucial for the formation of the reactive borate anion.[8] An inappropriate base or insufficient quantity can slow down or stall the catalytic cycle.
-
Recommendation: For the coupling of 3-fluoro-4-bromobenzoic acid with 3,5-difluorophenylboronic acid, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[9] An optimization of the base-to-starting material ratio may be necessary.
-
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the starting materials, products, or catalyst.
-
Recommendation: A typical temperature range for Suzuki couplings is 80-100 °C. If you observe degradation, consider lowering the temperature and extending the reaction time.
-
Question 2: My final product is discolored. What are the likely impurities?
Answer:
Discoloration, often appearing as a yellow or brownish tint, is typically due to residual palladium or colored organic byproducts.
-
Residual Palladium: Even trace amounts of palladium can impart color to the final product.
-
Identification: The presence of palladium can be confirmed by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Removal:
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.
-
Silica Gel Chromatography: Careful column chromatography can separate the desired product from palladium residues.
-
Scavenging Resins: Thiol-functionalized resins can be used to selectively bind and remove palladium.
-
-
-
Homocoupling Products: These are common byproducts in Suzuki reactions where two molecules of the same starting material couple together.[7]
-
(A) Biphenyl from 3,5-difluorophenylboronic acid: This results in the formation of 3,3',5,5'-tetrafluorobiphenyl.
-
(B) Biphenyl from 3-fluoro-4-bromobenzoic acid: This leads to the formation of 3,3'-difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
-
Mitigation: These byproducts are favored in the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can also help to minimize the homocoupling of the aryl halide.
-
-
Phenolic Impurities: Hydrolysis of the aryl halide can lead to the formation of phenolic byproducts.[10]
-
Cause: This can occur if the reaction temperature is too high or if a very strong base is used.
-
Removal: These acidic impurities can often be removed by a basic wash during the workup procedure.
-
Question 3: I am observing significant amounts of dehalogenated starting material (3-fluorobenzoic acid) in my crude product. What is causing this?
Answer:
Dehalogenation is a known side reaction in Suzuki couplings, where the halogen atom of the aryl halide is replaced by a hydrogen atom.[7]
-
Proto-deboronation of Boronic Acid: The boronic acid can react with protic solvents (like water) or acidic protons in the reaction mixture, leading to the formation of 1,3-difluorobenzene. This can then act as a hydrogen source for the dehalogenation of the aryl halide.
-
Presence of Reducing Agents: Impurities in the starting materials or solvents that can act as reducing agents can promote dehalogenation.
-
Reaction Conditions: Certain ligands and bases can favor the dehalogenation pathway.
-
Mitigation Strategies:
-
Use Anhydrous Solvents: While some water is often necessary for the Suzuki reaction to proceed, using completely anhydrous conditions can sometimes reduce dehalogenation. A careful balance is needed.
-
Optimize the Base: Using a weaker base or carefully controlling the stoichiometry of the base can sometimes minimize this side reaction.
-
Purify Starting Materials: Ensure that the starting materials, particularly the boronic acid, are free from impurities that could promote dehalogenation.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and purification of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Q1: What is the recommended synthetic route for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid?
A1: The most common and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3,5-difluorophenylboronic acid and a suitable 3-fluoro-4-halobenzoic acid derivative, typically 3-fluoro-4-bromobenzoic acid.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Q2: How can I effectively purify the final product?
A2: The purification strategy depends on the nature and quantity of the impurities. A combination of techniques is often most effective.
-
Aqueous Workup: After the reaction, a standard aqueous workup is essential.
-
Acidification: The reaction mixture is typically diluted with water and acidified (e.g., with HCl) to precipitate the carboxylic acid product.
-
Extraction: The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Washing: The organic layer should be washed with water and brine to remove inorganic salts and water-soluble impurities. A wash with a dilute basic solution (e.g., sodium bicarbonate) can remove unreacted acidic starting materials, but care must be taken as the product is also acidic.
-
-
Recrystallization: This is a powerful technique for removing minor impurities.
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include ethanol, isopropanol, or toluene/heptane mixtures.
-
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography may be necessary.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. The acidity of the product may require the addition of a small amount of acetic acid to the eluent to prevent streaking on the column.
-
Purification Decision Tree:
Caption: Decision tree for the purification of the target compound.
Q3: What analytical methods are recommended to assess the purity of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is a good starting point.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the product and helps in the identification of impurities by their mass-to-charge ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation and can reveal the presence of proton- or fluorine-containing impurities. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds. |
| Melting Point | A sharp melting point range indicates high purity. A broad or depressed melting point suggests the presence of impurities. |
| Elemental Analysis | Provides the percentage composition of C, H, and F, which can be compared to the theoretical values to confirm the empirical formula. |
For the determination of fluorine content specifically, methods like ion-selective electrode (ISE) potentiometry after sample combustion or high-resolution continuum source flame molecular absorption spectrometry (HR-CS-FMAS) can be employed for accurate quantification.[12][13][14]
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dried flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-bromobenzoic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a base (e.g., K₂CO₃, 2-3 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a short period.
-
Filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
References
- Bayer AG. (n.d.). Method for producing 3-bromo-4-fluoro-benzoic acid. Google Patents.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]
-
Process Chemistry - Development. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
- Bayer AG. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
CN103951688A. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents. Retrieved from [Link]
-
LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. Retrieved from [Link]
-
UCD Research Repository. (n.d.). A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. Retrieved from [Link]
-
An, F., et al. (2018). An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- CN103951688A. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. Google Patents.
- Google Patents. (n.d.). Fluorinated alkanoic acid purification process.
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
Takayanagi, T., et al. (2007). Preconcentration and decomposition of perfluorinated carboxylic acids on an activated charcoal cartridge with sodium biphenyl reagent and its determination at microg L(-1) level on the basis of flow injection-fluorimetric detection of fluoride ion. Semantic Scholar. Retrieved from [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2015). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ResearchGate. Retrieved from [Link]
-
Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Semantic Scholar. Retrieved from [Link]
-
CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]
-
Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. Retrieved from [Link]
-
Kowalewska, Z., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. NIH. Retrieved from [Link]
-
Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. OUCI. Retrieved from [Link]
-
Li, J., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]
-
Martins, J. E. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]
-
Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 1184828-51-0). This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of this key intermediate, which is a crucial building block for complex molecules such as the fungicide Fluxapyroxad[1][2].
This document provides an in-depth look at a robust synthesis route, focusing on the practical challenges and critical parameters for successfully scaling the process from the lab bench to pilot or production scale. We will delve into the causality behind experimental choices, provide detailed troubleshooting guides, and address frequently encountered issues in a direct Q&A format.
Synthesis Overview & Strategy
The most efficient and industrially scalable method for constructing the unsymmetrical biaryl scaffold of the target molecule is the Suzuki-Miyaura cross-coupling reaction[3]. This palladium-catalyzed reaction forms the central C-C bond between two aryl fragments.
Our synthetic strategy involves the coupling of two key intermediates:
-
Aryl Halide: 4-Bromo-2,6-difluorobenzoic acid
-
Organoboron Reagent: 3-Fluorophenylboronic acid
This approach is selected for the high functional group tolerance of the Suzuki reaction, the commercial availability of the starting materials, and its proven track record in large-scale manufacturing processes[4][5].
Below is a workflow diagram illustrating the overall synthetic process.
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols & Methodologies
Synthesis of 4-Bromo-2,6-difluorobenzoic acid
While this starting material is commercially available, this protocol is provided for cases where in-house synthesis is required. The procedure involves a directed ortho-metalation followed by carboxylation.
Reactants:
-
3,5-Difluorobromobenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (1N)
-
Ethyl acetate (EtOAc)
Procedure:
-
Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C under a nitrogen atmosphere.
-
Slowly add n-BuLi (1.05 eq) and stir the resulting lithium diisopropylamide (LDA) solution for 30-60 minutes at -78 °C[6][7].
-
Add a solution of 3,5-difluorobromobenzene (1.0 eq) in THF dropwise, maintaining the internal temperature below -70 °C. Stir for 45-60 minutes[6][8].
-
Transfer the reaction mixture via cannula into a separate vessel containing an excess of crushed solid carbon dioxide, ensuring vigorous stirring[6].
-
Allow the mixture to warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-bromo-2,6-difluorobenzoic acid[7].
Scale-Up Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for robust performance at scale, focusing on minimizing catalyst loading and ensuring efficient workup.
Reactants & Reagents:
| Component | Molar Eq. | Function | Lab Scale (10g) | Pilot Scale (1kg) |
|---|---|---|---|---|
| 4-Bromo-2,6-difluorobenzoic acid | 1.0 | Aryl Halide | 10.0 g | 1.00 kg |
| 3-Fluorophenylboronic acid | 1.1 - 1.2 | Boronic Acid | 6.4 - 7.0 g | 640 - 700 g |
| Pd/C (10 wt. % Pd, 50% wet) | 0.005 - 0.01 | Catalyst | 0.45 - 0.90 g | 45 - 90 g |
| Potassium Carbonate (K₂CO₃) | 2.5 - 3.0 | Base | 14.6 - 17.5 g | 1.46 - 1.75 kg |
| Toluene | - | Solvent | 100 mL | 10 L |
| Water | - | Co-Solvent | 25 mL | 2.5 L |
Procedure:
-
Vessel Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2,6-difluorobenzoic acid, 3-fluorophenylboronic acid, and potassium carbonate[9].
-
Inerting: Add the toluene/water solvent mixture. Purge the vessel by bubbling nitrogen through the solution for at least 30 minutes to remove dissolved oxygen, which is critical to prevent catalyst deactivation[10].
-
Catalyst Addition: Add the Pd/C catalyst. Using a heterogeneous catalyst like Pd/C simplifies removal on a large scale compared to homogeneous catalysts, leading to lower palladium contamination in the final product[4][5].
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored by HPLC or TLC until the starting aryl bromide is consumed (typically 4-8 hours).
-
Workup - Catalyst Removal: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with toluene.
-
Workup - Phase Separation: Transfer the filtrate to a separatory funnel (or perform in-reactor phase separation). The product is in the aqueous layer as its potassium salt. Separate the layers and wash the organic layer with a small amount of aqueous K₂CO₃ solution.
-
Precipitation: Combine the aqueous layers. With good agitation, slowly add 3N HCl to acidify the solution to a pH of ~2. The product will precipitate as a solid.
-
Isolation & Drying: Isolate the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts. Dry the product under vacuum at 50-60 °C to a constant weight.
Troubleshooting Guide for Scale-Up
Transitioning from a lab-scale flask to a multi-liter reactor introduces challenges related to heat and mass transfer, mixing efficiency, and extended operation times[11][12][13][14]. This section addresses common problems encountered during the scale-up of the Suzuki coupling step.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Q&A Troubleshooting Guide
Problem 1: The reaction stalls with significant amounts of aryl bromide remaining.
-
Possible Cause (A): Catalyst Deactivation. The Pd(0) active species is sensitive to oxygen. On a larger scale, ensuring a truly inert atmosphere is more difficult. Inadequate degassing of solvents or leaks in the reactor setup can introduce oxygen, leading to the formation of inactive palladium black[10].
-
Suggested Solution: Enhance the inerting procedure. Sparge nitrogen through the solvent mixture for a longer duration before adding the catalyst. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Possible Cause (B): Poor Mixing. In large reactors, "dead zones" can occur where agitation is insufficient. This leads to poor contact between the immiscible organic/aqueous phases, the solid base, and the catalyst, effectively slowing or stopping the reaction in those areas[11][14].
-
Suggested Solution: Increase the agitation speed. If the problem persists, evaluate the reactor's impeller design for the specific batch volume and viscosity. An overhead stirrer that provides good top-to-bottom turnover is essential.
-
-
Possible Cause (C): Insufficient Heat Transfer. The external jacket temperature may not reflect the actual internal temperature of a large reaction mass. A lower internal temperature will significantly slow the reaction rate[15].
-
Suggested Solution: Always monitor the reaction with an internal thermocouple probe. Adjust the jacket temperature to maintain the target internal temperature of 85-95 °C.
-
Problem 2: Significant formation of 3,3'-difluorobiphenyl (homocoupling byproduct).
-
Possible Cause: Boronic Acid Degradation. Phenylboronic acids can undergo homocoupling, especially in the presence of oxygen or at elevated temperatures.
-
Suggested Solution: Ensure the inert atmosphere is rigorously maintained (see Cause 1A). Add the boronic acid in slight excess (1.1 eq) but avoid a large excess. Consider adding the catalyst at a lower temperature before heating the reaction to minimize premature decomposition pathways.
-
Problem 3: The product is contaminated with residual palladium.
-
Possible Cause: Inefficient Catalyst Filtration. On a larger scale, fine particles of Pd/C can pass through standard filter paper. Residual palladium is a major concern for pharmaceutical intermediates.
-
Suggested Solution: Use a dedicated filtration aid like Celite®. Ensure the filter bed is well-packed. After the primary filtration, consider a secondary "polishing" filtration through a finer filter cartridge if regulations require extremely low Pd levels. The choice of Pd/C over homogeneous catalysts is a primary strategy to mitigate this issue[4][5].
-
Problem 4: Product isolation yield is low despite high conversion in the reaction mixture.
-
Possible Cause (A): Incomplete Precipitation. The solubility of the product can vary with temperature and the final pH of the aqueous solution. If the pH is not low enough, a significant portion of the product may remain in solution as its carboxylate salt.
-
Suggested Solution: Carefully monitor the pH during acidification, ensuring it is consistently below 3. After acidification, cool the mixture (e.g., to 0-5 °C) to further decrease the product's solubility before filtration.
-
-
Possible Cause (B): Emulsion Formation During Workup. The presence of base and dissolved organics can sometimes lead to stable emulsions during phase separations, trapping product.
-
Suggested Solution: Add a small amount of brine during the aqueous workup to help break emulsions. Allow adequate time for layers to separate fully.
-
Frequently Asked Questions (FAQs)
Q1: Why was Pd/C chosen over a homogeneous catalyst like Pd(PPh₃)₄? A: While homogeneous catalysts are highly active, their removal at scale can be complex and costly, often requiring additional purification steps like charcoal treatment or chromatography. Heterogeneous Pd/C is easily removed by simple filtration, which is a significant advantage in process chemistry, leading to lower residual metal content in the final product[4][5].
Q2: My 3-fluorophenylboronic acid is old. Can I still use it? A: It is highly discouraged. Boronic acids are susceptible to protodeboronation (replacement of the C-B bond with C-H) and can form anhydrides (trimerize) upon storage, reducing their reactivity[10][16]. Always use fresh, high-quality boronic acid for optimal results and reproducibility.
Q3: Can I use a different base, like sodium carbonate or potassium phosphate? A: Yes, other bases can be effective. Potassium carbonate (K₂CO₃) is a good, cost-effective choice[9]. Potassium phosphate (K₃PO₄) is a stronger base that can sometimes accelerate sluggish couplings. However, K₂CO₃ in a biphasic toluene/water system is a well-established and robust combination for this type of transformation at scale.
Q4: What are the primary safety concerns when scaling up this reaction? A:
-
Pressure: The reaction is run at atmospheric pressure, but ensure the reactor is properly vented through the condenser to avoid any pressure buildup.
-
Exotherms: While this Suzuki coupling is not violently exothermic, reagent addition and initial heating should be controlled. Always monitor the internal temperature[15].
-
Flammability: Toluene is a flammable solvent. Ensure all equipment is properly grounded and operate in a well-ventilated area away from ignition sources.
-
Handling Reagents: Use appropriate personal protective equipment (PPE) when handling all chemicals, particularly the corrosive HCl used for precipitation.
Q5: The reaction seems to be very slow with the specified 0.5 mol% catalyst loading. Should I add more? A: Before increasing catalyst loading, which adds cost and increases the burden of palladium removal, first re-verify all other parameters as outlined in the troubleshooting guide. Check for oxygen contamination, ensure vigorous mixing, and confirm the internal temperature is correct. Often, optimizing these physical parameters can restore the reaction rate without needing more catalyst[14]. An efficient process for a related trifluoro-biphenyl compound was reported with catalyst loading as low as 0.04 mol%[1].
References
-
Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252. [Link]
-
An, K., & Yu, J. Q. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH. [Link]
-
Ishiyama, T., & Miyaura, N. (2004). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
Ennis, D. S., et al. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. American Chemical Society. [Link]
-
Gascón, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
- Google Patents. (n.d.). Method for preparing 4-bromo-2,6-difluoro benzoic acid.
- Google Patents. (n.d.).
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
ResearchGate. (2015). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up. [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
-
Organic Syntheses Procedure. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
-
ResearchGate. (n.d.). An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. sdlookchem.com [sdlookchem.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR analysis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
An In-Depth Comparative Guide to the Spectroscopic Analysis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
Introduction: The Imperative for Unambiguous Characterization
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Molecules such as 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 1184828-51-0)[1], a fluorinated biphenyl derivative, present unique analytical challenges due to their complex architecture. The presence of multiple fluorine atoms and distinct aromatic systems demands a robust, multi-faceted analytical approach to ensure unequivocal confirmation of its structure, purity, and properties.
This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of this specific molecule. We will begin with a deep dive into the primary method, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, exploring its capabilities and inherent limitations. Subsequently, we will compare and contrast its performance with complementary techniques, including ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. Our focus will be on the causality behind experimental choices and the synergistic power of an integrated analytical workflow, providing researchers with the field-proven insights necessary for confident characterization.
Part 1: The Primary Interrogator: ¹H NMR Spectroscopy
Proton NMR is the cornerstone of structural analysis for organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a complex structure like 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, ¹H NMR offers the first critical glimpse into its proton framework.
Anticipated ¹H NMR Spectral Data
Before entering the laboratory, a scientist's most powerful tool is prediction. Based on established principles of chemical shifts and spin-spin coupling, we can anticipate the ¹H NMR spectrum. The fluorine substituents exert a significant influence through both space (n-bond) J-coupling, which will split the signals of nearby protons, and their strong electron-withdrawing effects, which deshield adjacent protons, shifting them downfield.
The structure and proton numbering are as follows:
Table 1: Predicted ¹H NMR Data for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| COOH | > 12.0 | Broad Singlet (br s) | N/A | Acidic proton, subject to exchange. Signal is typically broad and far downfield. |
| H5 | ~8.1 - 8.2 | Doublet (d) | ³J(H5-H6) ≈ 8.0 | Ortho to the strongly deshielding COOH group. |
| H2 | ~7.9 - 8.0 | Doublet of Doublets (dd) | ³J(H2-H6) ≈ 2.0, ³J(H2-F3) ≈ 9.0 | Ortho to a fluorine atom (large coupling) and meta to H6 (small coupling). |
| H6 | ~7.8 - 7.9 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F3) ≈ 6.0 | Coupled to H5 (ortho) and F3 (meta). |
| H2', H6' | ~7.7 - 7.8 | Doublet of Triplets (dt) or Multiplet (m) | ³J(H2'-H4') ≈ 2.5, ³J(H2'-F3') ≈ 9.0, ⁵J(H2'-F5') < 1 | Symmetrically equivalent. Each is ortho to one fluorine and meta to another, and coupled to H4'. The pattern can be complex. |
| H4' | ~7.6 - 7.7 | Triplet (t) | ³J(H4'-F3'/F5') ≈ 9.0 | Located between two meta-fluorine atoms, leading to a triplet pattern. |
Note: These are estimated values. Actual experimental values may vary.
Experimental Protocol: ¹H NMR Acquisition
Trustworthy data originates from a meticulous protocol. This procedure is designed to be self-validating by ensuring proper sample preparation and instrument calibration.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and shifts the residual water peak away from the aromatic region. Its high boiling point also ensures sample stability.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution).
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. A well-shimmed field is critical for resolving the complex splitting patterns caused by H-F coupling.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.
-
Integrate the peaks to determine the relative ratios of the protons.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Part 2: Comparative & Complementary Spectroscopic Techniques
While ¹H NMR is powerful, it does not tell the whole story, especially for a fluorinated compound. Relying on a single technique can lead to misinterpretation. A robust analysis incorporates methods that probe different aspects of the molecule.
¹⁹F NMR: The Essential Partner for Fluorinated Compounds
For any molecule containing fluorine, ¹⁹F NMR is not just complementary; it is essential. The ¹⁹F nucleus has a spin of I=1/2 and 100% natural abundance, making it a highly sensitive NMR probe[2].
-
Why it's Superior in this Context: ¹⁹F NMR provides direct information about the electronic environment of the fluorine atoms. Its large chemical shift range (~800 ppm) makes it highly sensitive to subtle structural changes, and the absence of background signals ensures a clean spectrum[3]. It directly confirms the number of distinct fluorine environments and their coupling to nearby protons and other fluorine atoms.
-
Expected ¹⁹F Spectrum:
-
F3: One signal, split into a doublet of doublets by coupling to H2 (ortho, ~9 Hz) and H6 (meta, ~6 Hz).
-
F3', F5': One signal for these two chemically equivalent fluorines. It will be split by the two ortho protons (H2', H6') and the one meta proton (H4'), likely resulting in a triplet of doublets.
-
-
Protocol: The sample preparation is identical to that for ¹H NMR. The experiment is run on a multinuclear NMR spectrometer, tuning the probe to the ¹⁹F frequency.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule, confirming the number of chemically distinct carbon atoms.
-
Key Insights Gained: It will confirm the presence of 13 unique carbon signals (unless there is accidental overlap). The carbon signals will be split by any directly attached fluorine atoms (¹JCF), which typically exhibit very large coupling constants (240-290 Hz), and to a lesser extent by fluorines two or three bonds away (²JCF, ³JCF). This C-F coupling provides definitive evidence of fluorine's position on the aromatic rings.
-
Protocol: This experiment requires a higher sample concentration and a significantly longer acquisition time than ¹H NMR due to the low natural abundance of ¹³C (1.1%). A broadband proton-decoupled experiment is standard.
High-Resolution Mass Spectrometry (HRMS): The Definitive Mass
Mass spectrometry is the gold standard for determining the molecular weight and elemental formula of a compound.
-
Unambiguous Confirmation: Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can measure the mass of the molecular ion with extremely high precision (typically < 5 ppm error). For C₁₃H₇F₃O₂, the expected exact mass of the molecular ion [M-H]⁻ is 251.0325. Observing this mass experimentally provides definitive confirmation of the elemental composition, something NMR cannot do alone.[4][5]
-
Protocol:
-
Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated carboxylate [M-H]⁻.
-
Compare the measured accurate mass to the theoretical mass calculated for the C₁₃H₇F₃O₂ formula.
-
Part 3: Data Synthesis and Integrated Analytical Workflow
No single technique is sufficient. True scientific rigor is achieved by synthesizing data from multiple, orthogonal techniques. Each method validates the others, building a self-consistent and irrefutable structural assignment.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, H-H & H-F connectivity, relative proton counts. | High resolution, readily available, quantitative. | Complex splitting from fluorine can obscure interpretation; provides no direct C or F information. |
| ¹⁹F NMR | Fluorine environments, H-F & F-F connectivity. | Highly sensitive, wide chemical shift range, clean background[6]. | Requires multinuclear NMR capabilities; provides no H or C information directly. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, C-F connectivity. | Directly probes the carbon backbone. | Low sensitivity, long acquisition times, complex spectra due to C-F coupling. |
| HRMS | Exact molecular weight and elemental formula. | Extremely high mass accuracy, definitive formula confirmation. | Provides no information on isomerism or atom connectivity; can be destructive. |
Integrated Characterization Workflow
A logical workflow ensures efficiency and confidence in the final result. The initial steps should quickly confirm the gross structure before investing time in more detailed analyses.
Caption: Integrated workflow for structural elucidation.
Conclusion
The analysis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid serves as an excellent case study for the principles of modern structural elucidation. While ¹H NMR provides a foundational understanding of the proton framework, its data is complex and, in isolation, insufficient for unambiguous proof of structure. The inherent challenges posed by fluorine-induced splitting patterns necessitate a broader analytical strategy.
By integrating the direct insights of ¹⁹F NMR, the skeletal map from ¹³C NMR, and the definitive formula confirmation from High-Resolution Mass Spectrometry, a complete and self-validating picture emerges. This synergistic approach, where each technique addresses the limitations of the others, represents the gold standard in the field. It is this commitment to comprehensive, multi-modal analysis that ensures the scientific integrity required by researchers, scientists, and drug development professionals.
References
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A Senior Application Scientist's Guide to the 13C NMR Characterization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid: A Comparative Analysis
In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a prominent position. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of these compounds is paramount. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about the carbon framework of a molecule.
The Foundational Role of 13C NMR in Characterizing Fluorinated Aromatics
13C NMR spectroscopy is indispensable for determining the number and chemical environment of carbon atoms in a molecule. In the context of fluorinated compounds, its utility is magnified. The presence of fluorine, a spin-1/2 nucleus, leads to through-bond scalar couplings (J-couplings) with neighboring carbon atoms. These C-F couplings result in the splitting of carbon signals into multiplets, providing invaluable information about the proximity of fluorine atoms to specific carbons. The magnitude of these coupling constants (nJCF, where n is the number of bonds) is highly dependent on the geometry and electronic nature of the molecule, offering a rich dataset for structural confirmation.[1][2]
However, the interpretation of 13C NMR spectra of polyfluorinated compounds can be complex due to the presence of multiple, often long-range, C-F couplings, which can lead to overlapping multiplets and intricate splitting patterns.[1][3] A thorough understanding of the underlying principles is therefore crucial for accurate spectral assignment.
Structural Overview and Carbon Numbering
To facilitate our discussion, the structures of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid and its non-fluorinated counterpart, [1,1'-biphenyl]-4-carboxylic acid, are presented below with a standardized carbon numbering system.
Figure 1: Structures and carbon numbering for the target molecule and its non-fluorinated analog.
Comparative Analysis of 13C NMR Spectra
The following sections provide a detailed comparison of the experimental 13C NMR data for [1,1'-biphenyl]-4-carboxylic acid and a predictive analysis for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
[1,1'-biphenyl]-4-carboxylic acid: The Experimental Benchmark
The experimental 13C NMR spectral data for [1,1'-biphenyl]-4-carboxylic acid in CDCl3 provides a crucial baseline for understanding the fundamental chemical shifts of the biphenyl-4-carboxylic acid scaffold.[4]
| Carbon Atom | Chemical Shift (δ, ppm) |
| COOH | 171.16 |
| C4 | 146.56 |
| C1' | 139.90 |
| C2', C6' | 128.99 |
| C3, C5 | 130.78 |
| C3', C5' | 128.33 |
| C4' | 127.89 |
| C2, C6 | 127.22 |
| C1 | 127.36 |
Table 1: Experimental 13C NMR Chemical Shifts for [1,1'-biphenyl]-4-carboxylic acid.[4]
3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid: A Predictive Approach
In the absence of experimental data, we can predict the 13C NMR spectrum of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid by considering the well-documented effects of fluorine substitution on aromatic rings.
Key Predictive Principles:
-
Direct C-F Coupling (¹JCF): Carbons directly bonded to fluorine will exhibit a large one-bond coupling constant, typically in the range of 240-260 Hz, and will appear as doublets.[1] The chemical shifts of these carbons are significantly shifted to lower field (downfield).
-
Two-Bond C-F Coupling (²JCF): Carbons two bonds away from a fluorine atom will show a smaller coupling constant, generally between 15 and 25 Hz, and will appear as triplets if coupled to two equivalent fluorine atoms or as a doublet of doublets if coupled to two non-equivalent fluorine atoms. Their chemical shifts are moderately affected.
-
Three-Bond C-F Coupling (³JCF): Three-bond couplings are typically smaller, in the range of 5-10 Hz.
-
Long-Range C-F Coupling: Couplings over more than three bonds can also be observed, especially in rigid aromatic systems.[5]
-
Substituent Effects on Chemical Shift: Fluorine is a strongly electronegative atom, exerting a powerful inductive electron-withdrawing effect (-I). It also possesses lone pairs that can participate in resonance, leading to a +M (mesomeric) effect. The interplay of these effects influences the electron density at each carbon and thus its chemical shift.[6]
Based on these principles, we can predict the following characteristics for the 13C NMR spectrum of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| COOH | ~168-172 | Singlet or small multiplet | - | The carboxylic acid carbon is distant from the fluorine atoms, so significant coupling is not expected. Its chemical shift will be similar to the non-fluorinated analog. |
| C3, C5, C3' | ~160-165 | Doublet | ¹JCF ≈ 245-255 | These carbons are directly attached to fluorine and will experience a large one-bond coupling and a significant downfield shift. |
| C4 | ~135-140 | Triplet | ²JCF(C4-F3, C4-F5) ≈ 20-25 | This carbon is ipso to the carboxylic acid group and ortho to two fluorine atoms (C3 and C5). It will be split into a triplet by these two equivalent fluorine atoms. The chemical shift will be influenced by both the -COOH and the two ortho-F substituents. |
| C2, C6 | ~110-115 | Doublet of doublets | ²JCF(C2-F3) ≈ 20-25, ⁴JCF(C2-F3') ≈ 2-5 | These carbons are ortho to the C1-C1' bond and ortho to one fluorine (C3) and meta to another (C5). They will show a significant two-bond coupling to F3 and potentially a smaller long-range coupling. |
| C1 | ~130-135 | Triplet or multiplet | ³JCF(C1-F3, C1-F5) ≈ 5-10 | This carbon is para to the carboxylic acid and meta to the two fluorine atoms on its ring. It will likely appear as a triplet due to coupling with F3 and F5. |
| C1' | ~140-145 | Doublet | ³JCF(C1'-F3') ≈ 5-10 | This carbon is attached to the other ring and is meta to the fluorine at C3'. |
| C2', C6' | ~112-118 | Doublet | ²JCF(C2'-F3') ≈ 20-25 (for C2'), ⁴JCF(C6'-F3') ≈ 2-5 (for C6') | C2' is ortho to the C3'-F and will show a two-bond coupling. C6' is para to the C3'-F and may show a smaller four-bond coupling. |
| C4', C5' | ~128-132 | Doublet | ³JCF(C4'-F3', C4'-F5) ≈ 5-10, ⁴JCF(C5'-F3') ≈ 2-5 | These carbons will experience three- and four-bond couplings to the various fluorine atoms, leading to doublet or more complex multiplet patterns. |
Table 2: Predicted 13C NMR Data for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
In-Depth Discussion of Fluorine's Influence
A side-by-side comparison of the data in Tables 1 and 2 reveals the dramatic impact of trifluorination:
-
Signal Multiplicity: The most striking difference is the transformation of single peaks in the spectrum of [1,1'-biphenyl]-4-carboxylic acid into complex multiplets in the fluorinated analog. This is a direct consequence of C-F J-coupling and is a hallmark of fluorinated organic compounds.[7]
-
Chemical Shift Perturbations:
-
Carbons Bearing Fluorine (C3, C5, C3'): A very large downfield shift is predicted for these carbons due to the strong deshielding effect of the directly attached electronegative fluorine atom.
-
Ortho Carbons (C2, C4, C6, C2'): The chemical shifts of carbons ortho to fluorine are also significantly affected. The interplay of inductive and resonance effects can lead to either shielding or deshielding, depending on the specific electronic environment.
-
Meta and Para Carbons: The effects on more distant carbons are generally smaller but still observable, particularly through long-range C-F couplings.
-
Experimental Protocol for 13C NMR Acquisition of Fluorinated Compounds
Acquiring high-quality 13C NMR spectra of fluorinated compounds requires careful consideration of experimental parameters.
Figure 2: A generalized workflow for acquiring a 13C NMR spectrum of a fluorinated compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of about 0.6 mL in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex multiplets.
-
Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 13C experiment is the starting point.
-
Spectral Width: Ensure the spectral width is large enough to encompass all carbon signals, including the downfield-shifted carbons attached to fluorine and the carboxyl carbon. A typical range would be 0 to 200 ppm.
-
Acquisition Time (at): A longer acquisition time (e.g., 2-3 seconds) will improve digital resolution, which is important for accurately measuring small coupling constants.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons. Quaternary carbons may require a longer delay for quantitative analysis, but for routine characterization, this is a good starting point.
-
Number of Scans (ns): Due to the low natural abundance of 13C and signal splitting from C-F coupling, a larger number of scans will be required to achieve an adequate signal-to-noise ratio compared to non-fluorinated compounds.
-
-
Advanced Experiments (Optional):
-
¹H-¹⁹F Decoupling: For highly complex spectra, simultaneous broadband decoupling of both ¹H and ¹⁹F can be employed to simplify the spectrum to singlets for each carbon. This requires specialized hardware and expertise.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test): These experiments can help differentiate between CH, CH2, and CH3 groups, although quaternary carbons and carbons attached to fluorine will require careful interpretation.[8]
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale (e.g., to the solvent peak or an internal standard like TMS).
Conclusion
The 13C NMR characterization of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, while predictively approached in this guide, underscores the profound and informative influence of fluorine substitution on 13C NMR spectra. The key distinguishing features are the large one-bond C-F coupling constants for the fluorinated carbons and the complex splitting patterns observed for neighboring carbons. A thorough analysis of these chemical shifts and coupling constants, in comparison to the non-fluorinated analog, provides a robust method for structural verification. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel fluorinated compounds, enabling them to leverage the full potential of 13C NMR spectroscopy for unambiguous structure elucidation.
References
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The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]
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PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Available from: [Link]
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Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Available from: [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]
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PDXScholar. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems. Available from: [Link]
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ResearchGate. 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available from: [Link]
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Semantic Scholar. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. Available from: [Link]
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National Institutes of Health. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available from: [Link]
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ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. Available from: [Link]
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JEOL. Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Available from: [Link]
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CASPRE. 13C NMR Predictor. Available from: [Link]
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YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available from: [Link]
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SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Available from: [Link]
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Save My Exams. Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
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ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available from: [Link]
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Thieme. 4. 13C NMR Spectroscopy. Available from: [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Available from: [Link]
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Shippensburg University. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Available from: [Link]
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ScienceDirect. FLOURINE COUPLING CONSTANTS. Available from: [Link]
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SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Available from: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, a fluorinated biphenyl carboxylic acid with a molecular weight of 252.19 g/mol and formula C₁₃H₇F₃O₂, represents a class of compounds with significant interest in medicinal chemistry and agrochemical research. Its structural complexity, featuring a biphenyl backbone, a carboxylic acid moiety, and multiple fluorine substituents, presents unique challenges and opportunities for mass spectrometric analysis. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound, grounded in established principles and data from structurally related molecules.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is the cornerstone of molecular analysis, offering unparalleled sensitivity and structural elucidation capabilities. For a molecule like 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, mass spectrometry serves several critical functions:
-
Identity Confirmation: Verifying the molecular weight and elemental composition is the first step in any chemical synthesis or purification workflow.
-
Structural Elucidation: Fragmentation analysis provides insights into the molecule's connectivity, helping to confirm the desired isomer and identify potential impurities.
-
Quantification: In complex matrices such as biological fluids or environmental samples, mass spectrometry enables highly sensitive and selective quantification.
This guide will compare and contrast two primary mass spectrometric workflows: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is the premier technique for the analysis of polar and thermally labile compounds like carboxylic acids. The inherent polarity of the carboxylic acid group makes 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid an ideal candidate for ESI.
The Rationale for Electrospray Ionization (ESI)
ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, often leaving the molecular ion intact.[1] This is particularly advantageous for confirming the molecular weight of the compound. Given the acidic nature of the carboxylic acid proton, negative ion mode ESI is the logical choice, as it will readily deprotonate the molecule to form the [M-H]⁻ ion.
Experimental Protocol: LC-ESI-MS/MS
This protocol outlines a robust method for the analysis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid using a standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
1.2.1. Sample Preparation:
-
Prepare a stock solution of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography).
1.2.2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining the moderately nonpolar biphenyl structure.
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode, if explored, and to improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good separation from any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
1.2.3. Mass Spectrometry Parameters (Negative Ion ESI):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Nebulizer Gas (Nitrogen): 30 - 50 psi.
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
MS1 Scan Range: m/z 50 - 300.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be optimized to achieve a good balance of precursor ion and fragment ions.
Data Interpretation: Predicted Fragmentation Pattern
In negative ion mode ESI-MS/MS, the primary fragmentation event for carboxylic acids is typically the loss of the carboxyl group as CO₂ (44 Da).[2] For fluorinated compounds, the subsequent loss of HF (20 Da) is also a common fragmentation pathway.[2]
Proposed Fragmentation Pathway:
Caption: Proposed ESI-MS/MS fragmentation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Carboxylic acids are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to adsorb to the stationary phase. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar ester.
The Rationale for Derivatization and GC-MS
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester, or with methanol in the presence of an acid catalyst to form a methyl ester, increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[5] The subsequent analysis by GC-MS, typically with Electron Ionization (EI), provides complementary fragmentation information to ESI. EI is a "hard" ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[6]
Experimental Protocol: Derivatization and GC-EI-MS
2.2.1. Derivatization (Methyl Ester Formation):
-
To approximately 1 mg of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60-70 °C for 1-2 hours.
-
After cooling, add 1 mL of a nonpolar solvent (e.g., hexane) and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the methyl ester to a clean vial for GC-MS analysis.
2.2.2. Gas Chromatography Parameters:
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
2.2.3. Mass Spectrometry Parameters (Electron Ionization):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
Data Interpretation: Predicted Fragmentation of the Methyl Ester
The EI mass spectrum of the methyl ester of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is expected to show a molecular ion peak (M⁺˙) at m/z 266.05. Key fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃, 31 Da) and the loss of the entire ester group (-COOCH₃, 59 Da).
Predicted Key Fragments:
-
[M]⁺˙: m/z 266
-
[M - OCH₃]⁺: m/z 235
-
[M - COOCH₃]⁺: m/z 207
Section 3: Comparative Analysis and Alternative Techniques
The choice between LC-MS and GC-MS depends on the specific analytical goals.
| Feature | LC-ESI-MS/MS | GC-EI-MS (with Derivatization) |
| Sample Preparation | Simple dilution | Multi-step derivatization required |
| Ionization | Soft (ESI), provides molecular weight | Hard (EI), provides structural fingerprint |
| Sensitivity | Generally very high | Can be high, but derivatization can introduce variability |
| Throughput | High | Lower due to derivatization and longer GC run times |
| Information | Molecular weight and key fragments | Detailed fragmentation pattern |
| Best For | Rapid confirmation of MW, quantification | Detailed structural elucidation, isomer differentiation |
Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option for LC-MS and is generally more suitable for less polar and more thermally stable compounds compared to ESI.[7][8] For 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, ESI is likely the superior choice due to the polar carboxylic acid group. However, APCI could be advantageous if the compound is analyzed in a non-polar matrix where ESI might suffer from ion suppression.[9]
-
Atmospheric Pressure Photoionization (APPI): APPI is particularly useful for nonpolar compounds that are difficult to ionize by ESI or APCI.[10] It is less likely to be the optimal choice for this polar carboxylic acid.
Conclusion and Recommendations
For the routine analysis and quantification of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, LC-MS with negative ion electrospray ionization is the recommended methodology. It offers a simple, sensitive, and high-throughput approach that directly provides the molecular weight of the intact molecule. The predicted fragmentation pattern, involving the loss of CO₂ and HF, can be used to develop a selective and sensitive multiple reaction monitoring (MRM) method for targeted quantification.
GC-MS following derivatization serves as a valuable complementary technique. The detailed fragmentation pattern obtained from electron ionization can provide a higher degree of confidence in structural confirmation and is particularly useful for distinguishing between isomers that may not be separable by LC alone.
By understanding the principles behind these mass spectrometric techniques and applying the logical, step-by-step protocols outlined in this guide, researchers can confidently and accurately characterize 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid and other related fluorinated compounds, thereby accelerating their research and development efforts.
Experimental Workflows
Caption: Workflow for LC-ESI-MS/MS analysis.
Caption: Workflow for GC-EI-MS analysis with derivatization.
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 957-967. [Link]
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Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Link]
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Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]
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4''-Trifluoromethyl-biphenyl-2-carboxylic acid (2-benzenesulfonylamino-indan-5-yl)-amide. PubChem. [Link]
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Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES. [Link]
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Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection Society. [Link]
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Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]
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Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry, 43(8), 1037-1044. [Link]
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3-Trifluoromethylbenzoic acid, 2-methyloct-5-yn-4-yl ester. NIST WebBook. [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyl Carboxylic Acids
For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, the introduction of fluorine—a small yet powerful halogen—has proven to be a transformative strategy. This guide provides an in-depth, objective comparison of the biological activity of fluorinated and non-fluorinated biphenyl carboxylic acids, a scaffold present in numerous clinically significant molecules. By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to illuminate the profound impact of fluorination on potency, selectivity, and pharmacokinetic profiles.
The Strategic Role of Fluorine in Modulating Biological Activity
The incorporation of fluorine into a drug candidate is far from a random substitution. It is a deliberate tactic to harness the unique physicochemical properties of this highly electronegative atom.[1][2] Fluorine's small size allows it to often act as a bioisostere of a hydrogen atom, minimizing steric hindrance while profoundly altering electronic properties.[3] This strategic placement can lead to a cascade of beneficial effects:
-
Enhanced Binding Affinity: The strong carbon-fluorine bond and the high electronegativity of fluorine can alter the electron distribution within a molecule.[3][4] This can lead to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions, ultimately increasing binding affinity and potency.[3][4]
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][5] This increased metabolic stability often translates to a longer half-life and improved bioavailability of the drug.[1][5]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa.[5][6] These alterations can enhance membrane permeability and optimize the ionization state of the carboxylic acid group for improved target engagement and oral absorption.[5][6]
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
Many biologically active biphenyl carboxylic acids, both fluorinated and non-fluorinated, exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[7][8][9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9] There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[8]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[5][8]
By inhibiting COX enzymes, biphenyl carboxylic acids reduce the production of prostaglandins, thereby alleviating inflammation and pain.[8] The selectivity of these compounds for COX-2 over COX-1 is a critical factor in their safety profile, as inhibition of COX-1 is associated with gastrointestinal side effects.[5]
Comparative Analysis of Biological Activity: The Data
The following tables summarize the in vitro potency of representative fluorinated and non-fluorinated biphenyl carboxylic acids and related non-steroidal anti-inflammatory drugs (NSAIDs) against COX-1 and COX-2 enzymes.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Compound | Fluorinated? | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Flurbiprofen | Yes | COX-1 | 0.48 | 1 |
| COX-2 | 0.48 | |||
| Diflunisal | Yes | COX-1 & COX-2 | Less potent than indomethacin, but 10-20 times more active than aspirin[10] | Non-selective |
| Ibuprofen | No | COX-1 | 1.2 - 15 | ~0.5 - 0.6 |
| COX-2 | 2.2 - 25 | |||
| Ketoprofen | No | COX-1 | 1.8 - 2.5 | - |
| COX-2 | - |
Data compiled from multiple sources.[8]
Table 2: In Vitro COX Inhibition of a Fluorinated Celecoxib Derivative
| Compound | Target | IC50 (nM) |
| Fluorinated Celecoxib Derivative (Compound 7) | COX-1 | >4000 |
| COX-2 | 0.14 |
Data from a study on fluorinated COX-2 inhibitors for PET imaging.[1]
These data illustrate that fluorination can significantly enhance the potency and, in some cases, the selectivity of COX inhibitors. For instance, the fluorinated celecoxib derivative shows remarkable potency for COX-2 with minimal activity against COX-1.[1] Flurbiprofen, a fluorinated biphenyl carboxylic acid, demonstrates potent, non-selective inhibition of both COX isoforms.[8] In contrast, diflunisal, another fluorinated derivative of salicylic acid, is significantly more potent than its non-biphenyl, non-fluorinated counterpart, aspirin.[3][10]
Experimental Protocols
To provide a practical context for the presented data, we outline a standard experimental workflow for assessing the in vitro potency of COX inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Workflow Diagram:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation:
-
Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a heme cofactor).
-
Prepare a serial dilution of the test compound in a suitable solvent, such as DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the enzyme preparation, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately monitor the rate of oxygen consumption using an oxygen electrode or measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent probe.[11][12]
-
Record the reaction kinetics over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]
-
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway, the target of biphenyl carboxylic acid inhibitors.
Caption: Inhibition of the prostaglandin synthesis pathway.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the biphenyl carboxylic acid scaffold has demonstrably led to compounds with enhanced biological activity. The evidence presented, particularly in the context of COX inhibition, highlights the potential of fluorination to significantly improve potency and, in some cases, selectivity. While direct, head-to-head comparisons of fluorinated and their exact non-fluorinated analogs are not always readily available in the public domain, the collective data from numerous studies on NSAIDs strongly supports the "fluorine advantage."
For researchers in drug discovery, these findings underscore the importance of considering fluorination as a key strategy in lead optimization. The ability to fine-tune physicochemical properties and enhance target engagement through the judicious placement of fluorine atoms remains a powerful tool in the quest for safer and more effective therapeutics. Future research should focus on systematic studies that directly compare fluorinated and non-fluorinated pairs of biphenyl carboxylic acids to further elucidate the nuanced structure-activity relationships and guide the rational design of next-generation inhibitors.
References
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Uddin, M. J., et al. (2011). Fluorinated COX-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer. Cancer Prevention Research, 4(10), 1536–1545. [Link]
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Bernini, R., et al. (2001). Differential effects of the nonsteroidal antiinflammatory drug flurbiprofen and its nitric oxide-releasing derivative, nitroflurbiprofen, on prostaglandin E(2), interleukin-1beta, and nitric oxide synthesis by activated microglia. Glia, 36(3), 254-61. [Link]
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Verbeeck, R. K., et al. (1983). Diflunisal: a review of pharmacokinetic and pharmacodynamic properties, drug interactions, and special tolerability studies in humans. Pharmacotherapy, 3(5), 282-92. [Link]
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Billi, E. (2024). Clinical Pharmacology of Diflunisal. Clinical Pharmacology and Biopharmaceutics, 13(10), 1-5. [Link]
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Shen, T. Y. (1981). Chemical and Pharmacological Properties of Diflunisal. The Journal of Rheumatology, 8 Suppl 7, 7-13. [Link]
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Peretto, I., et al. (2005). Synthesis and biological activity of flurbiprofen analogues as selective inhibitors of beta-amyloid(1)(-)(42) secretion. Journal of Medicinal Chemistry, 48(18), 5705-20. [Link]
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Blobaum, A. L., & Marnett, L. J. (2007). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews, 107(8), 3265–3303. [Link]
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Dewhirst, F. E. (1980). Structure-activity relationships for inhibition of prostaglandin cyclooxygenase by phenolic compounds. Prostaglandins, 20(2), 209-22. [Link]
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Brogden, R. N., et al. (1980). Review of the animal and clinical pharmacology of diflunisal. The Journal of Rheumatology, 7(4), 511-23. [Link]
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AA PHARMA INC. (2014). Product Monograph: Diflunisal. [Link]
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Arts, M. J., et al. (2019). β-Fluorinated Paraconic Acid Derivatives. Ars Pharmaceutica, 60(2), 91-101. [Link]
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Kalgutkar, A. S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]
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Peretto, I., et al. (2019). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-30. [Link]
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A Comparative Guide to the Synthetic Routes of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyfluorinated biaryl compounds is a cornerstone of modern medicinal and agrochemical research. Among these, 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid stands out as a critical building block, notably in the development of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides. The precise arrangement of fluorine atoms on the biphenyl scaffold significantly influences the molecule's conformational preferences and binding affinities, making its efficient and selective synthesis a topic of considerable interest.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, with a focus on the widely employed Suzuki-Miyaura coupling and potential alternative routes. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to inform your synthetic planning.
The Preeminent Route: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent and well-documented method for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. This reaction offers a robust and versatile platform for the formation of the crucial C-C bond between the two aromatic rings. The general approach involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of our target molecule, the most logical disconnection points to the coupling of 4-bromo-2,6-difluorobenzoic acid and (3,5-difluorophenyl)boronic acid .
Caption: Suzuki-Miyaura coupling strategy.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic reactions:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the aryl halide (4-bromo-2,6-difluorobenzoic acid), forming a Pd(II) complex.
-
Transmetalation: The organoboron species (activated by the base) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products, particularly in the case of sterically hindered or electronically deactivated substrates. Research has shown that for the coupling of 4-bromobenzoic acid with 3,5-difluorophenylboronic acid, the choice of base and catalyst loading can significantly impact the yield. For instance, using K₂CO₃ as the base and a fullerene-supported PdCl₂ nanocatalyst, yields can be significantly improved.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura coupling, adapted from general procedures for similar transformations.[1]
Materials:
-
4-bromo-2,6-difluorobenzoic acid
-
(3,5-difluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (solvent mixture)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromo-2,6-difluorobenzoic acid (1.0 eq), (3,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, for example, a pre-catalyst or a combination of a palladium source like Pd(OAc)₂ (0.02 eq) and a ligand like PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Alternative Synthetic Routes: A Comparative Overview
While the Suzuki-Miyaura coupling is the workhorse for this transformation, other cross-coupling reactions and emerging C-H activation strategies present viable alternatives, each with its own set of advantages and disadvantages.
Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent in place of a boronic acid. Organozinc compounds are generally more reactive than their boronic acid counterparts, which can lead to faster reaction times and milder reaction conditions. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction setups.
Caption: Negishi coupling strategy.
Advantages:
-
Higher Reactivity: Often proceeds under milder conditions and with shorter reaction times compared to Suzuki coupling.
-
Functional Group Tolerance: Generally exhibits good tolerance for a wide range of functional groups.
Disadvantages:
-
Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Preparation of Reagents: The preparation of the organozinc reagent can be an additional synthetic step.
C-H Activation/Functionalization
A more contemporary and atom-economical approach involves the direct C-H functionalization of one of the aromatic rings. This strategy avoids the pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners, thereby reducing the number of synthetic steps. For the synthesis of our target molecule, this could involve the palladium-catalyzed coupling of 4-bromo-2,6-difluorobenzoic acid with 1,3-difluorobenzene.
Caption: C-H activation strategy.
Advantages:
-
Atom Economy: Eliminates the need for pre-functionalization of one of the coupling partners.
-
Step Economy: Potentially shortens the overall synthetic sequence.
Disadvantages:
-
Regioselectivity: Controlling the site of C-H activation can be challenging.
-
Harsh Conditions: Often requires higher temperatures and stronger oxidants.
-
Substrate Scope: The scope of compatible substrates may be more limited compared to traditional cross-coupling reactions.
Performance Comparison
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity. The following table provides a qualitative comparison of the discussed methods.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | C-H Activation |
| Maturity & Reliability | Well-established, highly reliable | Well-established, reliable | Emerging, less generally applicable |
| Reagent Stability | Boronic acids are generally stable | Organozincs are moisture/air sensitive | Substrates are generally stable |
| Reaction Conditions | Generally mild to moderate | Often milder than Suzuki | Can require harsh conditions |
| Yield & Scalability | Good to excellent yields, highly scalable | Good to excellent yields, scalable | Variable yields, scalability can be an issue |
| Cost-Effectiveness | Boronic acids can be expensive | Zinc reagents can be cost-effective | Potentially very cost-effective |
| Green Chemistry | Boron byproducts are non-toxic | Zinc byproducts are generally benign | High atom economy |
Synthesis of Key Starting Materials
The accessibility and synthesis of the starting materials are crucial considerations for any synthetic campaign.
Synthesis of 4-bromo-2,6-difluorobenzoic acid
This key intermediate can be prepared from 3,5-difluorobromobenzene through a directed ortho-metalation followed by carboxylation.[2][3]
Caption: Synthesis of a key starting material.
A typical procedure involves the treatment of 3,5-difluorobromobenzene with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with solid carbon dioxide.[3]
Synthesis of (3,5-difluorophenyl)boronic acid
This boronic acid is commercially available but can also be synthesized from 1-bromo-3,5-difluorobenzene via a Grignard reaction followed by reaction with a trialkyl borate.[4]
Conclusion
For the synthesis of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, the Suzuki-Miyaura cross-coupling reaction remains the most practical and widely adopted method due to its high reliability, scalability, and the commercial availability of the required building blocks. However, for specific applications where milder conditions are paramount or where atom economy is a primary driver, Negishi coupling and emerging C-H activation methodologies offer compelling alternatives that warrant consideration. A thorough evaluation of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy to meet their specific objectives.
References
- CN101050176A - Method for preparing 4 - bromine 2, 6 - difluoro benzoic acid - Google P
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. [Link]
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - NIH. [Link]
-
Enantioselective C-H Functionalization: Logic and Applications in the Total Synthesis of Natural Products - Chemical Science (RSC Publishing). [Link]
-
Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type Pd(IV) intermediates - PubMed. [Link]
-
How Germane: Polyfluorobiaryls via C–H Functionalization Cross-Coupling - NDLI. [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of Trifluorobiphenyls: A Comparative Analysis
The incorporation of trifluoromethyl (CF₃) groups into biphenyl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These structures are prized for the profound effects the CF₃ group imparts, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which are crucial for developing next-generation pharmaceuticals and advanced materials.[3][4] The synthesis of trifluorobiphenyls predominantly relies on transition-metal-catalyzed cross-coupling reactions, a field dominated by palladium, nickel, and copper catalysts.[5][6]
This guide offers an in-depth comparison of these primary catalytic systems. It moves beyond a simple recitation of protocols to dissect the mechanistic underpinnings, performance trade-offs, and practical considerations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the expert-level insights needed to select and optimize the ideal catalytic strategy for their specific synthetic challenges.
The Workhorse: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for constructing biaryl linkages, including those bearing trifluoromethyl groups.[7][8] Its success is rooted in a well-understood catalytic cycle, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and halide precursors.[9]
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a predictable, three-stage catalytic cycle. The choice of ligand is paramount, as it directly influences the rate and efficiency of each step, particularly with the electron-deficient aryl halides often used in trifluorobiphenyl synthesis.[4][6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often required to facilitate the challenging oxidative addition and promote the final reductive elimination step.[6]
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Performance Comparison of Palladium Systems
The choice of palladium precursor, ligand, base, and solvent system dramatically impacts reaction efficiency. Below is a summary of representative systems for the synthesis of trifluorobiphenyls.
| Catalyst System (Pd Source / Ligand) | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene | (3,4,5-trifluorophenyl)boronic acid | Na₂CO₃ | Toluene/THF/H₂O | 95 | 83 | [4] |
| Pd(OAc)₂ / P(o-tol)₃ | 1-bromo-4-(trifluoromethyl)benzene | 4-cyanophenylboronic acid | K₂CO₃ | DME | 80 | 95+ | [10] |
| G-COOH-Pd-10 (heterogeneous) | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | ~95 | [8] |
Trusted Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl, a common liquid crystal precursor.
Materials:
-
4-Bromobenzotrifluoride (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground
-
1,2-Dimethoxyethane (DME), degassed
-
Water, degassed
Workflow:
Caption: General experimental workflow for cross-coupling reactions.
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzotrifluoride, 4-cyanophenylboronic acid, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed DME and a small amount of degassed water via syringe. The water is essential for the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization.
The Cost-Effective Challenger: Nickel-Catalyzed Coupling
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for C-C bond formation.[11] The lower cost and higher natural abundance of nickel are significant advantages, particularly for large-scale industrial synthesis.[12] Nickel catalysts often exhibit unique reactivity, enabling the coupling of traditionally less reactive electrophiles like aryl chlorides and fluorides.[11]
Mechanistic Considerations
While often analogous to palladium, nickel-catalyzed cross-coupling can proceed through multiple mechanistic pathways, including the conventional Ni(0)/Ni(II) cycle or a more complex Ni(I)/Ni(III) cycle involving single-electron transfer (SET) processes.[13] This alternative pathway can be advantageous for activating stubborn C-O or C-Cl bonds.[14]
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for biaryl synthesis.
Performance Data for Nickel Systems
Nickel catalysts, often paired with robust phosphine or N-heterocyclic carbene (NHC) ligands, have proven effective for synthesizing fluorinated anilines and related structures, demonstrating their potential for trifluorobiphenyl synthesis.
| Catalyst System (Ni Source / Ligand) | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ni(OTf)₂ / Ligand | Arylsulfonyl chloride | Amide (directing group) | - | - | - | Good | [15] |
| (PhPAd-DalPhos)NiCl(o-tol) | Heteroaryl Chloride | Sulfonamide | NaOtBu | Dioxane | 100 | 93 | [12] |
Note: Direct examples for trifluorobiphenyl synthesis are less common in the provided literature, but the data for related C-N and C-S couplings demonstrate the high potential of nickel systems.[12][14]
Trusted Experimental Protocol: Nickel-Catalyzed N-Arylation (Illustrative)
This protocol for N-arylation of a fluoroalkylamine demonstrates a typical setup for modern nickel catalysis, which can be adapted for C-C coupling.[12]
Materials:
-
(Hetero)aryl Halide (e.g., chloride) (1.0 equiv)
-
β-Fluoroalkylamine (1.2 equiv)
-
(L)NiCl(o-tol) precatalyst (e.g., PhPAd-DalPhos complex, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of many Ni(0) species and strong bases, the reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: In a vial, combine the aryl halide, the nickel precatalyst, and NaOtBu.
-
Solvent and Amine: Add dioxane followed by the fluoroalkylamine.
-
Sealing and Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated aluminum block at 100 °C. Stir for 12-24 hours.
-
Workup and Purification: After cooling, the reaction is quenched, typically with an aqueous solution, and extracted with an organic solvent. Purification follows standard procedures like column chromatography.
The Classic Approach: Copper-Catalyzed Ullmann Reaction
The Ullmann reaction is one of the oldest transition-metal-catalyzed methods for forming aryl-aryl bonds.[16][17] The classic conditions—stoichiometric copper powder at high temperatures (>200 °C)—were harsh and had limited scope.[18] However, modern advancements involving ligands, soluble copper(I) salts, and carefully chosen bases have revitalized this methodology, making it a viable, palladium-free option.[19][20]
Mechanistic Overview
The precise mechanism of the Ullmann reaction is still debated but is distinct from the Pd/Ni cycles.[16] It is generally believed to involve the formation of an organocopper intermediate via oxidative addition of Cu(I) to the aryl halide. This species then reacts with a second aryl halide molecule, possibly through a Cu(III) intermediate or a σ-bond metathesis pathway, to forge the biaryl bond.[18]
Caption: A simplified mechanistic pathway for the Ullmann biaryl coupling.
Performance and Applications
The Ullmann reaction is particularly well-suited for the synthesis of symmetrical biaryls from electron-deficient aryl halides, such as iodopentafluorobenzene.[19] While unsymmetrical couplings are possible, they often require one coupling partner to be used in excess to prevent homocoupling.
| Catalyst System | Aryl Halide | Solvent | Temp (°C) | Yield (%) | Note | Reference |
| Copper Powder | 3-iodotoluene | DMF | 153 (reflux) | 45-60 | Symmetrical coupling | [19] |
| Copper Powder | Bromopentafluorobenzene | None | 230-360 | 87-91 | Symmetrical coupling | [19] |
| CuI / Ligand | Aryl Iodide | Various | 110-140 | Moderate-Good | Modern catalytic variant | [18] |
Trusted Experimental Protocol: Classical Ullmann Synthesis
This protocol describes the synthesis of decafluorobiphenyl, a highly fluorinated building block.[19]
Materials:
-
Bromopentafluorobenzene (1.0 equiv)
-
Copper powder, activated (2.0 equiv)
-
Dimethylformamide (DMF) (optional, can be run neat)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine bromopentafluorobenzene and activated copper powder.
-
Reaction: Heat the mixture to 230-240 °C with vigorous stirring. The reaction is often exothermic.
-
Monitoring: The reaction is typically run for several hours. Completion can be monitored by GC-MS analysis of aliquots.
-
Workup: After cooling, the solid reaction mass is ground and extracted with a suitable solvent like acetone or hot toluene in a Soxhlet extractor.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by sublimation or recrystallization to yield decafluorobiphenyl as a white solid.
Comparative Summary and Strategic Selection
| Feature | Palladium (Suzuki) | Nickel | Copper (Ullmann) |
| Cost & Abundance | High cost, low abundance | Low cost, high abundance | Very low cost, high abundance |
| Substrate Scope | Very broad (I, Br, Cl, OTf) | Broad (esp. Cl, O-based) | Narrow (esp. I, Br), electron-deficient arenes |
| Functional Group Tolerance | Excellent | Good to Very Good | Moderate (high temps can be limiting) |
| Reaction Conditions | Mild (RT to 120 °C) | Mild to moderate | Harsh (classical) to moderate (modern) |
| Catalyst Loading | Low (0.01 - 5 mol%) | Low to moderate (1 - 10 mol%) | Stoichiometric (classical) or catalytic (modern) |
| Air/Moisture Sensitivity | Precatalysts are often air-stable; active Pd(0) is sensitive | Generally requires inert conditions (glovebox) | Relatively robust |
| Primary Application | General unsymmetrical biaryl synthesis | Cost-effective synthesis, challenging substrates | Symmetrical, electron-poor biaryls |
-
For Versatility and Broad Applicability: The Palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard.[7] Its exceptional functional group tolerance and predictable reactivity make it the first choice for complex, late-stage syntheses in drug discovery.
-
For Cost-Effectiveness and Scale-Up: Nickel catalysis is the superior option when cost is a primary driver or when starting from inexpensive but less reactive aryl chlorides.[11][12] Its unique reactivity profile can also solve problems where palladium catalysts fail.
-
For Specific Symmetrical Biaryls: The Copper-catalyzed Ullmann reaction , especially for electron-deficient systems like polyfluorinated biphenyls, offers a simple, palladium-free route that is highly effective for specific targets.[19][20]
The optimal choice of catalyst is not universal; it is dictated by the specific molecular target, the available starting materials, the required scale, and the project's budget. By understanding the fundamental mechanisms and practical trade-offs of each system, researchers can make informed, strategic decisions to accelerate their synthetic endeavors.
References
- D. Maiti, et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions.
- M. Bai, et al. (2024). Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry, 28(16), 1229-1243.
- Oriental Journal of Chemistry. (Date N/A). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- ResearchGate. (Date N/A).
- NIH. (Date N/A).
- N/A. (Date N/A). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. N/A.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. BenchChem.
- ACS Publications. (2017).
- BenchChem. (2025). side-product formation in 4-Cyano-4'-(trifluoromethyl)
- Organic Chemistry Portal. (Date N/A). Ullmann Reaction. Organic Chemistry Portal.
- MDPI. (2017).
- ResearchGate. (Date N/A). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
- Wikipedia.
- SATHEE JEE. (Date N/A). Chemistry Ullmann Reaction.
- Thermo Fisher Scientific. (Date N/A). Ullmann Reaction. Thermo Fisher Scientific - SA.
- NIH. (Date N/A).
- ResearchGate. (2023). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions.
- RSC Publishing. (2019). Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study.
- ResearchGate. (Date N/A). Nickel(II) Bis(trifluoromethanesulfonate).
- ResearchGate. (Date N/A).
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- 5. researchgate.net [researchgate.net]
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- 20. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Validation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid. As a critical building block in the synthesis of advanced materials, including potent fungicides like Fluxapyroxad, the purity of this intermediate is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the validation choices, in alignment with global regulatory standards.
The Foundation: Why Method Validation is Non-Negotiable
In pharmaceutical and agrochemical development, an analytical method is not merely a procedure; it is a guarantee. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For purity analysis, this means the method must be robust, reliable, and accurately quantify the main compound while separating it from all potential process impurities and degradation products.
Our validation strategy is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical method validation.[3][4][5][6] The core parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.
The following diagram illustrates the logical workflow for a comprehensive HPLC method validation process.
Caption: High-level workflow for HPLC method validation.
Comparative Methodologies: Speed vs. Resolution
No single HPLC method is perfect for all stages of drug development. A high-throughput screening method may be ideal for in-process controls, while a high-resolution method is necessary for final release testing and stability studies. Here, we compare two distinct, validated methods for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
-
Method A: Rapid Isocratic Screening: Designed for speed and efficiency, this method provides a quick assessment of purity, ideal for reaction monitoring or initial quality checks. Its primary advantage is the short run time.
-
Method B: High-Resolution Gradient Method for Impurity Profiling: This method is designed to be the definitive purity test. The gradient elution ensures that even closely related impurities, which may have very similar polarities to the main compound, are separated effectively. This is crucial for stability-indicating methods.[10]
The chromatographic conditions for each method are detailed below. The choice of a C18 column is standard for reverse-phase chromatography of small molecules.[11] The use of trifluoroacetic acid (TFA) as a mobile phase modifier is common for carboxylic acids as it acts as an ion-pairing agent, improving peak shape and retention.
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient Method |
| Column | C18, 4.6 x 50 mm, 3.5 µm particle size | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Elution Mode | Isocratic: 60% B | Gradient |
| Gradient Program | N/A | Time (min) |
| 0.0 | ||
| 15.0 | ||
| 17.0 | ||
| 17.1 | ||
| 20.0 | ||
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 10 µL |
| Run Time | ~ 5 minutes | ~ 20 minutes |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. For instance, the specificity is confirmed through forced degradation, which intentionally creates the very impurities the method must be able to separate. This proactive approach ensures the method's reliability during normal use.[5][12]
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Linearity & Accuracy Solutions: Prepare a series of solutions by diluting the Stock Solution with the diluent to concentrations ranging from 0.005 mg/mL (LOQ level) to 1.5 mg/mL (150% of target). A minimum of five concentration levels is recommended.[5]
-
Test Sample (1.0 mg/mL): Prepare test samples by accurately weighing the material and diluting with the diluent to the target concentration.
Proving Specificity via Forced Degradation
To demonstrate that the method is stability-indicating, the drug substance is subjected to stress conditions to induce degradation.[10][13] A solution of the compound at 1.0 mg/mL is exposed to the following conditions:
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 48 hours, then dissolve in diluent.
-
Photolytic: Expose a solution to UV light (ICH Q1B conditions) for 24 hours.
After exposure, neutralize the acidic and basic samples and analyze all stressed samples using Method B. The goal is to achieve 5-20% degradation of the active substance. The method is deemed specific if all degradation product peaks are baseline-resolved from the main peak and from each other.
The relationship between the different validation parameters, with specificity as a cornerstone, is depicted below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jetir.org [jetir.org]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. ijcrt.org [ijcrt.org]
A Comparative Guide to Trifluorinated Biphenyl Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Among these, trifluorinated biphenyls represent a class of compounds with significant potential, offering nuanced control over electronic properties, metabolic stability, and intermolecular interactions. This guide provides a comprehensive comparative analysis of key trifluorinated biphenyl isomers, designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary for informed decision-making in their work.
This document moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing self-validating protocols. Every claim is substantiated with citations to authoritative sources, ensuring the scientific integrity of the information presented.
The Strategic Advantage of Trifluorination in Biphenyl Scaffolds
The biphenyl moiety is a privileged structure in drug discovery and a fundamental unit in various advanced materials. The introduction of three fluorine atoms onto this scaffold can dramatically alter its physicochemical properties. Depending on their placement, these fluorine atoms can modulate:
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates. However, the positioning of multiple fluorine atoms can lead to complex and sometimes counterintuitive effects on this property.
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.
-
Conformational Preferences: The steric and electronic effects of fluorine substituents influence the rotational barrier around the biphenyl axis (atropisomerism), which can be critical for target binding affinity and selectivity.
-
Electronic Properties: As a highly electronegative atom, fluorine significantly alters the electron distribution within the aromatic rings, impacting pKa, dipole moment, and the potential for non-covalent interactions such as hydrogen bonding and halogen bonding.
This guide will focus on a comparative analysis of three key trifluorinated biphenyl isomers: 2,3,4-trifluorobiphenyl , 2,4,6-trifluorobiphenyl , and 3,4,5-trifluorobiphenyl .
Synthesis of Trifluorinated Biphenyl Isomers: A Comparative Overview
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the synthesis of polyfluorinated biphenyls due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[1][2] While the general principles of the Suzuki-Miyaura coupling apply, the synthesis of highly electron-poor polyfluorinated biphenyls presents unique challenges that necessitate careful optimization of reaction parameters.[2][3]
dot graph "Suzuki_Miyaura_Coupling_for_Trifluorinated_Biphenyls" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction for synthesizing trifluorinated biphenyls.
A general strategy for synthesizing a wide range of highly fluorinated biphenyls has been developed, highlighting crucial parameters such as the choice of phosphine ligands and the nature of the nucleophiles and electrophiles.[3] This methodology is scalable and avoids the need for complex phosphine ligands or palladium pre-catalysts.[1]
Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
A notable example is the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad.[4][5] An efficient, multi-step synthesis has been reported with an overall yield of 73% and a purity of 99.88%.[5] This process involves a Suzuki-Miyaura coupling with a very low catalyst loading (0.04 mol%).[5]
Experimental Protocol: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine [6]
-
Grignard Reagent Formation: In a 1-liter reactor, mix zinc chloride (20 g, 0.147 mol) with THF (29 g) and heat.
-
Add a THF solution of 3,4,5-trifluorophenylmagnesium bromide (0.133 mol).
-
After stirring for 10 minutes, add (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)-palladium(II) dichloride (462 mg) at 25 °C.
-
After 5 minutes, add N-methylpyrrolidone (30 g).
-
After another 10 minutes, add phenylmethylideneamino-2-chlorobenzene (29 g, 0.133 mol).
-
Heat the mixture to 50 °C and stir for 6 hours.
-
Work-up and Purification:
-
Add activated carbon (3.4 g), stir for 1 hour, and filter through diatomaceous earth.
-
Wash the filter cake with THF (200 g) and concentrate the filtrate.
-
Add water (200 g) and concentrated sulfuric acid (28 g) to the residue and stir at 80 °C for 3 hours, removing benzaldehyde by azeotropic distillation.
-
Adjust the pH to 2.8 with sodium hydroxide solution and extract with toluene (2 x 200 g).
-
Wash the combined organic phases with water (100 g) and concentrate to yield the product.[6]
-
Comparative Physicochemical Properties
The seemingly subtle shift in the position of three fluorine atoms can lead to significant differences in the physicochemical properties of biphenyl isomers. While comprehensive, directly comparative experimental data for all trifluorinated biphenyl isomers is sparse in the literature, we can compile and compare available data for key isomers and their precursors.
| Property | 2,3,4-Trifluorobiphenyl (Precursor Data) | 2,4,6-Trifluorobiphenyl (Precursor Data) | 3,4,5-Trifluorobiphenyl (Derivative Data) |
| Melting Point (°C) | 140-142 (for 2,3,4-Trifluorobenzoic acid)[7] | 142-145 (for 2,4,6-Trifluorobenzoic acid)[8] | Not available for the parent biphenyl. |
| Boiling Point (°C) | 245.3 (for 2,3,4-Trifluorobenzoic acid)[7] | 218.2 (for 2,4,6-Trifluorobenzoic acid)[8] | 303.7 (Predicted for 3',4',5'-trifluorobiphenyl-2-amine)[9] |
| Density (g/cm³) | 1.536 (for 2,3,4-Trifluorobenzoic acid)[7] | ~1.5 (for 2,4,6-Trifluorobenzoic acid)[8] | 1.315 (for 3',4',5'-trifluorobiphenyl-2-amine)[10] |
| logP | Not available | Not available | 3.93 (for 3',4',5'-trifluorobiphenyl-2-amine)[11] |
| pKa | Not available | Not available | 2.17 (Predicted for 3',4',5'-trifluorobiphenyl-2-amine)[9] |
Note: The table presents data for precursors and a derivative due to the limited availability of data for the parent trifluorobiphenyl isomers. This highlights a significant data gap in the field.
Impact on Biological Activity and Material Applications
The isomeric position of fluorine atoms is a critical determinant of a molecule's biological activity and its utility in materials science.
Medicinal Chemistry and Drug Discovery
In drug design, the trifluorination pattern can profoundly influence a compound's interaction with its biological target. While direct comparative studies on trifluorinated biphenyl isomers are limited, the principles of fluorine's effects are well-established. The strategic placement of fluorine can enhance binding affinity through favorable interactions in a protein's binding pocket and can block metabolic hotspots, thereby improving the pharmacokinetic profile of a drug candidate.
For instance, the fungicide Fluxapyroxad, which contains the 3,4,5-trifluorobiphenyl moiety, is a potent inhibitor of succinate dehydrogenase.[4][5] The specific trifluorination pattern is crucial for its high efficacy. It is plausible that other trifluorinated biphenyl isomers would exhibit different inhibitory potencies and target selectivities.
Materials Science: The Case of Liquid Crystals
Fluorinated biphenyls are integral components of modern liquid crystal displays (LCDs). The number and position of fluorine atoms significantly impact the mesomorphic and electro-optical properties of these materials. Specifically, fluorination influences:
-
Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond allows for precise tuning of the dielectric anisotropy, which is essential for different LCD modes.
-
Viscosity: Fluorination can lead to lower rotational viscosity, enabling faster switching times.
-
Mesomorphic Behavior: Fluorine substitution can suppress unwanted smectic phases and broaden the desired nematic range.
Spectroscopic Characterization
The characterization of trifluorinated biphenyl isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
-
¹H NMR: The proton NMR spectra will show characteristic multiplets in the aromatic region. The coupling patterns and chemical shifts will be highly dependent on the fluorine substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectra will exhibit signals for the biphenyl carbons, with the carbon atoms directly bonded to fluorine showing characteristic splitting (¹JCF coupling). The magnitude of these coupling constants can aid in structural elucidation.
-
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing these compounds. Each unique fluorine environment will give rise to a distinct signal, and the coupling between different fluorine atoms (JFF) and between fluorine and protons (JHF) provides invaluable structural information.
dot graph "NMR_Spectroscopy_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} . Caption: A typical workflow for the NMR spectroscopic characterization of trifluorinated biphenyl isomers.
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight of the synthesized isomers. The mass spectra of fluorocarbons are often characterized by the presence of the CF₃⁺ ion as a major fragment.[13] The fragmentation pattern can provide clues about the structure of the isomer.
Future Directions and Conclusion
This comparative guide highlights the significant potential of trifluorinated biphenyl isomers in both medicinal chemistry and materials science. However, it also underscores a critical knowledge gap in the direct comparative analysis of these isomers. Future research should focus on the systematic synthesis and characterization of a broader range of trifluorinated biphenyl isomers to establish clear structure-property and structure-activity relationships.
For researchers and drug development professionals, understanding the subtle yet profound impact of fluorine isomerism is paramount. The strategic selection of a specific trifluorinated biphenyl isomer can be the key to unlocking enhanced performance, whether it be improved therapeutic efficacy or superior material properties. This guide serves as a foundational resource to navigate this complex and promising area of chemical science.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is a valuable building block in medicinal and agrochemical research, often used as a synthetic intermediate for creating more complex molecules like succinate dehydrogenase inhibitor (SDHI) fungicides.[1] However, its trifluorinated biphenyl structure places it in a category of compounds requiring meticulous handling and disposal protocols.
This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination by grounding every action in established safety principles and an understanding of the compound's specific chemical characteristics.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the "why" behind disposal procedures is critical for ensuring they are followed correctly. The disposal plan for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is dictated by two primary factors: its immediate health hazards and its long-term environmental persistence.
Health Hazard Profile
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar biphenyl carboxylic acids provide a clear hazard profile.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[2][3][4] | Avoid contact with skin. Wear appropriate chemical-resistant gloves and a lab coat.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[2][3][6] | Wear safety glasses with side shields or chemical goggles.[5] |
| Respiratory Irritation | May cause respiratory irritation (H335).[2][3][6][4] | Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] |
Environmental Hazard Profile: The Challenge of the C-F Bond
The most significant factor governing the disposal of this compound is the presence of three carbon-fluorine (C-F) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and chemical stability.[7][8]
This stability means the compound is highly resistant to natural degradation processes and can persist in the environment for extended periods.[8] Improper disposal can lead to the contamination of soil and water systems. Due to these characteristics, fluorinated organic compounds are subject to stringent disposal regulations, often falling under the same concerns as per- and polyfluoroalkyl substances (PFAS).[7][9][10] The required disposal method must be capable of breaking these C-F bonds, a task that demands specialized, high-energy processes.[7][11]
Procedural Workflow for Safe Disposal
The following workflow provides a systematic approach to waste management, from the point of generation to final collection. Adherence to this process is mandatory to ensure safety and compliance.
Caption: Disposal workflow for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid.
Detailed Step-by-Step Protocols
Step 1: Immediate Segregation of Waste Streams
Proper segregation is the most critical step in laboratory waste management.[12] Cross-contamination of waste streams can create hazardous reactions and complicate the final disposal process.
-
Halogenated Organic Waste: This compound must always be treated as halogenated waste.[13][14] Collect it in a container specifically designated for halogenated organics. Never mix it with non-halogenated solvent waste. The reason for this strict segregation is that halogenated waste requires high-temperature incineration to ensure the complete destruction of the persistent molecules.[13][15]
-
Acidic Waste: As a carboxylic acid, this waste is corrosive. It should not be mixed with bases or strong oxidizing agents in the same container.[16] Segregate acidic wastes from alkaline wastes, using secondary containment to be safe.[17]
-
Aqueous vs. Organic Waste: Collect aqueous solutions of the compound separately from organic solvent solutions.[18]
Step 2: Waste Container Selection and Labeling
-
Container Material:
-
Labeling:
Step 3: Handling Contaminated Materials
Any item that comes into direct contact with 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid is considered hazardous waste.
-
Solid Waste: This includes gloves, weigh boats, pipette tips, and contaminated paper towels. These items must be placed in the designated container for solid halogenated waste.
-
Empty Containers: An "empty" container that held the pure compound is not truly empty and must be disposed of as hazardous waste.[18] Alternatively, for acutely hazardous materials, triple rinsing is required. While this compound is not formally listed as "acutely hazardous," it is best practice to rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate from these washes must be collected and added to your liquid halogenated organic waste container. [18]
Step 4: On-Site Neutralization (Dilute Aqueous Waste Only)
For very dilute aqueous solutions, neutralization can be performed as a preliminary step before collection. This should only be undertaken by trained personnel in a controlled environment.
-
Work in a Fume Hood: Wear all required personal protective equipment (PPE), including gloves and eye protection.
-
Use a Weak Base: Slowly and carefully add a dilute solution of a weak base, such as sodium bicarbonate, to the acidic waste while stirring.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[12]
-
Handle Exothermic Reactions: Be aware that neutralization reactions can generate heat.[12] Proceed slowly to control the reaction rate.
-
Collect as Hazardous Waste: After neutralization, the resulting salt solution is still considered halogenated hazardous waste. It must be collected in the designated liquid halogenated waste container. Neutralization does not make it acceptable for drain disposal.
Step 5: Storage and Final Disposal
-
Interim Storage: Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be well-ventilated and provide secondary containment to capture any potential leaks.
-
Professional Disposal: The final and only acceptable method for disposing of this chemical waste is through a licensed and accredited professional waste disposal service.[19] This service will ensure the waste is transported to a permitted hazardous waste treatment facility.
-
Required Treatment: At the facility, this waste will undergo high-temperature incineration. This is one of the few technologies recognized by the EPA as effective for the destruction of persistent fluorinated compounds, as it can achieve the high temperatures and long residence times needed to break the stable carbon-fluorine bonds.[7][8][10]
Caption: Hazard and safety profile summary for the compound.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the environment.
References
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). US EPA.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). US EPA.
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). US EPA.
- SAFETY DATA SHEET - [1,1'-Biphenyl]-4-carboxylic acid. (2025). Thermo Fisher Scientific.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). US EPA.
- [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid Safety D
- SAFETY DATA SHEET - 3',4',5'-trifluorobiphenyl-2-amine. (n.d.). CymitQuimica.
- SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Biphenylcarboxylic acid. (2025). Fisher Scientific.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA.
- EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. (2021).
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). US EPA.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
- SAFETY DATA SHEET - 4'-Hydroxy-4-biphenylcarboxylic acid. (2010). Thermo Fisher Scientific.
- 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic Acid. (n.d.). Benchchem.
- Proper Disposal of 4,4'-Bis(3-aminophenoxy)
- SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid. (2024). Fisher Scientific.
- Laboratory Waste. (n.d.). University of Florida Environmental Health & Safety.
- Sustainable Recycling of Benzoic Acid Production Waste. (n.d.).
- Hazardous Waste Segreg
- Halogenated Organics Waste Comp
- 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid Chemical Properties. (n.d.). ChemicalBook.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Unknown Source.
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Navigating the Unseen: A Practical Guide to Personal Protective Equipment for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid
In the landscape of pharmaceutical research and development, novel fluorinated compounds are pivotal. 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, a structurally precise molecule, represents such a frontier. As researchers dedicated to innovation, our primary responsibility is to pair discovery with an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the critical last line of defense: Personal Protective Equipment (PPE).
A Note on the Data: As of this writing, comprehensive toxicological data and a specific Safety Data Sheet (SDS) for 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid are not extensively published. Consequently, this guidance is synthesized from the safety profiles of structurally analogous compounds, including other fluorinated biphenyl carboxylic acids.[1][2][3] This approach, rooted in established chemical safety principles, mandates a conservative and rigorous application of protective measures. The absence of established Occupational Exposure Limits (OELs) from regulatory bodies like OSHA, NIOSH, or ACGIH further necessitates that we operate under the principle of minimizing all potential routes of exposure.[4][5][6]
Hazard Assessment: Understanding the Adversary
Based on analogous compounds, 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid should be treated as a hazardous substance with the potential to cause significant irritation and adverse health effects upon contact or inhalation.[2][3][7]
-
Skin Irritation (Category 2): Similar biphenyl carboxylic acids are classified as skin irritants.[2][3] Direct contact can lead to redness, itching, and inflammation. Open wounds or compromised skin could allow for systemic absorption, leading to unknown toxic effects.[7]
-
Serious Eye Irritation (Category 2/2A): This is a primary concern. As a fine powder, the compound can easily become airborne and contact the eyes, causing serious irritation that may lead to damage if not addressed immediately.[2][7]
-
Respiratory Tract Irritation (Category 3): Inhalation of the dust may cause irritation to the nose, throat, and lungs.[2][3] The long-term effects of inhaling fluorinated aromatic compounds are not well-characterized, demanding stringent control over airborne particulates.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is donned, engineering and administrative controls must be in place. These are non-negotiable prerequisites for handling this compound.
-
Chemical Fume Hood: All manipulations of 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.[1]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1]
-
Restricted Access: Clearly designate the area where the compound is being handled and restrict access to trained personnel only.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all users. This SOP should incorporate the safety measures outlined in this guide.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a risk-assessed requirement. The following table summarizes the minimum PPE required for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing Solid Compound | Chemical splash goggles & Face shield | Double-gloving with nitrile gloves | Lab coat (fully buttoned) | N95 or P100 respirator |
| Preparing Solutions (in fume hood) | Chemical splash goggles | Nitrile gloves | Lab coat (fully buttoned) | Not required if work is fully contained within a certified fume hood |
| Accidental Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | P100 respirator |
Eye and Face Protection
Because of the serious eye irritation risk, protection must be robust.
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide an adequate seal against fine dust or splashes.
-
Face Shield: A face shield must be worn in addition to goggles, especially when handling the solid powder outside of a glovebox. This provides a secondary barrier against splashes and airborne particles.
Hand and Body Protection
-
Gloves: Nitrile gloves are the standard for incidental contact. Given the lack of specific permeation data, double-gloving is a prudent measure when handling the solid or concentrated solutions. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[8]
-
Lab Coat: A clean, fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.
Respiratory Protection
The primary risk of inhalation occurs when handling the solid powder.
-
When is a Respirator Required? Any activity that could generate dust, such as weighing, transferring powder, or cleaning up a spill, requires respiratory protection.
-
Type of Respirator: A NIOSH-approved air-purifying respirator is necessary.
-
N95 Respirator: This is the minimum requirement for handling small quantities of powder where dust generation is well-controlled.
-
P100 (HEPA) Filter Cartridges: For larger quantities, or where dust generation is likely, a half-mask or full-face respirator with P100 cartridges offers superior protection.
-
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and storage.
Operational Plan: A Step-by-Step Protocol
Adherence to a strict protocol minimizes the risk of exposure during handling. The following workflow diagram illustrates the key decision points and safety procedures.
Caption: Safe handling workflow from preparation to disposal.
Protocol for Donning and Doffing PPE:
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
If required, put on your respirator. Perform a positive and negative pressure seal check.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Wash hands and dry them thoroughly.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off) - The "Contaminated-to-Contaminated, Clean-to-Clean" Principle:
-
Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. Dispose of them in the designated waste container.
-
Remove the face shield, handling it by the headband.
-
Remove the lab coat, rolling it outwards so the contaminated surface is contained within.
-
Remove goggles.
-
Remove the inner pair of gloves.
-
If worn, remove the respirator last.
-
IMMEDIATELY wash hands thoroughly with soap and water.
-
Disposal Plan: Completing the Cycle Safely
Proper disposal is a critical component of laboratory safety.
-
Chemical Waste: All solid waste containing 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid and any solutions must be disposed of in a clearly labeled, sealed hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines.[1]
-
Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated wipes, must be placed in a designated solid hazardous waste container. Do not dispose of this material in the regular trash.
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.
By integrating these expert-level protocols and maintaining a vigilant, safety-first mindset, researchers can confidently and responsibly work with novel compounds like 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid, ensuring that scientific advancement and personal safety proceed hand in hand.
References
-
Novachem. (2019, September 30). [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid Safety Data Sheet. Retrieved from Novachem. [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from OSHA. [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from Quora. [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from OSHA. [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET: NeoRad P-11. Retrieved from Covestro. [Link]
-
Formlabs. (2021, March 4). Safety Data Sheet: White Resin. Retrieved from Formlabs. [Link]
-
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from WorkSafeBC. [Link]
-
Annals of Work Exposures and Health. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. Retrieved from Oxford Academic. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
